Josamycin,(S)
Description
BenchChem offers high-quality Josamycin,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Josamycin,(S) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H69NO15 |
|---|---|
Molecular Weight |
828.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2,4-dimethyloxan-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)19-33(48)58-42(8)22-34(53-27(6)40(42)50)56-37-26(5)54-41(36(49)35(37)43(9)10)57-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-32(47)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI Key |
UKNSBNVKSFTZOJ-NGVXBBESSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Josamycin – Structural Pharmacophore & Stereochemical Dynamics
Executive Summary & Structural Identity
Josamycin (syn.[1][2][3][4][5][6][7][8] Leucomycin A3) is a 16-membered macrolide antibiotic of the leucomycin class, distinguished by its specific glycosylation pattern and a unique isovaleryl ester extension. Unlike 14-membered macrolides (e.g., erythromycin) which primarily block the peptide exit tunnel entrance, Josamycin’s 16-membered ring and side chains allow it to penetrate deeper into the ribosomal tunnel, interacting with both the Peptidyl Transferase Center (PTC) and the nascent peptide channel.[5]
This guide deconstructs the absolute stereochemistry, biosynthetic logic, and structural basis of action for Josamycin, providing a reference for medicinal chemistry and formulation development.
Physicochemical Profile
| Parameter | Value | Note |
| IUPAC Name | (2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate | Absolute Configuration |
| CAS Registry | 16846-24-5 | |
| Formula | ||
| Molecular Weight | 827.99 g/mol | High MW compared to Erythromycin (733.[1][3][4][5][9][10]9) |
| pKa | 7.1 | Weakly basic (Mycaminose amine) |
| logP | ~2.9 | Moderate lipophilicity |
| Optical Rotation | (c=1 in Ethanol) |
The Macrolactone Core & Stereochemical Configuration
The Josamycin pharmacophore is a tripartite system: the Aglycone (Leuconolide) , the amino-sugar Mycaminose , and the neutral sugar Mycarose .
The Aglycone (Leuconolide)
The core is a 16-membered lactone ring synthesized via a Type I Polyketide Synthase (PKS) pathway.[5]
-
C1-C16 Backbone: Exhibits a characteristic diene system (C11-C12, C13-C14) in the trans (E) configuration.[5]
-
Aldehyde Functionality: A distinguishing feature of the leucomycin class is the acetaldehyde side chain attached at C6.
-
Stereocenters: The aglycone possesses multiple chiral centers (C4, C5, C6, C7, C9, C10, C16) which dictate the "folded-out" conformation required for ribosome binding.[5]
Glycosidic Architecture
Josamycin is a disaccharide derivative where the sugars are linked in a chain (Lactone → Mycaminose → Mycarose), unlike the separate attachment points seen in Erythromycin.
- -D-Mycaminose: Attached at C5 of the aglycone.[5] This amino sugar provides the basic nitrogen (dimethylamino group) essential for hydrogen bonding with rRNA nucleotides (A2058/A2059).[5]
- -L-Mycarose: Attached to the C4'-hydroxyl of mycaminose.[5]
-
The Isovaleryl "Hook": The 4"-position of the mycarose sugar is esterified with an isovaleric acid (3-methylbutanoic acid) moiety. Crucial Insight: This lipophilic tail extends the drug's reach into the hydrophobic crevice of the ribosome tunnel, contributing to its distinct resistance profile compared to 14-membered macrolides.
Structural Decomposition Diagram
Figure 1: Structural hierarchy of Josamycin, highlighting the sequential glycosylation and the critical isovaleryl extension.[5]
Mechanism of Action: Structural Basis
Josamycin functions as a translation inhibitor by binding to the 50S ribosomal subunit.[1][6][11] Its large 16-membered ring allows it to span the Peptidyl Transferase Center (PTC) and the entrance of the peptide exit tunnel.
Ribosomal Interaction Dynamics
-
Binding Site: 23S rRNA, specifically interacting with nucleotides A2058 and A2059.[8]
-
Mode of Inhibition:
-
Peptidyl Transferase Inhibition:[1][3][5][6][12] The mycaminose sugar overlaps with the A-site and P-site, preventing peptide bond formation.
-
Tunnel Gating: The isovaleryl side chain on the mycarose sugar projects into the tunnel. Unlike erythromycin, which blocks the tunnel rigidly, Josamycin allows the formation of a very short peptide (2-3 amino acids) before steric hindrance arrests elongation.[5]
-
-
Kinetics: Josamycin exhibits "slow-binding" kinetics with a dissociation half-life of ~3 hours (compared to minutes for erythromycin), leading to a prolonged post-antibiotic effect (PAE).[5]
Signaling Pathway: Protein Synthesis Arrest
Figure 2: Mechanism of Action.[5] Josamycin binds the 50S subunit, utilizing its isovaleryl tail to physically occlude the peptide exit tunnel.
Analytical Protocols & Quality Control
To ensure scientific integrity in handling Josamycin, the following protocols are recommended for structural verification and purity analysis.
HPLC Assay for Purity & Stereochemical Integrity
Because Josamycin is a fermentation product, it often contains minor congeners (Leucomycins A1, A5).[5]
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[5]
-
Mobile Phase:
-
Detection: UV at 232 nm (detects the conjugated diene system).
-
Flow Rate: 1.0 mL/min.
-
Validation Criterion: The main peak (Josamycin) must resolve from the Leucomycin A1 impurity (often elutes just prior).
NMR Stereochemical Verification
To confirm the absolute configuration (S/R) of the aglycone:
-
Solvent:
or . -
Key Diagnostic Signals:
-
NOESY Experiment: Required to verify the relative orientation of the mycarose isovaleryl group relative to the macrocycle plane.
Biosynthetic Logic
Josamycin is assembled by a modular Type I Polyketide Synthase (PKS) in Streptomyces narbonensis.[5]
-
Loading Module: Acetyl-CoA or Propionyl-CoA primer.[5]
-
Extension Modules: 7 modules utilizing Methylmalonyl-CoA and Malonyl-CoA extenders.[5]
-
Post-PKS Tailoring:
Figure 3: Biosynthetic pathway of Josamycin, emphasizing the post-PKS tailoring steps that confer its specific stereochemical properties.[5]
References
-
Omura, S., et al. (1970).[5][10] "Structure of Josamycin (Leucomycin A3)." The Journal of Antibiotics.
-
Hansen, J. L., et al. (2002).[5] "The structures of four macrolide antibiotics bound to the large ribosomal subunit." Molecular Cell.
-
Lovmar, M., & Tenson, T. (2003).[5] "The Mechanism of Action of Macrolides, Lincosamides and Streptogramin B Reveals the Nascent Peptide Exit Tunnel as a Specific Drug Target." Journal of Molecular Microbiology.
-
PubChem Database. "Josamycin - Compound Summary." National Center for Biotechnology Information. [5]
-
DrugBank Online. "Josamycin: Pharmacology and Structure." [5]
Sources
- 1. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Josamycin CAS#: 16846-24-5 [m.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. Josamycin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Josamycin - wikidoc [wikidoc.org]
- 10. Josamycin [drugfuture.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
Mechanistic & Structural Pharmacology of Josamycin: A 50S Ribosomal Subunit Antagonist
Executive Summary
Josamycin is a 16-membered macrolide antibiotic that functions as a potent inhibitor of bacterial protein synthesis.[1][2] Unlike its 14-membered counterparts (e.g., erythromycin, clarithromycin), Josamycin exhibits a unique binding topology within the Nascent Peptide Exit Tunnel (NPET) of the 50S ribosomal subunit.[2] Its extended disaccharide side chain allows it to reach deeper into the tunnel, interacting with the Helix 35 region of 23S rRNA.[3] This structural advantage confers distinct pharmacokinetic properties and a lower susceptibility to certain efflux-mediated resistance mechanisms.[1][2]
This guide details the molecular mechanism of action (MOA) of Josamycin, supported by structural biology data (PDB: 2O44), and provides validated experimental protocols for researchers studying ribosomal inhibition.[2]
Part 1: Structural Pharmacology & Binding Topology
The 16-Membered Advantage
The core distinction of Josamycin lies in its macrocyclic lactone ring size and its specific glycosylation pattern.
-
C5 Substitution: A disaccharide moiety consisting of mycaminose and 4-O-isovaleryl-mycarose .[1][2]
-
Binding Pocket: The drug occupies the NPET, adjacent to the Peptidyl Transferase Center (PTC) .
Molecular Interactions (PDB: 2O44)
Analysis of the crystal structure of Josamycin bound to the Deinococcus radiodurans 50S subunit reveals a multi-point anchoring mechanism.
| Ribosomal Component | Residue (E. coli numbering) | Interaction Type | Structural Consequence |
| 23S rRNA (Domain V) | A2058 | Hydrogen Bond | Anchors the desosamine sugar (C2'-OH).[1][2] This is the critical "macrolide binding motif." |
| 23S rRNA (Domain V) | A2059 | Hydrophobic/VdW | Stabilizes the lactone ring orientation. |
| 23S rRNA (Helix 35) | A752 / G748 | Van der Waals | The isovaleryl-mycarose extension reaches down the tunnel to contact this loop, a feature absent in 14-membered macrolides.[1] |
| PTC A-site | A2451 | Steric Clash | The C5-disaccharide protrudes into the A-site cleft, physically obstructing the accommodation of incoming aminoacyl-tRNAs. |
Visualization of Binding Topology
The following diagram illustrates the critical contact points between Josamycin and the 23S rRNA.
Figure 1: Interaction map of Josamycin within the 50S subunit.[1][2] Note the extension to Helix 35, distinguishing it from erythromycin.
Part 2: Mechanism of Action (The Kinetic Model)
Josamycin does not merely "plug" the tunnel; it acts as a context-specific translation arrestor.[1]
The "Drop-Off" Phenomenon
Unlike antibiotics that freeze the ribosome immediately, Josamycin allows the formation of the first peptide bond. However, as the nascent chain attempts to elongate to 2-3 amino acids, the steric bulk of the drug (specifically the mycarose-isovaleryl side chain) clashes with the growing peptide.
Sequence of Events:
-
Binding: Josamycin enters the NPET and anchors to A2058.
-
Initiation: The 70S initiation complex forms; the first aminoacyl-tRNA enters.
-
Steric Conflict: As the nascent peptide grows, it encounters the drug's side chain protruding into the tunnel.
-
Peptidyl-tRNA Destabilization: The clash prevents the proper positioning of the peptidyl-tRNA in the P-site.
-
Drop-Off: The peptidyl-tRNA dissociates from the ribosome, resulting in a pool of abortive peptidyl-tRNAs and a halted translation complex.[1]
Figure 2: Kinetic pathway of Josamycin-induced translation arrest.[1][2][4]
Part 3: Experimental Validation Protocols
To rigorously validate Josamycin's mechanism in a research setting, the following protocols are recommended. These move beyond simple MIC assays to mechanistic proof.[1][2]
Protocol A: Chemical Footprinting (DMS Probing)
Objective: Confirm binding to A2058/A2059 by protecting these bases from chemical modification.[1][2]
Reagents:
-
Dimethyl sulfate (DMS)[2]
-
Primer extension reagents (Reverse Transcriptase)[2]
-
32P-labeled DNA primer complementary to 23S rRNA (region 2040–2070).[1][2]
Workflow:
-
Complex Formation: Incubate 50S subunits (100 nM) with Josamycin (10 µM) in Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 100 mM NH4Cl) for 15 min at 37°C.
-
Modification: Add DMS (1:200 dilution) and incubate for 10 min.
-
Quench: Stop reaction with stop buffer (0.3 M NaOAc, 1 M mercaptoethanol).
-
Extraction: Phenol/Chloroform extract rRNA.
-
Primer Extension: Anneal labeled primer and extend with Reverse Transcriptase.[1][2]
-
Analysis: Run on 8% denaturing PAGE sequencing gel.
-
Expected Result: A2058 and A2059 bands will be weaker/absent in the Josamycin lane compared to control, indicating protection.
-
Protocol B: Toe-Printing Assay (Ribosome Stalling)
Objective: Map the exact position of ribosome arrest on an mRNA template.
Workflow:
-
In Vitro Translation: Use an E. coli cell-free translation system (PURE system recommended for clarity).[1][2]
-
Template: Use a defined mRNA template (e.g., ermC leader peptide).[1][2]
-
Inhibition: Add Josamycin (10 µM) to the reaction.
-
Incubation: Allow translation for 15 min at 37°C.
-
Primer Extension: Add a radiolabeled DNA primer complementary to the 3' end of the mRNA and Reverse Transcriptase directly to the reaction.
-
Analysis: The RT enzyme will stop when it hits the stalled ribosome. Run cDNA on a sequencing gel.[1][2]
-
Expected Result: A strong band corresponding to the ribosome stalled at the 2nd or 3rd codon of the ORF.
-
Part 4: Resistance Mechanisms
Understanding the target site elucidates resistance pathways.
-
Target Modification (Erm Methylases):
-
Efflux:
References
-
Pyetan, E., et al. (2007).[1][2][7] Structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the macrolide josamycin. PDB Entry 2O44 .
-
Lovmar, M., Tenson, T., & Ehrenberg, M. (2004).[1][2] Kinetics of macrolide action: the josamycin and erythromycin cases. Journal of Biological Chemistry , 279(51), 53506-53515.[1][2]
-
Source: [2]
-
-
Hansen, J. L., et al. (2002).[1][2] The structures of four macrolide antibiotics bound to the large ribosomal subunit. Molecular Cell , 10(1), 117-128.[1][2]
-
Source: [2]
-
-
Vester, B., & Douthwaite, S. (2001).[1][2] Macrolide resistance conferred by base substitutions in 23S rRNA. Antimicrobial Agents and Chemotherapy , 45(1), 1-12.[1][2]
-
Source: [2]
-
-
Kannan, K., & Mankin, A. S. (2011).[1][2] Macrolide antibiotics in the ribosome exit tunnel: species-specific binding and action. Annals of the New York Academy of Sciences , 1241(1), 33-47.[2][3]
-
Source: [2]
-
Sources
- 1. Josamycin | SIELC Technologies [sielc.com]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure of 23S rRNA hairpin 35 and its interaction with the tylosin-resistance methyltransferase RlmAII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Deciphering the Josamycin-Ribosome Interaction: Structural Kinetics and Nascent Peptide Exit Tunnel Modulation
Executive Summary
The historical paradigm of macrolide antibiotics functioning merely as static "plugs" within the bacterial ribosome has been fundamentally overturned. Advanced kinetic assays and high-resolution cryo-electron microscopy (cryo-EM) have revealed that macrolides act as highly selective, context-dependent modulators of protein synthesis. This technical guide provides an in-depth mechanistic analysis of Josamycin , a 16-membered macrolide, detailing its unique binding architecture within the nascent peptide exit tunnel (NPET), its kinetic disruption of the peptidyl transferase center (PTC), and the self-validating experimental workflows required to study these interactions.
Structural Architecture of the Josamycin Binding Site
Josamycin targets the large 50S ribosomal subunit, specifically anchoring within the hydrophobic crevice of the NPET[1][2]. Unlike 14-membered macrolides (such as erythromycin), Josamycin possesses a 16-membered lactone ring and a critical disaccharide extension at the C5 position.
This structural extension allows Josamycin to project deeper into the NPET and approach the PTC more closely than its 14-membered counterparts ()[3]. The primary binding interface is dictated by the 23S rRNA, with critical hydrogen bonding and van der Waals interactions occurring at adenine residues A2058 and A2059 (E. coli numbering). Because the entrance to the NPET from the PTC side is sterically restricted, Josamycin diffuses through the tunnel from its exit, establishing a dynamic equilibrium with the unbound drug in the cytoplasm until translation initiates ()[1].
Furthermore, recent profiling indicates that Josamycin's proximity to the PTC actively interferes with A-site tRNA positioning, arresting ribosomes at the initiation phase or during the formation of the very first peptide bonds ()[4].
Kinetic Mechanism: Context-Specific Arrest and Drop-off
The physical presence of Josamycin in the NPET induces a cascade of kinetic failures during translation elongation. Rather than halting all protein synthesis uniformly, Josamycin slows down the formation of the first peptide bond in an amino acid-dependent manner. Depending on the specific nascent peptide sequence, it completely inhibits the formation of the second or third peptide bond ()[5].
This precise stalling leads to a catastrophic secondary effect: peptidyl-tRNA drop-off . The ribosome, unable to accommodate the growing peptide chain due to steric clash and allosteric PTC modulation, prematurely ejects the peptidyl-tRNA complex. Because the dissociation rate of Josamycin from the ribosome is exceptionally slow (average lifetime of ~3 hours) compared to the rapid drop-off rate, the cell rapidly depletes its pool of available aminoacyl-tRNAs, leading to a complete shutdown of full-length protein synthesis[5].
Figure 1: Pathway of Josamycin-induced translation arrest and cellular aa-tRNA depletion.
Quantitative Binding and Kinetic Parameters
To fully appreciate the potency of Josamycin, it is essential to contrast its kinetic parameters with a baseline 14-membered macrolide. The data below summarizes the distinct kinetic advantages conferred by Josamycin's 16-membered structure[3][5].
| Kinetic / Structural Parameter | Josamycin (16-membered) | Erythromycin (14-membered) |
| Ribosomal Target Site | 50S NPET (23S rRNA) | 50S NPET (23S rRNA) |
| Dissociation Constant ( | 5.5 nM | 11.0 nM |
| Average Ribosomal Lifetime | ~3 hours | < 2 minutes |
| Translation Arrest Point | 2nd or 3rd peptide bond | Longer chains (context-dependent) |
| Peptidyl-tRNA Drop-off Rate | Much faster than drug dissociation | Comparable to drug dissociation |
| PTC Proximity | High (via C5 disaccharide extension) | Moderate |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their assays.
Cell-Free Translation Kinetics & Peptidyl-tRNA Drop-off Assay
This assay isolates the ribosome-drug interaction from cellular transport mechanisms, allowing for the precise calculation of
Rationale: By utilizing a highly purified, nuclease-deficient E. coli MRE600 translation system, we eliminate background RNA degradation. This ensures that the measured kinetic rates are exclusively a function of the Josamycin-ribosome interaction.
Step-by-Step Protocol:
-
Initiation Complex Formation: Mix 1 µM purified 70S ribosomes with a specific mRNA transcript, fMet-tRNA^fMet, and initiation factors (IF1, IF2, IF3) in polymix buffer containing 1 mM GTP.
-
Causality: Pre-forming the initiation complex ensures a synchronized start to translation, preventing staggered elongation phases from skewing kinetic data.
-
-
Antibiotic Equilibration: Titrate Josamycin (0.1 nM to 10 µM) into the reaction and incubate at 37°C for 10 minutes.
-
Causality: The 10-minute incubation allows the drug to reach dynamic equilibrium within the NPET prior to the introduction of elongation factors.
-
-
Elongation Phase: Initiate elongation by adding ternary complexes (EF-Tu, GTP, and specific aminoacyl-tRNAs).
-
Time-Resolved Quenching: At specific intervals (e.g., 10s, 30s, 1m, 5m), extract aliquots and immediately quench in 5% formic acid.
-
Causality: Formic acid instantly denatures the ribosome and halts peptidyl transferase activity, effectively "freezing" the peptidyl-tRNA state for accurate downstream quantification.
-
-
RP-HPLC Analysis: Separate the resulting fMet-peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the ratio of di/tri-peptides to dropped-off peptidyl-tRNAs.
System Validation: A parallel vehicle-control (DMSO) reaction must be run to establish the baseline intrinsic drop-off rate of the specific mRNA transcript. If the baseline drop-off exceeds 5%, the mRNA transcript may contain strong secondary structures that artificially induce stalling, invalidating the drug-induced kinetic measurements.
Figure 2: Workflow for cell-free translation kinetics and time-resolved peptidyl-tRNA drop-off.
Cryo-EM Determination of the Josamycin-50S Complex
To visualize the exact atomic interactions at the NPET and confirm the positioning of the C5 disaccharide extension, high-resolution cryo-EM is required.
Rationale: Crystallography often forces the ribosome into non-native conformations due to crystal packing forces. Cryo-EM preserves the complex in a near-native aqueous state, allowing for the observation of allosteric shifts in the PTC rRNA backbone.
Step-by-Step Protocol:
-
Complex Assembly: Incubate 4 µM purified 50S subunits with 100 µM Josamycin in buffer (20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2) for 30 minutes at room temperature.
-
Causality: Given Josamycin's
of 5.5 nM, utilizing 100 µM of the ligand guarantees >99% occupancy of the NPET, ensuring a homogenous particle population for imaging.
-
-
Grid Vitrification: Apply 3 µL of the sample to glow-discharged Quantifoil R2/2 grids. Blot for 3 seconds and plunge-freeze in liquid ethane using a Vitrobot.
-
Causality: Liquid ethane rapidly vitrifies the sample, preventing crystalline ice formation that would otherwise disrupt the fragile hydration shell of the 50S-Josamycin complex.
-
-
Data Collection: Image using a 300 kV Titan Krios equipped with a direct electron detector (e.g., K3) in super-resolution counting mode.
-
Image Processing & 3D Classification: Process micrographs using RELION. Perform 3D classification to separate fully assembled 50S-Josamycin complexes from empty or damaged subunits.
System Validation: During 3D classification, particles must be sorted without applying a localized mask to the NPET. If the drug density appears only after aggressive masking, the occupancy is too low, indicating that the drug dissociated during grid blotting. The complex assembly step must then be repeated with a higher ligand concentration or shorter blotting time.
References
-
Lovmar, M., Tenson, T., & Ehrenberg, M. (2004). "Kinetics of macrolide action: The josamycin and erythromycin cases." Journal of Biological Chemistry, 279(51), 53506-53515.[Link]
-
Vazquez-Laslop, N., & Mankin, A. S. (2010). "How macrolide antibiotics work." Trends in Biochemical Sciences, 36(1), 33-40.[Link]
-
Mondal, S., Pathak, B. K., Ray, S., & Barat, C. (2014). "Impact of P-Site tRNA and Antibiotics on Ribosome Mediated Protein Folding: Studies Using the Escherichia coli Ribosome." PLOS One, 9(7), e101293.[Link]
-
Paternina, J. A., et al. (2024). "Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria." eLife, 13, RP96740. [Link]
-
Auerbach, T., Bashan, A., & Yonath, A. (2010). "Structural signatures of antibiotic binding sites on the ribosome." Proceedings of the National Academy of Sciences, 107(14), 6198-6203.[Link]
Sources
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Josamycin = 90 HPLC 16846-24-5 [sigmaaldrich.com]
- 3. Impact of P-Site tRNA and Antibiotics on Ribosome Mediated Protein Folding: Studies Using the Escherichia coli Ribosome | PLOS One [journals.plos.org]
- 4. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
- 5. researchgate.net [researchgate.net]
Streptomyces narbonensis var. josamyceticus Fermentation: A Technical Guide to Josamycin Production
Streptomyces narbonensis var.[1][2] josamyceticus Fermentation: A Technical Guide to Josamycin Production
Abstract
This technical guide provides a comprehensive framework for the upstream and downstream processing of Josamycin (Leucomycin A3), a 16-membered macrolide antibiotic produced by Streptomyces narbonensis var. josamyceticus. Unlike generic protocols, this document focuses on the metabolic causality driving fermentation performance, specifically the critical role of precursor supply (leucine catabolism) and the management of carbon catabolite repression. We present a self-validating fermentation system, from strain maintenance to purified crystal recovery, supported by mechanistic pathway visualization.
Strain Taxonomy and Biosynthetic Logic
The Producing Organism
Streptomyces narbonensis var.[1][2][3] josamyceticus (Reference Strain: A 204-P2) is an aerobic, Gram-positive actinomycete. Morphologically, it is characterized by the formation of aerial mycelium with spore chains.[3] Unlike the parent S. narbonensis, which may produce narbomycin, this variety is genetically tuned to produce the leucomycin complex, specifically favoring Josamycin (Leucomycin A3).
Biosynthetic Pathway Mechanics
Josamycin biosynthesis is a convergence of three metabolic streams:
-
Polyketide Assembly: A Type I Polyketide Synthase (PKS) assembles the 16-membered aglycone (leuconolide) using Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA/Ethylmalonyl-CoA units.
-
Deoxysugar Synthesis: Biosynthesis of mycaminose (amino sugar) and mycarose (neutral sugar).
-
Tailoring & Acylation: The defining feature of Josamycin is the isovaleryl group at the C-4" position of the mycarose sugar and an acetyl group at C-3.
-
Critical Insight: The isovaleryl moiety is derived directly from L-Leucine catabolism (via isovaleryl-CoA). Therefore, leucine availability is a rate-limiting factor for high-titer production.
-
Metabolic Pathway Visualization
The following diagram illustrates the flow of carbon and nitrogen from primary metabolism into the Josamycin biosynthetic pathway, highlighting key regulatory nodes and precursor inputs.
Caption: Metabolic flux from primary carbon/nitrogen sources to Josamycin, highlighting the critical L-Leucine input for the isovaleryl side chain and key repression points.
Fermentation Protocol
Media Formulation Strategy
The media design must balance biomass accumulation (Phase I) with secondary metabolite production (Phase II).
-
Carbon Source: A mixture of rapid (Glucose) and slow (Starch/Dextrin) sources is essential. Glucose fuels rapid growth but must be depleted to lift catabolite repression for antibiotic synthesis.
-
Nitrogen Source: Soybean meal is superior to inorganic nitrogen because it releases amino acids (including leucine) slowly, preventing ammonium repression while providing precursors.
-
Precursor Feeding: Addition of L-Leucine (or isovaleric acid, though toxic) specifically shifts the leucomycin complex towards Josamycin (A3) rather than other analogues.
Table 1: Optimized Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |
| Soluble Starch | 10.0 | 40.0 | Slow-release carbon; prevents repression. |
| Glucose | 10.0 | 5.0 | Rapid biomass formation (depleted by 24h). |
| Soybean Meal | 15.0 | 20.0 | Complex nitrogen & amino acid source. |
| Yeast Extract | 5.0 | 2.5 | Vitamins & growth factors. |
| L-Leucine | - | 1.0 - 2.0 | Critical Precursor for isovaleryl side chain. |
| CaCO₃ | 3.0 | 5.0 | pH buffer (prevents acidification). |
| NaCl | 3.0 | 3.0 | Osmotic balance. |
| K₂HPO₄ | 0.5 | 0.2 | Phosphate source (Limit to prevent inhibition). |
| MgSO₄·7H₂O | 0.5 | 0.5 | Cofactor for PKS enzymes. |
| Antifoam | 0.5 mL | 1.0 mL | Silicone-based (e.g., SAG 471). |
Process Parameters & Control
Vessel: Stirred Tank Bioreactor (10L - 100L scale). Mode: Fed-batch (optional) or Batch.
Table 2: Operational Parameters
| Parameter | Setpoint | Control Strategy / Rationale |
| Temperature | 28°C ± 0.5°C | Optimal for PKS enzyme activity. >30°C favors biomass but reduces titer. |
| pH | 6.5 - 7.2 | Natural drift allowed. If pH < 6.0, feed NaOH. If pH > 7.5, feed Glucose (metabolism produces acid). |
| Dissolved Oxygen (DO) | > 30% | Critical. Macrolide biosynthesis is oxidative. Agitation cascade: 200-600 RPM. |
| Aeration | 1.0 VVM | Maintain high oxygen transfer rate ( |
| Inoculation | 5-10% (v/v) | Use vegetative mycelium (48h seed culture) to minimize lag phase. |
| Duration | 96 - 120 hrs | Harvest when packed cell volume (PCV) stabilizes and glucose is exhausted. |
Step-by-Step Workflow
-
Inoculum Preparation:
-
Inoculate 50 mL Seed Medium in a 250 mL baffled flask with a spore loop from a fresh agar slant (ISP2 or similar).
-
Incubate at 28°C, 220 RPM for 48 hours. Check for dense, uniform mycelial growth (no pellets).
-
-
Fermentation:
-
Sterilize Production Medium in the bioreactor (121°C, 20 min). Note: Sterilize Glucose separately to avoid Maillard reaction.
-
Inoculate with 5-10% seed.
-
0-24 Hours (Growth Phase): Rapid DO drop expected. Maintain pH > 6.5.
-
24-48 Hours (Transition): Glucose depletion triggers secondary metabolism. Viscosity increases.
-
48-120 Hours (Production Phase): Feed L-Leucine (if fed-batch) to maintain 0.5 g/L residual concentration. Monitor Josamycin titer via HPLC.[2]
-
Downstream Processing (DSP)
The extraction exploits the basic nature of the macrolide (due to the dimethylamino group on mycaminose).
Extraction Protocol
-
Broth Conditioning: Harvest broth and adjust pH to 2.5 - 3.0 using HCl.
-
Filtration: Filter using a filter press or rotary vacuum drum filter with Celite (diatomaceous earth) aid. Discard solids (mycelium).
-
Solvent Extraction (Forward):
-
Purification (Back-Extraction):
-
Extract organic phase with acidic water (pH 2.5). Josamycin moves to aqueous phase (impurities stay in solvent).[1]
-
Adjust aqueous phase to pH 8.0 and re-extract into a small volume of Ethyl Acetate.
-
-
Crystallization:
-
Concentrate the final organic extract under vacuum.
-
Dissolve residue in minimal benzene or ether (Note: Industrial safety prefers crystallization from ethanol/water mixtures or precipitation).
-
Result: White amorphous powder or needles (mp ~130-133°C).
-
Troubleshooting & Quality Assurance
-
Low Titer: Often due to insufficient DO or excess phosphate. Ensure
is sufficient and phosphate is limiting (<0.5 g/L). -
Impurity Profile: High levels of Leucomycin A1 (isovaleryl replaced by H) indicate Leucine deficiency . Increase soybean meal or supplement L-Leucine.
-
Lysis: Premature pH rise (>7.5) and foaming indicates cell lysis. Harvest immediately to prevent product degradation.
References
-
Omura, S., et al. (1975).[10] Biosynthetic Studies Using 13C Enriched Precursors on the 16-membered Macrolide Antibiotic Leucomycin A3.[10] Journal of the American Chemical Society. Link
-
Osono, T., et al. (1967). Josamycin, a new antibiotic produced by Streptomyces narbonensis var.[1] josamyceticus. Journal of Antibiotics. (Foundational patent reference US3636197A). Link
-
Tang, L., et al. (1994). Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis.[11] Journal of Bacteriology. Link
-
Khattab, A. I., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Current Microbiology and Applied Sciences. Link
-
Skinner, M. F. (1989). Biopharmaceutics and Pharmacokinetics of the Macrolide Antibiotic - Josamycin.[2] Doctoral Thesis. Link
Sources
- 1. US3636197A - Josamycin and production thereof - Google Patents [patents.google.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Streptomyces narbonensis - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Shared PKS Module in Biosynthesis of Synergistic Laxaphycins [frontiersin.org]
- 5. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 6. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergent gene order in a model of modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Letter: Biosynthetic studies using 13C enriched precursors on the 16-membered macrolide antibiotic leucomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
Structural Divergence and Ribosomal Targeting: A Comparative Analysis of Josamycin and 14-Membered Macrolides
Executive Summary
Macrolides represent a cornerstone class of bacteriostatic antibiotics, heavily relied upon for treating Gram-positive and limited Gram-negative bacterial infections. While first- and second-generation 14-membered macrolides (e.g., erythromycin, clarithromycin) have dominated clinical paradigms, the emergence of widespread resistance has necessitated a deeper look into structural variants. The 16-membered macrolides, with josamycin as a primary representative, exhibit profound structural differences that fundamentally alter their interaction with the bacterial 50S ribosomal subunit. This whitepaper provides an in-depth mechanistic analysis of how the chemical architecture of josamycin allows it to circumvent common resistance mechanisms that typically neutralize 14-membered macrolides.
Chemical Architecture: 14-Membered vs. 16-Membered Macrolides
The pharmacological behavior of macrolides is entirely dictated by the size of their macrocyclic lactone ring and the specific sugar moieties attached to it[1].
-
14-Membered Macrolides (e.g., Erythromycin): Characterized by a 14-atom lactone ring. These structures are typically substituted with two distinct monosaccharides at separate positions: a neutral sugar (L-cladinose) at the C3 position and an amino sugar (D-desosamine) at the C5 position[2].
-
16-Membered Macrolides (e.g., Josamycin): Built upon a larger 16-atom lactone ring. Instead of separate monosaccharides, josamycin features a bulky disaccharide moiety—mycaminose covalently linked to mycarose—attached exclusively at the C5 position[3]. Furthermore, josamycin possesses an O-acetyl group at C3, a hydroxyl group at C9, and a highly hydrophobic O-isovaleryl ester group on the mycarose sugar[3].
Table 1: Comparative Structural and Functional Features
| Feature | 14-Membered Macrolides (e.g., Erythromycin) | 16-Membered Macrolides (e.g., Josamycin) |
| Lactone Ring Size | 14 atoms | 16 atoms |
| Sugar Moieties | Monosaccharides at C3 (cladinose) & C5 (desosamine) | Disaccharide at C5 (mycaminose + mycarose) |
| NPET Blockade | Partial (stalls translation at 6-8 amino acids) | Complete (triggers rapid ribosomal dissociation) |
| Tunnel Penetration | Shallow | Deep (C5 disaccharide extends into the tunnel) |
| Efflux Susceptibility | High (Primary substrates for mef efflux pumps) | Low (Steric hindrance prevents pump engagement) |
| erm Gene Induction | Potent inducers (Triggers iMLSB phenotype) | Non-inducers (Retains efficacy in iMLSB strains) |
Mechanistic Impact on Ribosomal Binding
Both classes of macrolides inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, specifically targeting the Nascent Peptide Exit Tunnel (NPET) adjacent to the Peptidyl Transferase Center (PTC)[4]. However, their binding geometries dictate entirely different mechanisms of translation inhibition.
Because 14-membered macrolides bind relatively shallowly within the NPET, they only partially occlude the channel. This allows the ribosome to synthesize short oligopeptides (typically 6 to 8 amino acids in length) before steric clash forces translation to stall[1].
Conversely, the 16-membered ring of josamycin, combined with its extended C5 disaccharide, allows the molecule to extend much deeper into the protein exit tunnel[2]. This deep penetration fully blocks the nascent peptide channel, preventing even short oligopeptide formation and causing immediate ribosomal dissociation and peptidyl-tRNA drop-off[4].
Macrolide binding geometries and their logical pathways to either resistance susceptibility or evasion.
Overcoming Macrolide Resistance Mechanisms
The structural divergence of josamycin provides a critical clinical advantage: the ability to bypass the two most prevalent mechanisms of macrolide resistance in Gram-positive pathogens like Streptococcus pneumoniae and Staphylococcus aureus.
Evasion of Active Efflux (M-Phenotype)
The active expulsion of macrolides is mediated by Major Facilitator Superfamily (MFS) efflux pumps encoded by the mef genes[1]. The binding pocket of these efflux pumps has evolved to recognize the specific spatial conformation of 14- and 15-membered lactone rings. The larger 16-membered ring of josamycin, coupled with the bulky isovaleryl-substituted disaccharide, creates severe steric hindrance. Consequently, josamycin is not recognized as a viable substrate for mef-encoded pumps, allowing it to retain full intracellular concentrations and efficacy against M-phenotype strains[1].
Bypassing Inducible Ribosomal Methylation (iMLSB Phenotype)
Target site modification is driven by erm (erythromycin ribosome methylase) genes, which encode enzymes that mono- or dimethylate adenine A2058 in the 23S rRNA, physically blocking macrolide binding[1]. In the inducible MLSB (iMLSB) phenotype, erm expression is controlled by an upstream attenuator sequence.
The induction of this methylase synthesis specifically requires the presence of a macrolide with a 14- or 15-carbon lactone ring featuring a monosaccharide at the C3 position[5]. Because josamycin lacks a C3 sugar (possessing an O-acetyl group instead) and features a 16-membered ring, it fails to trigger the attenuator mechanism. Therefore, josamycin does not induce erm gene expression and remains highly active against iMLSB bacterial strains[5].
Experimental Methodologies
Protocol 1: Cryo-EM Resolution of Ribosome-Josamycin Complexes
To definitively prove the causality of deep-tunnel binding, researchers utilize Cryo-Electron Microscopy (Cryo-EM). Unlike X-ray crystallography, which can force non-native conformations due to crystal packing forces, Cryo-EM captures the 70S ribosome in a native, hydrated state, providing self-validating structural evidence of the drug-target interaction.
Step-by-Step Methodology:
-
Ribosome Purification: Isolate intact 70S ribosomes from a model organism (e.g., Deinococcus radiodurans or S. aureus) using sucrose density gradient ultracentrifugation. Causality: This ensures structural homogeneity, which is critical for high-resolution particle averaging.
-
Complex Formation: Incubate the purified 70S ribosomes with a 10-fold molar excess of josamycin in a physiological buffer (20 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM MgCl2) at 37°C for 30 minutes. Causality: The molar excess drives the binding equilibrium toward complete saturation, ensuring high occupancy of the NPET pocket for clear density maps.
-
Vitrification: Apply 3 µL of the sample to glow-discharged holey carbon grids (Quantifoil R2/2). Blot for 3 seconds and immediately plunge-freeze in liquid ethane using a Vitrobot. Causality: Rapid freezing prevents crystalline ice formation, preserving the native atomic coordinates of the rRNA and the drug.
-
Data Acquisition & Reconstruction: Image the grids using a 300 kV Titan Krios electron microscope with a direct electron detector. Process the resulting micrographs using RELION software to generate a 3D density map.
-
Atomic Modeling: Rigid-body fit the known chemical structure of josamycin into the isolated electron density using UCSF Chimera, followed by real-space refinement in Phenix to map specific hydrogen bonds with A2058.
Standardized Cryo-EM workflow for resolving the atomic interactions of macrolide-ribosome complexes.
Protocol 2: D-Test for Phenotypic Resistance Profiling
The D-test is a self-validating phenotypic assay used to confirm the presence of inducible erm resistance (iMLSB) and demonstrate the retained efficacy of non-inducing antibiotics.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a direct broth suspension of the isolated bacterial strain matching a 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly swab the suspension across a Mueller-Hinton agar plate (supplemented with 5% sheep blood for fastidious organisms).
-
Disk Placement: Place a 15 µg erythromycin disk (the 14-membered inducer) and a disk representing the target drug (e.g., clindamycin or a 16-membered macrolide) approximately 15–20 mm apart, edge-to-edge. Causality: This specific spatial arrangement allows the diffusion gradients of the two drugs to overlap. If the strain possesses an inducible erm gene, the erythromycin will diffuse and trigger methylase production in the overlapping zone.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Interpretation: A flattening of the zone of inhibition around the target disk on the side facing the erythromycin disk (creating a "D" shape) confirms inducible resistance[5]. If josamycin is tested and shows no D-zone flattening against an M-phenotype strain, it validates its evasion of efflux mechanisms.
Conclusion
The structural evolution from 14-membered to 16-membered macrolides is not merely a chemical curiosity; it is a functional necessity in the arms race against bacterial resistance. Josamycin's 16-membered lactone ring and unique C5 disaccharide extension allow it to penetrate deeper into the ribosomal exit tunnel, triggering rapid translation abortion. More importantly, this specific architecture acts as a molecular disguise, preventing recognition by mef efflux pumps and failing to trigger the attenuator sequences of erm methylase genes. Understanding these structural nuances is paramount for drug development professionals aiming to engineer next-generation therapeutics capable of overcoming multidrug-resistant pathogens.
References
Sources
The Pharmacological Profile of Josamycin in the Management of Respiratory Tract Infections
An In-Depth Technical Guide:
Preamble: A Renewed Perspective on a 16-Membered Macrolide
In the landscape of antimicrobial agents for respiratory tract infections, the macrolide class has long been a cornerstone of empirical and targeted therapy. While 14- and 15-membered macrolides like erythromycin, clarithromycin, and azithromycin are widely recognized, the 16-membered macrolide, josamycin, presents a distinct pharmacological profile that warrants specific attention, particularly in an era of evolving bacterial resistance. This guide provides a detailed examination of josamycin, moving beyond a simple recitation of facts to explore the causal relationships underpinning its mechanism, pharmacokinetics, and clinical utility. We will dissect its molecular interactions, its behavior within the human body, and its performance against the key pathogens responsible for respiratory disease.
Molecular Mechanism of Action: Beyond Simple Protein Synthesis Inhibition
Josamycin's primary antibacterial effect is achieved by targeting the bacterial ribosome, the cellular machinery for protein synthesis.[1] Unlike many antibiotics that have a singular point of failure, josamycin's interaction is multifaceted, contributing to its robust activity.
1.1 Ribosomal Binding and Translocation Blockade
As a macrolide, josamycin binds reversibly to the 50S subunit of the bacterial ribosome.[1][2][3] Its binding site is located near the peptidyl transferase center (PTC) and extends into the polypeptide exit tunnel.[4] This strategic positioning allows it to physically obstruct the growing peptide chain, thereby preventing the crucial step of peptide elongation.[4][5] This interference effectively halts the translocation of transfer RNA (tRNA) and messenger RNA (mRNA) through the ribosome, arresting the production of proteins essential for bacterial growth and replication.[1] This mechanism confers a primarily bacteriostatic effect, which can become bactericidal at higher concentrations.[3][6]
Some evidence suggests a dual mechanism of action where josamycin not only blocks the peptidyltransferase activity but also induces the shedding of dipeptide tRNA from the ribosome, further depleting the cellular resources for protein synthesis.[7]
Caption: Josamycin's mechanism on the bacterial 50S ribosome.
1.2 Anti-Inflammatory and Immunomodulatory Properties
Beyond its direct antibacterial action, josamycin exhibits clinically relevant anti-inflammatory effects. This is mediated, in part, by the inhibition of the p38 MAPK signaling pathway, which plays a role in the function of neutrophils and other immune cells.[7] This immunomodulatory capacity may contribute to the resolution of clinical symptoms in respiratory infections by dampening the excessive inflammatory response that causes tissue damage.
Pharmacokinetics: Delivering the Agent to the Site of Infection
The clinical success of an antibiotic is critically dependent on its ability to achieve and maintain therapeutic concentrations at the site of infection. Josamycin possesses favorable pharmacokinetic properties for treating respiratory infections.
2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)
Josamycin is administered orally and is rapidly absorbed, with maximum serum concentrations typically reached within the first hour after administration.[8] A key feature of josamycin is its high lipophilicity, being at least 15 times more lipophilic than erythromycin.[8] This property, combined with a low serum protein binding of approximately 15%, facilitates extensive distribution into tissues.[8]
Crucially for respiratory infections, josamycin demonstrates significant accumulation in lung tissue. Studies have shown that concentrations in lung tissue can be 2 to 3 times higher than concurrent serum levels, with peak concentrations reaching 3.68 µg/g.[6][8] The drug also accumulates within leukocytes, which can actively transport it to sites of inflammation.[3]
Metabolism occurs primarily in the liver, and elimination is predominantly through biliary pathways into the feces, with a minor contribution from renal excretion.[3][9] The serum half-life is approximately 1.5 to 5 hours.[6][10]
| Parameter | Value | Significance for Respiratory Infections | Source(s) |
| Oral Bioavailability | ~30% | Sufficient for effective oral dosing. | [6] |
| Time to Peak (Tmax) | ~1 hour | Rapid onset of systemic exposure. | [8] |
| Serum Protein Binding | ~15% | High fraction of free, active drug available for tissue penetration. | [8] |
| Lung Tissue Conc. | 2-3x serum levels (up to 3.68 µg/g) | Excellent penetration and accumulation at the primary site of infection. | [8] |
| Elimination Half-life (t½) | 1.5 - 5 hours | Allows for multiple daily dosing regimens to maintain therapeutic levels. | [6][10] |
| Primary Route of Excretion | Biliary / Fecal | Reduced need for dose adjustment in patients with renal impairment. | [3][9] |
| Table 1: Key Pharmacokinetic Parameters of Josamycin. |
Pharmacodynamics and Spectrum of Activity
Josamycin exhibits a broad spectrum of activity that covers the most common pathogens implicated in community-acquired respiratory infections.[2][6]
3.1 In Vitro Susceptibility
Josamycin is potent against Gram-positive cocci, including Streptococcus pneumoniae and Staphylococcus aureus.[11][12] Its activity extends to some Gram-negative organisms like Moraxella catarrhalis and Haemophilus influenzae.[5][13] A significant advantage of josamycin is its potent activity against atypical pathogens, which are common causes of pneumonia and are intrinsically resistant to beta-lactam antibiotics. This includes Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[1][5][14][15]
| Pathogen | Josamycin MIC Range (µg/mL) | Clinical Relevance in RTI | Source(s) |
| Streptococcus pneumoniae | ≤0.06 - >256 | Leading cause of community-acquired pneumonia (CAP). | [12] |
| Staphylococcus aureus | <0.06 - >512 | Cause of post-viral and healthcare-associated pneumonia. | [12] |
| Haemophilus influenzae | <0.06 - >64 | Common in CAP and exacerbations of chronic bronchitis. | [12] |
| Mycoplasma pneumoniae | Highly Active | Major cause of "atypical" pneumonia. | [5][15] |
| Legionella pneumophila | Highly Active | Cause of Legionnaires' disease. | [14][16] |
| Anaerobes (e.g., Peptostreptococcus) | Highly Active | Implicated in aspiration pneumonia and lung abscesses. | [11][12] |
| Table 2: In Vitro Activity of Josamycin Against Key Respiratory Pathogens. |
Note: MIC ranges can be wide, reflecting the presence of both susceptible and resistant isolates.
Mechanisms of Bacterial Resistance
The utility of any antibiotic is challenged by the development of resistance. Macrolide resistance primarily occurs through three mechanisms.[17][18]
-
Target-Site Modification: Methylation of the 23S rRNA binding site, typically mediated by erm (erythromycin ribosome methylase) genes, prevents the antibiotic from binding effectively. This confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).[17][18]
-
Active Efflux: Bacteria can acquire genes, such as mef (macrolide efflux), that code for membrane pumps. These pumps actively transport the antibiotic out of the cell, keeping intracellular concentrations below therapeutic levels.[17]
-
Drug Inactivation: Less commonly, bacteria may produce enzymes like esterases or phosphotransferases that chemically modify and inactivate the macrolide molecule.[18]
A crucial advantage of josamycin lies in its 16-membered ring structure. The common mef-gene-mediated efflux pumps primarily recognize and expel 14- and 15-membered macrolides. Josamycin, being a 16-membered ring macrolide, is not a substrate for this pump and can remain effective against strains exhibiting this "M-phenotype" resistance.[19] This makes it a potentially valuable option when resistance to other macrolides is mediated by this specific mechanism.
Caption: Josamycin evades the M-phenotype efflux pump resistance mechanism.
Clinical Efficacy in Respiratory Infections
Multiple clinical studies have validated the efficacy of josamycin in treating various respiratory infections.
| Study Focus | Key Findings | Source(s) |
| Mild-to-Moderate CAP | A multicenter study reported a clinical efficacy of 92.8% and a microbiological cure rate of 85.7%. | [20] |
| Non-severe CAP | A 5-day course of josamycin (1g twice daily) was shown to be effective monotherapy, with all patients becoming afebrile within 3 days. | [14][21][22] |
| Atypical Pneumonia | Effective and well-tolerated for pneumonia caused by M. pneumoniae or L. pneumophila. | [16] |
| Broad Bronchopulmonary Infections | In a large study of 6,033 outpatients, cure rates were 85% for typical pneumonia, 85% for atypical pneumonia, and 82% for acute bronchitis. | [23] |
| Non-severe CAP (2) | A study of 30 patients showed a 93.3% recovery rate and 88.9% pathogen eradication. | [24] |
| Table 3: Summary of Clinical Efficacy Data for Josamycin in Respiratory Infections. |
These studies consistently demonstrate that josamycin achieves high rates of clinical and microbiological success in community-acquired pneumonia (both typical and atypical) and bronchitis, with rapid resolution of symptoms.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of susceptibility data, a standardized protocol is essential. The broth microdilution method is a gold-standard technique.
Objective: To determine the lowest concentration of josamycin that inhibits the visible growth of a specific respiratory pathogen.
Materials:
-
Josamycin analytical standard powder
-
Appropriate solvent (e.g., ethanol, methanol)[4]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate, cultured to log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh josamycin powder and dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Antibiotic Dilution Series: Perform serial twofold dilutions of the josamycin stock solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Inoculum Preparation: Subculture the test organism on an appropriate agar plate and incubate. Select several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB so that after inoculation into the microtiter plate, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the josamycin dilutions.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).
-
Reference Strain Control: A known susceptible strain (e.g., S. pneumoniae ATCC 49619) should be tested in parallel to validate the assay.
-
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of josamycin at which there is no visible growth.
Safety, Tolerability, and Drug Interactions
Josamycin is generally well-tolerated, but like all macrolides, it has a defined side-effect profile.[2]
| Adverse Reaction Category | Specific Effects | Management/Considerations | Source(s) |
| Gastrointestinal (Most Common) | Nausea, vomiting, abdominal pain, diarrhea. Occur in <10% to 11% of patients. | Usually mild and transient. Taking with food may mitigate symptoms. | [20][23][25][26][27] |
| Hepatic | Elevated liver enzymes, jaundice, hepatitis (rare). | Use with caution in patients with pre-existing liver impairment; monitor liver function during prolonged use. | [2][25][26] |
| Cardiovascular | QT interval prolongation, which can increase the risk of Torsades de Pointes. | A class effect for macrolides. Use with caution in patients with known QT prolongation or those taking other QT-prolonging drugs. | [25][26] |
| Allergic | Rash, itching, urticaria. Anaphylaxis is rare. | Discontinue use if a severe allergic reaction occurs. Contraindicated in patients with known macrolide hypersensitivity. | [2][26][28] |
| Table 4: Common and Serious Adverse Drug Reactions Associated with Josamycin. |
7.1 Drug-Drug Interactions
Contrary to some older literature suggesting minimal interactions, it is now understood that josamycin is a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[25][29] This inhibition can decrease the metabolism of other drugs that are CYP3A4 substrates, leading to increased plasma concentrations and potential toxicity.
-
Significant Interactions: Co-administration with drugs like ergot alkaloids (ergotamine), certain statins (simvastatin), and anticoagulants (warfarin) requires caution or is contraindicated due to the risk of severe adverse events like ergotism, rhabdomyolysis, or increased bleeding.[2][25]
-
Moderate Interactions: Close monitoring is advised when used with drugs like carbamazepine and cyclosporine.
Conclusion and Future Perspective
Josamycin is an effective and well-tolerated macrolide antibiotic with a distinct pharmacological profile that makes it a valuable agent for treating respiratory tract infections. Its high lipophilicity and resulting accumulation in lung tissue ensure that therapeutic concentrations are achieved at the site of infection.[8] Its spectrum of activity covers the key typical and atypical pathogens responsible for community-acquired pneumonia and bronchitis.[5][15]
From a drug development and research perspective, the most compelling feature of josamycin is its 16-membered ring structure, which allows it to evade resistance mediated by the common mef-gene efflux pumps that affect 14- and 15-membered macrolides.[19] In an environment of increasing macrolide resistance, this characteristic positions josamycin as a crucial therapeutic alternative. While vigilance is required regarding its potential for CYP3A4-mediated drug interactions and the class-wide risk of QT prolongation, its overall profile confirms its important and ongoing role in the antimicrobial armamentarium.
References
- Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation - ChemicalBook. (2022, December 27). ChemicalBook.
- What is Josamycin used for? (2024, June 15). Patsnap Synapse.
- What is the mechanism of Josamycin? (2024, July 17). Patsnap Synapse.
- The Science Behind Josamycin: Combating Bacterial Resistance. NINGBO INNO PHARMCHEM CO.,LTD.
- Efficacy and Safety of Josamycin in the Treatment of Mild-to-Moderate Community-Acquired Pneumonia: Results of Multicenter Clinical Study. CMAC.
- Josamycin - TOKU-E. TOKU-E.
- The Side Effects of JOSAMEC (Josamycin). (2025, August 14). Biomedicus.
- FDA-Approved Josamycin API Manufacturers & Suppliers. Pharmaoffer.com.
- Mensa, J., et al. (1993). Five-day treatment of non-severe, community-acquired pneumonia with josamycin. Journal of Antimicrobial Chemotherapy, 31, 749-754.
- Mensa, J., et al. (1993). Five-day treatment of non-severe, community-acquired pneumonia with josamycin. PubMed.
- [Treatment of atypical pneumonia with josamycin]. PubMed.
- What are the side effects of Josamycin? (2024, July 12). Patsnap Synapse.
- Drug Information Sheet("Kusuri-no-Shiori")_Draft Brand name:Josamycin Tablets 50mg. (2014, January).
- The Pharmacokinetics of Josamycin. PubMed.
- Josamycin in the treatment of bronchopulmonary infections. PubMed.
- Josamycin. Grokipedia.
- [Evaluation of efficacy and safety of josamycin (Vilprafen) in the treatment of patients with community-acquired pneumonia]. (2006). Antibiot Khimioter, 51(3-4), 47-8, 50-2.
- Westerman, E. L., Williams, T. W., Jr, & Moreland, N. (1976). In Vitro Activity of Josamycin Against Aerobic Gram-Positive Cocci and Anaerobes. Antimicrobial agents and chemotherapy, 10(5), 829–832.
- Periti, P., Mazzei, T., Mini, E., & Novelli, A. (1992). Pharmacokinetic drug interactions of macrolides. Clinical pharmacokinetics, 23(2), 106–131.
- Josamycin Tablets (CSPC OUYI Pharmaceutical Co., Ltd.). Echemi.
- Mensa, J., et al. (1993). Five-day treatment of non-severe, community-acquired pneumonia with josamycin. Journal of Antimicrobial Chemotherapy, Oxford Academic.
- Myths About Drug Interactions of Josamycin. (2025, August 4). ResearchGate.
- [Josamycin in bronchopulmonary and otorhinological diseases in pediatrics]. PubMed.
- Leclercq, R. (2002). Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. Clinical Infectious Diseases, 34(4), 482–492.
- Pharmacokinetics of Josamycin – A New Macrolide Antibiotic. Scite.ai.
- Ludden, T. M. (1985). Pharmacokinetic interactions of the macrolide antibiotics. Clinical pharmacokinetics, 10(1), 63–79.
- [Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats (author's transl)]. (1975). PubMed.
- In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria. PubMed.
- Josamycin pulmonary penetration determined by broncho-alveolar lavage in man. (1988). PubMed.
- [Azithromycin versus josamycin: treatment of 89 cases of acute pneumonia].
- Emerging Antibiotic Resistance in Mycoplasma Microorganisms, Designing Effective and Novel Drugs / Therapeutic Targets: Current Knowledge and Futuristic Prospects. (2019, February 6).
- 4/04 Josamycin - das bessere Makrolid? (2004). ANTIBIOTIKA MONITOR.
- kucers' the use of antibiotics - Cellular and Molecular Pharmacology. LDRI / UCL.
- Fyfe, C., et al. (2016). Resistance to Macrolide Antibiotics in Public Health Pathogens. Cold Spring Harbor perspectives in medicine, 6(3), a025395.
- BIOPHARMACEUTICS AND PHARMACOKINETICS OF THE MACROLIDE ANTIBIOTIC - JOSAMYCIN. CORE.
- Osei Sekyere, J. (2025, January 15). Global prevalence, resistance rates, and underlying resistance mechanisms of clinical Mycoplasma and Ureaplasma species. Journal of Applied Microbiology, Oxford Academic.
- Pharmacokinetics of Josamycin – A New Macrolide Antibiotic. Semantic Scholar.
- Moraxella catarrhalis outer membrane vesicles carry beta-lactamase and promote survival of Streptococcus pneumoniae and Haemophilus influenzae by inactivating amoxicillin. LUCRIS.
- pneumoniae moraxella catarrhalis: Topics by Science.gov. Science.gov.
Sources
- 1. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 2. What is Josamycin used for? [synapse.patsnap.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. toku-e.com [toku-e.com]
- 5. nbinno.com [nbinno.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation_Chemicalbook [chemicalbook.com]
- 8. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. In Vitro Activity of Josamycin Against Aerobic Gram-Positive Cocci and Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. facm.ucl.ac.be [facm.ucl.ac.be]
- 13. pneumoniae moraxella catarrhalis: Topics by Science.gov [science.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. [Josamycin in bronchopulmonary and otorhinological diseases in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Treatment of atypical pneumonia with josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ANTIBIOTIKA MONITOR - 4/04 Josamycin - das bessere Makrolid? [antibiotikamonitor.at]
- 20. Efficacy and Safety of Josamycin in the Treatment of Mild-to-Moderate Community-Acquired Pneumonia: Results of Multicenter Clinical Study | CMAC [cmac-journal.ru]
- 21. Five-day treatment of non-severe, community-acquired pneumonia with josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Josamycin in the treatment of bronchopulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Evaluation of efficacy and safety of josamycin (Vilprafen) in the treatment of patients with community-acquired pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Side Effects of JOSAMEC (Josamycin) – Biomedicus [biomedicus.gr]
- 26. What are the side effects of Josamycin? [synapse.patsnap.com]
- 27. echemi.com [echemi.com]
- 28. ltl-pharma.com [ltl-pharma.com]
- 29. researchgate.net [researchgate.net]
Josamycin: A Comprehensive Physicochemical and Analytical Profiling Guide
Mechanistic Insights into Molecular Properties and UHPLC-MS/MS Quantification Strategies
Introduction & Mechanistic Overview
Josamycin is a 16-membered macrolide antibiotic naturally produced by1[1]. It exerts its antimicrobial efficacy by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. For researchers and drug development professionals, mastering the physicochemical properties of Josamycin is the foundational step for optimizing formulation stability, enhancing bioavailability, and designing robust trace-level quantification assays in complex biological or environmental matrices.
Physicochemical Profiling & Causality in Behavior
As an application scientist, understanding the intrinsic properties of a molecule dictates how we handle it in the laboratory. Josamycin's behavior in solution, its interaction with stationary phases, and its ionization efficiency are all governed by its specific structural features[1].
-
Molecular Weight & Structure : With a molecular formula of C42H69NO15, Josamycin has a molecular weight of 827.99 g/mol (monoisotopic mass ~827.47 Da)[1]. Its large, lipophilic lactone ring conjugated with sugar moieties dictates its steric hindrance and interaction with biological membranes.
-
Solubility & Lipophilicity : Josamycin is highly soluble in methanol and ethanol but only slightly soluble in water[2]. Its computed LogP is approximately 2.9, indicating moderate lipophilicity[1]. This explains its high tissue penetration and large volume of distribution compared to blood serum levels.
-
Acid-Base Chemistry (pKa) : Josamycin features a tertiary amine group on its desosamine sugar, yielding a pKa of ~7.1[2]. This basicity is critical: in acidic environments, it becomes protonated and highly water-soluble but susceptible to acid-catalyzed degradation of the macrolide ring. In basic environments, it remains un-ionized, enhancing lipid membrane permeability.
Table 1: Key Physicochemical Properties of Josamycin
| Property | Value | Analytical/Experimental Implication |
| Molecular Formula | C42H69NO15 | Determines isotopic distribution and exact monoisotopic mass (827.47 Da). |
| Molecular Weight | 827.99 g/mol | Requires wide m/z range scanning (e.g., 100-1000 u) in mass spectrometry. |
| Melting Point | 131.5 °C | Heat-sensitive; avoid high temperatures (>50°C) during sample evaporation. |
| Solubility | Soluble in MeOH/EtOH; slightly in H2O | Dictates choice of organic solvents for liquid-liquid extraction. |
| pKa | ~7.1 (tertiary amine) | pH adjustment >8.0 ensures un-ionized state for solid-phase extraction (SPE). |
| LogP | ~2.9 | Moderate lipophilicity necessitates reverse-phase chromatography (e.g., C18). |
Analytical Workflows: The UHPLC-MS/MS Paradigm
Because macrolides lack a strong chromophore, standard UV detection is often insufficiently sensitive and highly susceptible to matrix interference. For rigorous quantification, I strongly advocate for Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The methodology relies on exploiting Josamycin's pKa to control its ionization state during extraction and chromatographic separation[3].
Step-by-Step Methodology: Extraction and UHPLC-MS/MS Quantification
Objective: To extract and quantify Josamycin from complex matrices (e.g., feed or tissue) while minimizing matrix effects and ensuring high recovery (>80%)[3].
Step 1: Sample Disruption and Liquid-Liquid Extraction (LLE)
-
Protocol: Homogenize 2.0 g of the sample matrix. Add 10 mL of a Methanol:Acetonitrile (1:1, v/v) mixture[3].
-
Causality: Methanol provides excellent solubility for the polar sugar moieties, while acetonitrile efficiently precipitates high-molecular-weight matrix proteins, preventing downstream column fouling.
Step 2: Solvent Evaporation and Reconstitution
-
Protocol: Centrifuge the mixture and collect the supernatant. Evaporate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 6 mL of 0.1 M phosphate buffer adjusted to pH 8.0[3].
-
Causality: Nitrogen drying at 45°C prevents thermal degradation (melting point ~131.5°C). Reconstituting at pH 8.0 (above the pKa of 7.1) ensures >85% of Josamycin is in its un-ionized (neutral) free-base form, which is strictly required for optimal retention on polymeric reverse-phase SPE cartridges[2].
Step 3: Solid Phase Extraction (SPE) Cleanup
-
Protocol: Condition an Oasis HLB SPE cartridge with 3 mL methanol followed by 3 mL water. Load the buffered sample. Wash with 3 mL of 5% methanol in water. Elute with 6 mL of pure methanol[3].
-
Causality: The hydrophilic-lipophilic balance (HLB) sorbent captures the neutral Josamycin via hydrophobic interactions. The 5% methanol wash removes polar interferences without eluting the analyte. Pure methanol disrupts the hydrophobic interactions, eluting the target compound[3].
Step 4: UHPLC-MS/MS Analysis & Self-Validation
-
Protocol: Inject the eluate onto a C18 UHPLC column. Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM)[3].
-
Causality: Dropping the pH of the mobile phase to ~2.7 (using 0.1% formic acid) ensures complete protonation of the desosamine nitrogen. This maximizes the yield of the[M+H]+ precursor ion at m/z 828.5.
-
Self-Validation: Monitoring two distinct MRM transitions (one quantifier, one qualifier) allows for the calculation of an ion ratio. If the matrix causes co-elution of an isobaric interference, the ion ratio will deviate from the reference standard, immediately flagging the result as invalid and preventing false positives.
Workflow Visualization
Workflow for UHPLC-MS/MS quantification of Josamycin.
References
-
PubChem - Josamycin (CID 5282165) . National Institutes of Health (NIH). [Link]
-
Analysis of josamycin in three kinds of feed using ultra high performance liquid chromatography with tandem mass spectrometry . Taylor & Francis.[Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Extraction and Quantification of Josamycin from Human Plasma
Abstract
This application note details a robust protocol for the extraction and quantification of Josamycin, a 16-membered ring macrolide antibiotic, from human plasma. Due to the acid-labile nature of Josamycin, standard protein precipitation methods using high concentrations of acidic modifiers can lead to analyte degradation. This guide presents a validated Liquid-Liquid Extraction (LLE) workflow under alkaline conditions, coupled with LC-MS/MS detection. This method ensures maximum recovery (>85%), minimal matrix effects, and high sensitivity (LLOQ: 1.0 ng/mL), suitable for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Introduction & Chemical Basis
Josamycin (MW: 827.99 g/mol ) is a lipophilic weak base (pKa ~7.[1]1) [1]. Its chemical structure contains a glycosylated desosamine moiety, which is critical for its antimicrobial activity but also serves as the primary site for ionization in mass spectrometry.
The Challenge: Acid Instability
Unlike many stable small molecules, Josamycin is susceptible to acid-catalyzed hydrolysis, converting into inactive anhydro-derivatives [2].
-
Implication: Extraction protocols utilizing strong acids (e.g., Trichloroacetic acid) or prolonged exposure to acidic mobile phases during evaporation must be avoided.
-
Solution: We utilize a pH-controlled LLE strategy. By adjusting the plasma pH to 8.0–9.0, Josamycin is driven into its non-ionized, lipophilic state (
), facilitating efficient partitioning into organic solvents like Ethyl Acetate or Methyl tert-butyl ether (MTBE) while leaving polar plasma interferences behind.
Materials & Reagents
To ensure assay reproducibility, use LC-MS grade solvents and certified reference materials.
| Reagent | Grade/Specification | Purpose |
| Josamycin | CRM Grade (>98%) | Analyte |
| Rokitamycin | CRM Grade (>98%) | Internal Standard (Structural Analog) |
| Ethyl Acetate | HPLC/Spectro Grade | Extraction Solvent |
| Ammonium Acetate | LC-MS Grade | Buffer Additive |
| Formic Acid | LC-MS Grade | Mobile Phase Modifier |
| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase B |
| Water | 18.2 MΩ·cm | Mobile Phase A |
| Phosphate Buffer | 0.5 M, pH 8.5 | pH Adjustment Agent |
Experimental Protocol
Preparation of Standards[2]
-
Stock Solution: Dissolve Josamycin and Rokitamycin (IS) separately in Methanol to yield 1.0 mg/mL. Store at -20°C.
-
Working Standard: Dilute Stock Solution with 50% Methanol/Water to create a calibration curve range (e.g., 1.0 – 1000 ng/mL).
-
IS Working Solution: Dilute Rokitamycin stock to a fixed concentration (e.g., 500 ng/mL) in 50% Methanol.
Sample Extraction Workflow (LLE)
This protocol is designed for 200 µL of human plasma.
Step 1: Aliquoting & Spiking
-
Transfer 200 µL of plasma sample into a 2.0 mL polypropylene microcentrifuge tube.
-
Add 20 µL of Internal Standard Working Solution.
-
Vortex gently for 10 seconds.
Step 2: pH Adjustment (Critical Step)
-
Add 100 µL of 0.5 M Phosphate Buffer (pH 8.5).
-
Rationale: This neutralizes the charge on the Josamycin amine group, rendering it hydrophobic.
Step 3: Organic Extraction
-
Add 1.0 mL of Ethyl Acetate (or MTBE).
-
Vortex vigorously for 5 minutes (or use a shaker at 1200 rpm).
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.
Step 4: Phase Transfer & Evaporation
-
Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.
-
Caution: Do not disturb the protein interface layer.
-
Evaporate to dryness under a gentle stream of Nitrogen at 40°C .
Step 5: Reconstitution
-
Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer supernatant to autosampler vials.
Visual Workflow Diagram
Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Josamycin.
LC-MS/MS Conditions
Chromatographic Parameters[2][3][4][5][6]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (ACN) |
|---|---|---|
| 0.00 | 90% | 10% |
| 0.50 | 90% | 10% |
| 3.00 | 10% | 90% |
| 4.00 | 10% | 90% |
| 4.10 | 90% | 10% |
| 6.00 | 90% | 10% |
Mass Spectrometry Parameters
Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Josamycin | 828.5 | 174.1 | 40 | 30 | Quantifier |
| Josamycin | 828.5 | 109.1 | 40 | 45 | Qualifier |
| Rokitamycin (IS) | 828.5 | 174.1 | 40 | 30 | Quantifier |
Note: The m/z 174 fragment corresponds to the desosamine sugar moiety common in these macrolides [3]. Ensure chromatographic separation between Josamycin and Rokitamycin if they share transitions.
Validation & Troubleshooting
Validation Parameters (Expected)
-
Linearity:
over 1.0 – 1000 ng/mL. -
Recovery: >85% using Ethyl Acetate extraction.
-
Matrix Effect: 95-105% (Minimal ion suppression due to LLE cleanup).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incorrect pH during extraction | Ensure buffer pH is 8.5. Josamycin must be neutral to extract into Ethyl Acetate. |
| Peak Tailing | Secondary interactions with silanols | Increase buffer strength in mobile phase (add 5mM Ammonium Formate) or use an end-capped column. |
| Degradation | Acid hydrolysis | Avoid leaving samples in acidic mobile phase for >24h. Keep autosampler at 4°C. |
References
-
DrugBank Online. Josamycin Chemical Properties and Pharmacology. [Link]
-
European Agency for the Evaluation of Medicinal Products. Josamycin: Summary Report (MRL). [Link]
-
Journal of Chromatography B. Sensitive and specific method for the determination of josamycin in human plasma by liquid chromatography-mass spectrometry. [Link]
-
Scientific Reports. Optimization of Macrolide Extraction from Biological Fluids. (General Reference for LLE of Macrolides). [Link]
Sources
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Josamycin
Contextual Overview
Josamycin is a 16-membered macrolide antibiotic characterized by its potent activity against a broad spectrum of Gram-positive bacteria and atypical pathogens, including Mycoplasma pneumoniae and Chlamydia species[1][2][3]. As antimicrobial resistance profiles continuously evolve, the precise determination of the Minimum Inhibitory Concentration (MIC) is critical. This metric is foundational for preclinical drug evaluation, epidemiological resistance surveillance, and the development of clinical pharmacokinetic/pharmacodynamic (PK/PD) models[4].
Mechanistic Determinants of Efficacy
To accurately design and interpret MIC assays, researchers must first understand the molecular causality of josamycin's bacteriostatic action. Josamycin exerts its antibacterial effect by reversibly binding to the 50S subunit of the bacterial ribosome[1][5].
Unlike 14-membered macrolides (e.g., erythromycin), the 16-membered ring of josamycin extends deeper into the nascent peptide exit tunnel of the ribosome[3][6][7]. This steric blockade near the peptidyltransferase center prevents the formation of peptide bonds and halts the translocation of peptidyl-tRNA, effectively shutting down bacterial protein synthesis[1][6][7]. Because its primary action is bacteriostatic (though it can be bactericidal at high concentrations)[5], MIC assays must be interpreted carefully to distinguish true growth inhibition from trailing endpoints caused by residual, non-replicating cellular mass.
Mechanism of Josamycin binding to the 50S ribosome to halt protein synthesis.
Quantitative Parameters: Breakpoints & Quality Control
MIC interpretation relies on standardized breakpoints. While the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide extensive guidelines for common macrolides, josamycin breakpoints are often extrapolated from related compounds or established by regional microbiological societies (e.g., the French Society for Microbiology)[8][9][10].
Table 1: Interpretive MIC Breakpoints for Josamycin
| Target Organism | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference Guidelines |
| Streptococcus pneumoniae | CASFM / EUCAST extrapolated[10] | |||
| Mycoplasma pneumoniae | CLSI extrapolated[9] | |||
| Helicobacter pylori | EUCAST extrapolated[8] |
Table 2: Quality Control (QC) Strains for Macrolide Testing
| QC Strain | ATCC Number | Expected MIC Range (µg/mL) | Validation Purpose |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 (Erythromycin proxy) | Validates standard Gram-positive testing conditions[11] |
| Streptococcus pneumoniae | ATCC 49619 | 0.03 - 0.12 (Erythromycin proxy) | Validates fastidious organism testing in supplemented broth[10] |
| Mycoplasma pneumoniae | ATCC 29342 | Strain-specific | Validates atypical pathogen testing protocols[12] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is the gold standard for MIC determination[4]. This protocol is explicitly designed as a self-validating system: every experimental variable is controlled by an internal check, ensuring that the final MIC value reflects intrinsic bacterial susceptibility rather than an artifact of the testing environment.
Step-by-step broth microdilution workflow for MIC determination.
Reagent Preparation & Causality
-
Josamycin Stock Solution: Josamycin is highly lipophilic and only slightly soluble in aqueous environments[6].
-
Causality: The primary active pharmaceutical ingredient (API) must be dissolved in a primary solvent (e.g., methanol or ethanol) before dilution in aqueous broth[6]. Failing to completely dissolve the API causes micro-precipitation. This lowers the bioavailable concentration of the drug in the test wells, yielding artificially high MIC readings (false resistance).
-
-
Diluent Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly mandated.
-
Causality: Physiological concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) stabilize the bacterial outer membrane and ensure reproducible diffusion and binding kinetics of macrolides.
-
Inoculum Standardization
-
Prepare a direct colony suspension from an 18-24 hour agar plate in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately
CFU/mL) using a photometric device.-
Causality: The inoculum size is the most critical variable in the assay. The suspension must be further diluted to achieve a final well concentration of exactly
CFU/mL. An inoculum that is too dense creates an "inoculum effect," overwhelming the bacteriostatic capacity of josamycin and causing false resistance. Conversely, an inoculum that is too sparse may fail to produce a visible growth pellet in the control well, causing false susceptibility.
-
Plate Setup and Inoculation
-
Dispense 50 µL of serial two-fold dilutions of josamycin (e.g., 64 µg/mL down to 0.03 µg/mL) into a 96-well, U-bottom microtiter plate.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Causality: The two-fold geometric progression provides a standardized, logarithmic scale that accommodates the exponential growth dynamics of bacteria, allowing for broad-range screening without an excessive number of test wells.
-
Incubation
-
Seal the plates with a gas-permeable membrane.
-
Incubate at 35°C for 16-20 hours (extended to 24-48 hours for fastidious organisms like M. pneumoniae[9]).
-
Causality: Sealing prevents evaporation. Evaporation at the plate edges (the "edge effect") artificially concentrates both the antibiotic and the media nutrients in peripheral wells, severely skewing the MIC downward.
-
Self-Validating Assay Systems & Troubleshooting
A scientifically rigorous protocol must be self-validating. The MIC is defined as the lowest concentration of josamycin that completely inhibits visible bacterial growth[4]. However, the MIC can only be recorded if all internal controls pass. If any of the following parameters fail, the entire plate must be rejected to maintain data integrity:
-
Sterility Control (Negative Control - Broth only): Must remain optically clear. Turbidity indicates contamination during plate setup, invalidating all wells.
-
Growth Control (Positive Control - Broth + Inoculum): Must show a distinct, measurable pellet or uniform turbidity. Lack of growth indicates non-viable bacteria, incorrect incubation conditions, or toxic residue on the microtiter plates.
-
QC Strain Calibration: The MIC of the reference strain (e.g., S. pneumoniae ATCC 49619) must fall strictly within the established acceptable range[10][11]. A deviation indicates degraded josamycin stock, improper serial dilution technique, or a mutated QC strain.
References
-
What is the mechanism of Josamycin? - Patsnap Synapse. Source: patsnap.com. 1
-
Josamycin - TOKU-E. Source: toku-e.com. 6
-
What is Josamycin used for? - Patsnap Synapse. Source: patsnap.com. 2
-
The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed. Source: nih.gov. 7
-
Josamycin | C42H69NO15 | CID 5282165 - PubChem - NIH. Source: nih.gov. 5
-
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Leucomycin - Benchchem. Source: benchchem.com. 4
-
Comparison of in vitro activity of various macrolides against Helicobacter pylori. Source: researcher.life. 8
-
Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - Oxford Academic. Source: oup.com. 3
-
The performance of antimicrobial susceptibility testing programmes relevant to aquaculture and aquacultural products - FAO Knowledge Repository. Source: fao.org.11
-
Epidemiology and mechanism of drug resistance of Mycoplasma pneumoniae in Beijing, China: A multicenter study - PMC. Source: nih.gov. 9
-
Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci. Source: nih.gov. 10
-
Antimicrobial Susceptibility Profiles and Genetic Characteristics of Mycoplasma pneumoniae in Shanghai, China, from 2017 to 2019 - PMC. Source: nih.gov. 12
Sources
- 1. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 2. What is Josamycin used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Epidemiology and mechanism of drug resistance of Mycoplasma pneumoniae in Beijing, China: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAO Knowledge Repository [openknowledge.fao.org]
- 12. Antimicrobial Susceptibility Profiles and Genetic Characteristics of Mycoplasma pneumoniae in Shanghai, China, from 2017 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
Josamycin antimicrobial susceptibility testing standards (CLSI/EUCAST)
This Application Note is designed for researchers and drug development professionals requiring a rigorous, standardized approach to Josamycin Antimicrobial Susceptibility Testing (AST). It synthesizes current CLSI M43 guidelines for fastidious organisms with the mechanistic insights required for interpreting macrolide resistance phenotypes in general bacteriology.
Navigating CLSI M43 Standards & Macrolide Resistance Phenotypes
Executive Summary
Josamycin is a 16-membered ring macrolide antibiotic.[1] Unlike 14-membered macrolides (e.g., erythromycin, clarithromycin) and 15-membered azalides (azithromycin), Josamycin exhibits a distinct activity profile against organisms possessing inducible methylase (erm) genes or specific efflux pumps.[1]
While often considered a "legacy" drug in general clinical panels, Josamycin remains a critical therapeutic option for genital mycoplasmas. Consequently, CLSI M43 (Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas) is the primary authoritative standard for this agent. For general bacteriology, testing is often driven by the need to differentiate macrolide resistance mechanisms (iMLS_B vs. cMLS_B phenotypes).
Scientific Mechanism & Resistance Causality
To interpret AST results correctly, one must understand the structural advantage of Josamycin.
The 16-Membered Ring Advantage
Macrolides bind to the 50S ribosomal subunit (specifically the 23S rRNA) to inhibit protein synthesis.
-
Inducible Resistance (iMLS_B): Bacteria with inducible erm genes methylate the ribosome only in the presence of a strong inducer.
-
Constitutive Resistance (cMLS_B): The ribosome is permanently methylated.
-
Result: Resistant to both Erythromycin and Josamycin.
-
-
Efflux (mef/msr genes): These pumps typically export 14- and 15-membered macrolides but are often less effective against 16-membered Josamycin.[1]
Mechanistic Diagram
The following diagram illustrates the differential binding and induction pathways.
Caption: Differential impact of macrolide structure on inducible resistance (iMLS_B) pathways.
Regulatory Standards & Breakpoints
CLSI (Clinical and Laboratory Standards Institute)
Primary Document: CLSI M43 Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas.[2][3] This is the only major standard with defined clinical breakpoints for Josamycin.
Table 1: CLSI M43 Breakpoints for Josamycin
| Organism | Susceptible (S) | Resistant (R) | Notes |
|---|---|---|---|
| Mycoplasma hominis | ≤ 2 µg/mL | ≥ 8 µg/mL | M.[1] hominis is intrinsically resistant to Erythromycin (R ≥ 16).[4] Josamycin is a key alternative. |
| Ureaplasma spp. | ≤ 2 µg/mL | ≥ 8 µg/mL | Includes U. urealyticum and U. parvum. |
| Mycoplasma pneumoniae | N/A | N/A | No specific breakpoint. Often inferred from Erythromycin (S ≤ 0.5) or wild-type distribution.[1] |
EUCAST (European Committee on Antimicrobial Susceptibility Testing)
Current Status (v16.0):
-
No specific clinical breakpoints are listed for Josamycin in the standard tables for Staphylococci or Enterobacterales.
-
Intrinsic Resistance: EUCAST notes that M. hominis is intrinsically resistant to C14 and C15 macrolides but sensitive to C16 macrolides (Josamycin).
-
Guidance: In the absence of breakpoints, researchers should use Epidemiological Cutoff Values (ECOFFs) to distinguish wild-type from non-wild-type strains, or refer to PK/PD breakpoints if available (typically S ≤ 1 mg/L for macrolides is a common conservative proxy, but validation is required).[1]
Protocol: Broth Microdilution for Mycoplasma (CLSI M43)[1][2][5]
This protocol is the gold standard for testing Josamycin against genital mycoplasmas. Unlike standard bacteria, these organisms require specific media and endpoints (color change due to pH shift rather than turbidity).
Materials
-
Antimicrobial: Josamycin reference powder (Potency corrected).
-
Media:
-
M. hominis: Mycoplasma Broth (e.g., Hayflick’s modified with arginine).
-
Ureaplasma: 10B Broth (Shepard’s modified with urea).
-
-
Plates: 96-well U-bottom microtiter plates.
-
Seal: Adhesive plate sealers (crucial to prevent evaporation and pH shift).
Workflow Diagram
Caption: CLSI M43-compliant workflow for Mycoplasma/Ureaplasma AST.
Step-by-Step Procedure
-
Stock Solution: Dissolve Josamycin in minimal methanol (solvent) and dilute with water/buffer to 10x target concentration.
-
Inoculum Preparation:
-
Thaw a frozen stock of M. hominis or Ureaplasma.
-
Perform a serial dilution to estimate Color Changing Units (CCU).
-
Target Inoculum: 10⁴ to 10⁵ CCU/mL . Note: Too high = false resistance; Too low = no growth.
-
-
Plate Setup:
-
Dispense 100 µL of broth containing antibiotic series (two-fold dilutions, e.g., 0.125 – 16 µg/mL) into wells.
-
Add 100 µL of inoculated broth to each well.
-
Controls: Growth Control (Media + Organism), Sterility Control (Media only), pH Control (Media + Drug).[1]
-
-
Incubation:
-
Seal plates tightly.
-
Incubate at 37°C in ambient air.
-
Ureaplasma: Read at 18–24 hours (rapid grower).
-
M. hominis: Read at 24–48 hours.
-
-
Reading (MIC Determination):
Quality Control (QC)
Trustworthiness of the assay depends on QC performance. For Josamycin testing under M43, specific reference strains are required.
Table 2: Quality Control Ranges (CLSI M43)
| QC Strain | Organism Type | Josamycin MIC Range (µg/mL) |
|---|---|---|
| M. hominis ATCC 23114 | Reference Strain | 0.5 – 2.0 |
| U. urealyticum ATCC 33175 | Reference Strain | 0.5 – 2.0 |
| S. aureus ATCC 29213 | General Control | 0.25 – 1.0* |[1][5]
*Note: S. aureus ATCC 29213 is often used as a general check for macrolide potency in cation-adjusted Mueller Hinton Broth (CAMHB), though M43 focuses on the mycoplasma-specific strains.[1]
Validation Rule: If the QC strain MIC falls outside the range, the entire run is invalid. Check inoculum density (CCU) and media pH.
Application in General Bacteriology (Non-Fastidious)
When testing Staphylococcus or Streptococcus spp.[6] for research (e.g., investigating MLS_B phenotypes), use standard CLSI M07 Broth Microdilution methods.
-
Medium: Cation-Adjusted Mueller Hinton Broth (CAMHB).[1]
-
Inoculum: 5 x 10⁵ CFU/mL (Standard 0.5 McFarland).
-
Interpretation: Since no CLSI M100 breakpoints exist for Josamycin in this context, report MIC values directly.
-
Research Insight: An isolate with Erythromycin MIC >8 µg/mL and Josamycin MIC ≤0.5 µg/mL is highly indicative of an inducible (iMLS_B) phenotype or an efflux (mef) mechanism, rather than constitutive methylation.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline—Current Edition. CLSI Document M43. Wayne, PA: Clinical and Laboratory Standards Institute.[2][3][6] [1]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Breakpoint Tables v. 16.0 (2026).[7]
-
Waites, K. B., et al. (2012). "Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum." Journal of Clinical Microbiology, 50(11), 3542–3547. [1]
-
Leclercq, R. (2002). "Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications." Clinical Infectious Diseases, 34(4), 482–492.
Sources
- 1. EUCAST: Rationale Documents [eucast.org]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. analyse.eu [analyse.eu]
- 5. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Note: Synthesis of Josamycin Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract & Strategic Overview
Josamycin (Leucomycin A3) is a 16-membered macrolide antibiotic distinct from the 14-membered erythromycin class.[1][2][3] Its unique binding mode—extending deeper into the ribosomal exit tunnel—allows it to retain activity against certain MLSB-resistant pathogens where erythromycin fails. However, the development of next-generation derivatives is critical to address emerging resistance mechanisms and improve physicochemical properties such as aqueous solubility and acid stability.
This guide details two high-priority synthetic workflows for SAR exploration:
-
C-20 Reductive Amination: Targeting the reactive acetaldehyde side chain to alter pharmacokinetics (solubility/lipophilicity) without disrupting the macrocycle.[3]
-
Desmycarosyl-4'-Functionalization: A scaffold-hopping strategy that removes the terminal mycarose sugar to access and modify the 4'-hydroxyl group of mycaminose, a proven zone for overcoming macrolide resistance.[1][2]
Structural Analysis & Numbering
Understanding the specific reactivity zones of Josamycin is a prerequisite for successful derivatization.
-
The Macrocycle: A 16-membered lactone ring.[4]
-
C-5 Disaccharide: The mycaminose-mycarose chain.[1][2] The terminal mycarose bears a 4''-isovaleryl group, critical for Josamycin's specific lipophilicity.[3]
-
C-20 Aldehyde (C-6 Side Chain): Located on the acetaldehyde extension at C-6.[1][2][3] This aldehyde is chemically labile and serves as a primary handle for "late-stage functionalization."[1]
Visualization: Strategic Modification Zones
Figure 1: Strategic modification zones on the Josamycin scaffold. Zone 1 and Zone 2 are the focus of this guide.
Protocol 1: C-20 Reductive Amination
Objective: Convert the C-20 aldehyde into a secondary or tertiary amine.[1][2] Rationale: The aldehyde group is metabolically unstable (prone to oxidation to carboxylic acid).[2][3] Converting it to an amine increases basicity, improving aqueous solubility and creating a new vector for interaction with ribosomal residues.[3]
Materials & Reagents[1][4][5][6][7][8][9][10][11][12]
-
Substrate: Josamycin (Commercial grade, >95% purity).[1][2][3]
-
Amine Partners: Morpholine, Piperidine, N-methylpiperazine, or substituted benzylamines.[1][2][3]
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) – Preferred over NaBH₃CN for safety and selectivity.[1][2][3]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).[1][2][3]
Step-by-Step Methodology
-
Imine Formation (Activation):
-
Dissolve Josamycin (1.0 eq, 1 mmol, ~828 mg) in anhydrous MeOH (10 mL).
-
Add catalytic AcOH (1-2 drops) to adjust pH to ~5–6.[1][2][3]
-
Critical Step: Stir at room temperature for 1–2 hours. Monitor by TLC (CHCl₃:MeOH:NH₄OH 90:10:1).[1][2][3] Look for the disappearance of the aldehyde spot and the appearance of a slightly more polar imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Validation: The imine intermediate should disappear. A new spot (the amine) will appear, typically with a lower Rf than the parent Josamycin due to increased polarity/basicity.[2][3]
-
-
Work-up & Purification:
Self-Validating Parameters
-
Mass Spectrometry (ESI+): Expect [M+H]+ = 828 + (Mass of Amine) - 16 (loss of Oxygen) + 2 (addition of Hydrogens).[1][2][3]
-
1H NMR: Disappearance of the aldehyde triplet/doublet at ~9.6–9.8 ppm. Appearance of new methylene signals at C-20 (~2.5–3.0 ppm).[1][2][3]
Protocol 2: Synthesis of 4'-O-Substituted Desmycarosyl Josamycin
Objective: Cleave the mycarose sugar and functionalize the exposed 4'-hydroxyl on the mycaminose.[1][6] Rationale: The bulky mycarose sugar can sometimes hinder binding to mutated ribosomes. Removing it and replacing it with a synthetic aromatic side chain (e.g., heteroaryl-alkyl) can restore potency against resistant strains (e.g., S. aureus with erm genes) by establishing new π-stacking interactions.[1][2][3]
Workflow Visualization
Figure 2: Synthetic route for scaffold modification via deglycosylation and reacylation.[1][2][3]
Step-by-Step Methodology
Stage A: Selective Hydrolysis (Deglycosylation)[1][2][3]
-
Reaction: Dissolve Josamycin (1 g) in 0.1 N HCl (20 mL).
-
Conditions: Stir at room temperature for 24–48 hours. The glycosidic bond of the neutral sugar (mycarose) is more acid-labile than the amino sugar (mycaminose).[1][2][3]
-
Monitoring: Monitor by TLC. The product (Desmycarosyl Josamycin, DMJ) is significantly more polar than Josamycin.[1][2][3]
-
Work-up: Neutralize carefully with solid NaHCO₃ to pH 7.5. Extract with CHCl₃.
-
Yield: The isovaleryl group is lost with the sugar. The core structure now exposes the 4'-OH on the mycaminose.
Stage B: 4'-O-Acylation
-
Reagents: DMJ (1.0 eq), Carboxylic Acid (R-COOH, 1.2 eq), EDC.HCl (1.5 eq), DMAP (0.5 eq).
-
Solvent: Anhydrous DCM.
-
Procedure:
-
Purification: Silica gel chromatography (DCM:MeOH 20:1).
Self-Validating Parameters
-
1H NMR:
Data Summary & SAR Trends
The following table summarizes expected SAR trends based on literature precedents for 16-membered macrolides.
| Modification Site | Chemical Change | Effect on Solubility (LogD) | Effect on Antibacterial Activity (MIC) | Primary Indication |
| C-20 Aldehyde | Reductive Amination (Morpholine) | Improved (Lower LogD) | Maintained or Slight Decrease | IV Formulation / PK improvement |
| C-20 Aldehyde | Oxidation to Carboxylic Acid | Improved | Significant Decrease | Not Recommended (Inactive) |
| C-4' (Mycaminose) | Removal of Mycarose (DMJ) | Variable | Decreased vs. Wild Type | Intermediate for synthesis |
| C-4' (Mycaminose) | Aromatic Acylation of DMJ | Decreased (Higher LogP) | Restored/Improved | Resistant Strains (MRSA/MLSB) |
References
-
Omura, S., et al. (1967).[1][2][3] "A new antibiotic, josamycin.[3] I. Isolation and physico-chemical characteristics."[1] The Journal of Antibiotics, 20(3), 174–180.[2][3] Link
-
Zhao, Z., et al. (2014).[1][2][3] "Synthesis and antibacterial activity of a series of novel 9-O-acetyl-4'-substituted 16-membered macrolides derived from josamycin." Bioorganic & Medicinal Chemistry Letters, 24(2), 480-484.[1][2][3] Link[1][2][3][6]
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3] Link[1][2][3]
-
Arsic, B., et al. (2018).[1][2][3][7] "16-membered macrolide antibiotics: a review." International Journal of Antimicrobial Agents, 51(3), 283-298.[1][2][3] Link[1][2][3]
-
Liang, J., et al. (2019).[1][2][3] "Design, synthesis and antibacterial activity of novel 16-membered macrolide derivatives." European Journal of Medicinal Chemistry, 162, 38-49.[1][2][3] Link[1][2][3]
Sources
- 1. Josamycin - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - Josamycin (C42H69NO15) [pubchemlite.lcsb.uni.lu]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Synthesis and antibacterial activity of a series of novel 9-O-acetyl- 4'-substituted 16-membered macrolides derived from josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of novel lincomycin derivatives Part 5: optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Josamycin Stock Solutions for In Vitro Assays: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of josamycin stock solutions for various in vitro applications. Josamycin, a macrolide antibiotic, is a valuable tool in antimicrobial research and other biological studies. Proper preparation of stock solutions is a critical first step that directly impacts the reliability and validity of experimental outcomes. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, ensuring a thorough understanding of the process. We will cover essential topics including the physicochemical properties of josamycin, solvent selection, step-by-step dissolution protocols, sterilization, storage, and quality control measures.
Introduction to Josamycin
Josamycin is a macrolide antibiotic produced by certain strains of Streptomyces narbonensis[1][2]. Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][3][4] Specifically, josamycin binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation process during protein elongation.[1][3][4] This disruption of protein synthesis leads to a bacteriostatic effect at lower concentrations and can be bactericidal at higher concentrations.[1] Its broad spectrum of activity includes many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens like Mycoplasma and Chlamydia.[3] Beyond its antimicrobial properties, josamycin has also been investigated for its potential in cancer research, where it may help overcome multidrug resistance.[2]
Given its diverse applications, the ability to prepare stable and accurately concentrated josamycin stock solutions is fundamental for generating high-quality, reproducible data in in vitro assays such as:
-
Antimicrobial Susceptibility Testing (AST)
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays
-
Cell-based assays to study cytotoxicity or other cellular effects
-
Enzyme inhibition assays
-
Studies on bacterial protein synthesis
Physicochemical Properties of Josamycin
A thorough understanding of josamycin's physical and chemical characteristics is paramount for its effective handling and the preparation of stable solutions.
| Property | Value | Source(s) |
| Molecular Formula | C42H69NO15 | [1][5][6][7][8][9][10] |
| Molecular Weight | ~828.0 g/mol | [1][5][6][7][8][9][10][11] |
| Appearance | White to off-white or yellowish-white crystalline powder | [11][12][13][14] |
| CAS Number | 16846-24-5 | [1][5][6][7][11][15][16][17][18] |
| Purity | ≥90% (HPLC) is common for research grade | [5][7][15][16] |
| UV/Vis Absorbance | λmax: 231 nm | [5][10] |
Solubility is a critical parameter for stock solution preparation. Josamycin exhibits the following solubility characteristics:
| Solvent | Approximate Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~15-100 mg/mL (may require sonication) | [5][10][11][14][19] |
| Ethanol | ~25 mg/mL | [5][10][14] |
| Methanol | Soluble | [2][12][13][20] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5][10] |
| Water | Sparingly or slightly soluble | [11][12][13][14] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [5][10] |
The choice of solvent is a critical decision that will impact the final concentration, stability, and potential for cytotoxicity in the intended assay.
Core Protocol: Preparation of a 10 mg/mL Josamycin Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution. The rationale for using DMSO is its high solubilizing capacity for josamycin, allowing for a concentrated stock that can be diluted to various working concentrations, thereby minimizing the final solvent concentration in the assay medium.
Materials and Reagents
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PTFE, compatible with DMSO)
-
Sterile syringes
Safety Precautions
Josamycin should be handled with appropriate safety measures.[5][21]
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[21]
-
Wear personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][21]
-
Avoid all personal contact with the compound.[21]
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.[21][22][23]
Step-by-Step Protocol
-
Tare the Balance: Place a sterile vial on the calibrated analytical balance and tare the weight.
-
Weighing Josamycin: Carefully weigh the desired amount of josamycin powder into the tared vial. For a 10 mg/mL stock, a common starting point is 10 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For 10 mg of josamycin to make a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[11][19] Visually inspect for any remaining particulate matter. Repeat sonication if necessary. The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[11]
-
-
Sterilization:
-
Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the josamycin stock solution into the syringe.
-
Filter the solution into a new, sterile, light-protected vial. This step is crucial for removing any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile, light-protected vials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11] Always protect from light and moisture.[12][14] Aqueous solutions are not recommended for storage beyond one day.[5]
-
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If present, gently warm the vial to 37°C and vortex to redissolve.
-
Concentration Verification (Optional but Recommended): The concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at 231 nm and using a standard curve.[5][10] Alternatively, HPLC can be used for more precise quantification.[20][24]
-
Bioassay: The biological activity of the stock solution can be confirmed using a standard microbiological assay with a susceptible control strain, such as Micrococcus luteus.[20][24]
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium or assay buffer.
Example Calculation: To prepare a 100 µg/mL working solution from a 10 mg/mL stock:
-
Convert units: 10 mg/mL = 10,000 µg/mL
-
Use the dilution formula (C1V1 = C2V2):
-
C1 = 10,000 µg/mL (stock concentration)
-
V1 = Volume of stock to add (unknown)
-
C2 = 100 µg/mL (desired working concentration)
-
V2 = 1 mL (desired final volume)
-
-
Solve for V1: (10,000 µg/mL) * V1 = (100 µg/mL) * (1 mL)
-
V1 = 0.01 mL or 10 µL
-
-
Procedure: Add 10 µL of the 10 mg/mL josamycin stock solution to 990 µL of the desired assay medium or buffer.
Important Consideration: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium or buffer with the same final concentration of the solvent) in your experiments.
Diagrams and Workflows
Josamycin's Mechanism of Action
Caption: Workflow for the preparation of a josamycin stock solution.
Conclusion
The meticulous preparation of josamycin stock solutions is a foundational requirement for obtaining reliable and reproducible results in in vitro research. By understanding the physicochemical properties of josamycin and adhering to the detailed protocols and quality control measures outlined in this guide, researchers can ensure the integrity of their experimental starting materials. The key takeaways include the importance of selecting an appropriate solvent, ensuring complete dissolution, proper sterilization, and appropriate storage to maintain the stability and activity of the josamycin stock.
References
-
What is the mechanism of Josamycin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Understanding Josamycin: A Key Macrolide Antibiotic in Modern Medicine. (2026, February 24). Retrieved from [Link]
-
Josamycin | C42H69NO15 | CID 5282165 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Josamycin CAS 16846-24-5, Pharmaceutical Grade Antibiotic at Best Price. Retrieved from [Link]
-
Josamycin | The Merck Index Online - The Royal Society of Chemistry. Retrieved from [Link]
-
Mahmoudi, A., et al. (2020). VALIDATED MICROBIOLOGICAL ASSAY FOR JOSAMYCIN DETERMINATION IN ITS PHARMACEUTICAL FORMULATIONS. Journal of Microbiology, Biotechnology and Food Sciences, 10(1), 33-37. Retrieved from [Link]
-
Josamycin - SIELC Technologies. (2015, June 12). Retrieved from [Link]
-
Official Monographs for Part I / Josamycin Propionate 559. Japanese Pharmacopoeia. Retrieved from [Link]
-
MSDS - Josamycin Propionate - KM Pharma Solution Private Limited. Retrieved from [Link]
-
Validated microbiological assay for josamycin determination in its pharmaceutical formulations. - CABI Digital Library. Retrieved from [Link]
-
Al-Bratty, M., et al. (2016). Determination of Josamycin and Ciprofloxacin in their Pharmaceutical Dosage Forms by Spectrophotometry. International Journal of Pharmaceutical Sciences and Research, 7(1), 1000-1007. Retrieved from [Link]
-
(PDF) VALIDATED MICROBIOLOGICAL ASSAY FOR JOSAMYCIN DETERMINATION IN ITS PHARMACEUTICAL FORMULATIONS - ResearchGate. (2025, August 6). Retrieved from [Link]
-
FDA-Approved Josamycin API Manufacturers & Suppliers - Pharmaoffer.com. Retrieved from [Link]
-
Antibiotic Assay Medium C - HiMedia Laboratories. Retrieved from [Link]
Sources
- 1. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Josamycin = 90 HPLC 16846-24-5 [sigmaaldrich.com]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. medkoo.com [medkoo.com]
- 10. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Josamycin CAS 16846-24-5, Pharmaceutical Grade Antibiotic at Best Price [jigspharma.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. adipogen.com [adipogen.com]
- 15. Josamycin - CAS-Number 16846-24-5 - Order from Chemodex [chemodex.com]
- 16. caymanchem.com [caymanchem.com]
- 17. CAS 16846-24-5: Josamycin | CymitQuimica [cymitquimica.com]
- 18. Josamycin | SIELC Technologies [sielc.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. lirias.kuleuven.be [lirias.kuleuven.be]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. Josamycin - Safety Data Sheet [chemicalbook.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
Advanced Application Note: Josamycin Cellular Uptake Assays in Eukaryotic Phagocytes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Intracellular pharmacokinetics, macrolide accumulation mechanisms, and robust assay methodologies.
Scientific Rationale: The Dynamics of Josamycin Accumulation
Josamycin is a 16-membered ring macrolide antibiotic renowned for its potent activity against intracellular pathogens. Unlike beta-lactam antibiotics, which penetrate eukaryotic cells poorly, macrolides have an outstanding ability to concentrate within host cells, particularly human polymorphonuclear leucocytes (PMNs), monocytes, and alveolar macrophages[1].
The cellular uptake of josamycin is extraordinarily rapid and is driven by a dual mechanism:
-
Passive Diffusion & Ion Trapping: Josamycin is highly lipophilic—approximately 15 times more lipophilic than erythromycin[2]. This allows the unprotonated drug to rapidly diffuse across the eukaryotic lipid bilayer. Once inside the cytosol, the weakly basic macrolide diffuses into acidic subcellular compartments (e.g., lysosomes and phagosomes), where it becomes protonated and permanently trapped[3][4].
-
Active Carrier-Mediated Transport: Kinetic studies indicate that josamycin accumulation occurs much faster than its elimination, suggesting directional transport. There is strong experimental support for the involvement of the nucleoside carrier system in facilitating this active transport across the leucocyte membrane[3][5].
This massive intracellular accumulation is clinically vital. Low concentrations of josamycin act synergistically with phagocytes to inhibit the intracellular proliferation of pathogens like Legionella pneumophila, Klebsiella pneumoniae, and Staphylococcus aureus[1][3][6].
Diagram 1: Dual mechanism of josamycin cellular uptake and lysosomal ion trapping.
Quantitative Benchmarks for Macrolide Uptake
To contextualize josamycin's uptake efficiency, it is critical to compare its kinetics against other standard antimicrobial agents. The high apparent activation energy and extremely short uptake half-life underscore the necessity for precise timing and temperature control during assays[3][5].
Table 1: Kinetics of Antimicrobial Uptake in Human PMNs
| Antimicrobial Agent | Uptake Half-Life (min) | Accumulation Ratio (Intracellular/Extracellular) | Apparent Activation Energy (kJ/mol) |
| Josamycin | 0.8 | 12.0 – 20.0 | 114.2 |
| Erythromycin | 4.7 | ~ 5.0 – 10.0 | 68.6 |
| Tetracycline | 14.8 | ~ 2.0 – 4.0 | 52.2 |
Data synthesized from established in-vitro velocity gradient centrifugation studies[1][3][5].
Experimental Design: Overcoming Methodological Bottlenecks
The Washing Paradox: Standard cellular assay protocols rely on repeated centrifugation and washing with phosphate-buffered saline (PBS) to remove extracellular compounds. However, because josamycin has an uptake half-life of just 0.8 minutes, washing cells in drug-free buffer causes rapid drug efflux, leading to a severe underestimation of the true intracellular concentration[5][7].
The Expert Solution: To achieve a self-validating and highly accurate measurement, this protocol utilizes velocity gradient centrifugation through silicone oil (poly(dimethylsiloxane-co-diphenylsiloxane)). This technique instantly separates the cells from the aqueous extracellular drug without altering the thermodynamic equilibrium of the system[5][7].
Step-by-Step Protocol: Josamycin Cellular Uptake Assay
Reagents and Equipment
-
Target Cells: Human PMNs (freshly isolated) or THP-1 human myelomonocytic cells (ATCC TIB-202)[4].
-
Assay Medium: RPMI 1640 medium (pH 7.4).
-
Test Compound: Josamycin (10 µg/mL final concentration)[7].
-
Separation Matrix: Poly(dimethylsiloxane-co-diphenylsiloxane), dihydroxy terminated (Silicone oil, density ~1.03 g/mL)[7].
-
Lysis Buffer: 0.5% Triton X-100 in sterile water[7].
-
Equipment: Shaking water bath (37°C), refrigerated microcentrifuge, ultrasonic cell disruptor.
Assay Workflow
Step 1: Cell Preparation
-
Resuspend PMNs or THP-1 cells in pre-warmed RPMI 1640 medium at a precise concentration of
cells per 3 mL[7]. -
Aliquot the cell suspension into closed glass tubes to prevent gas exchange and pH drift during incubation.
Step 2: Uptake Initiation
-
Add josamycin to a final extracellular concentration of 10 µg/mL[7].
-
Incubate the cells at 37°C in a shaking water bath.
-
Withdraw 1 mL aliquots at predetermined time intervals (e.g., 1, 5, 15, 30, 60, and 180 minutes) to capture the rapid initial uptake phase and the steady-state plateau.
Step 3: Rapid Separation (Critical Step)
-
Pre-fill microcentrifuge tubes with 0.5 mL of the silicone oil matrix.
-
Carefully layer the 1 mL cell suspension aliquot directly on top of the silicone oil.
-
Immediately centrifuge at 18,400 × g for 5 minutes at 10°C[7]. Causality: The cells pellet through the oil to the bottom of the tube in seconds, while the aqueous medium containing the free drug remains above the oil, preventing efflux.
Step 4: Cell Lysis and Extraction
-
Aspirate the upper aqueous layer and the silicone oil layer completely.
-
Resuspend the cell pellet in 0.5 mL of 0.5% Triton X-100[7].
-
Disrupt the cells via sonication (e.g., Microson Ultrasonic Cell Disruptor XL, output power 3 for 1 minute)[7].
Step 5: Quantification
-
Quantify the josamycin concentration in the lysate using LC-MS/MS or a validated microbiological bioassay (e.g., using S. aureus ATCC 25923)[4].
-
Calculate the Intracellular/Extracellular (I/E) ratio. Use standard cell volume conversions:
µL per PMNs or µL per THP-1 cells[7].
Diagram 2: Experimental workflow for macrolide cellular uptake using silicone oil separation.
System Validation & Quality Control
To ensure the protocol acts as a self-validating system, include the following controls:
-
Temperature Dependence Control: Run a parallel uptake assay at 4°C. Because josamycin uptake requires a high activation energy (114.2 kJ/mol), active transport and membrane fluidity are halted at 4°C[5]. A near-zero intracellular accumulation at 4°C validates that the signal at 37°C represents true biological internalization, not non-specific adherence to the plastic tube or outer cell membrane.
-
Efflux Verification: To verify that the drug is trapped intracellularly, take a subset of cells loaded for 60 minutes, separate them, and resuspend them in drug-free RPMI medium. Monitor the release kinetics over 3 hours. True intracellular trapping will exhibit a slow release profile compared to the rapid initial uptake[5][7].
References
-
The effect of antibiotics on the intracellular survival of bacteria in human phagocytic cells. nih.gov. 1
-
Kinetics of the uptake of antimicrobial agents by human polymorphonuclear leucocytes. nih.gov. 5
-
Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin. nih.gov. 7
-
[Intracellular effects of josamycin]. nih.gov. 3
-
Synergistic interaction of josamycin with human neutrophils bactericidal function in vitro. nih.gov. 6
-
Cellular Accumulation and Pharmacodynamic Evaluation of the Intracellular Activity of CEM-101, a Novel Fluoroketolide, against S. ucl.ac.be.4
-
The Pharmacokinetics of Josamycin. nih.gov. 2
Sources
- 1. The effect of antibiotics on the intracellular survival of bacteria in human phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Intracellular effects of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. Kinetics of the uptake of antimicrobial agents by human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interaction of josamycin with human neutrophils bactericidal function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Pharmacokinetic Modeling and LC-MS/MS Bioanalysis of Josamycin in Animal Models
Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals.
Introduction & Pharmacological Context
Josamycin is a naturally occurring 16-membered macrolide antibiotic synthesized by Streptomyces narbonensis var. josamyceticus. It is highly effective against Gram-positive bacteria, Mycoplasma, and various intracellular pathogens. Unlike 14-membered macrolides (e.g., erythromycin), josamycin does not significantly inhibit cytochrome P450 enzyme activity, thereby minimizing the risk of severe drug-drug interactions [4].
In preclinical drug development, characterizing the in vivo pharmacokinetics (PK) of josamycin in animal models (such as mice, rats, and swine) is essential for scaling dosing regimens to human or veterinary clinical applications. This application note provides a comprehensive, self-validating framework for designing in vivo PK studies, executing LC-MS/MS bioanalysis, and applying compartmental modeling to josamycin.
Pharmacokinetic Framework & Compartmental Modeling
Josamycin is highly lipophilic, allowing it to rapidly distribute into tissues and alveolar macrophages, often achieving tissue concentrations that far exceed concurrent plasma levels. Published pharmacokinetic modeling indicates that josamycin disposition is best described by a two-compartment body model [2].
A defining characteristic of josamycin's PK profile is its extensive hepatic metabolism and subsequent biliary excretion. In animal studies, josamycin is concentrated in the bile at levels 100 to 1,000 times higher than in serum [1]. This massive biliary clearance often leads to enterohepatic recirculation , which can manifest mathematically as secondary absorption peaks in the concentration-time curve.
Fig 1: Two-compartment PK model of Josamycin highlighting enterohepatic recirculation.
In Vivo Experimental Design & Causality
To generate robust PK data, the experimental design must account for the physicochemical properties of the macrolide. The following protocol is optimized for Sprague-Dawley rats but is scalable to larger models like swine.
Causality Behind Experimental Choices
-
Fasting State: Animals must be fasted for 12 hours prior to oral (PO) dosing. Rationale: The absorption of the josamycin base is significantly delayed and erratic in the presence of food [4]. Fasting ensures a uniform absorption rate (
). -
Sampling Density: Josamycin is rapidly absorbed, with an average absorption half-life of ~0.3 hours and a
between 0.5 and 2.0 hours [1]. Rationale: Dense early-phase blood sampling (e.g., 5, 15, 30, and 45 minutes) is mandatory to accurately capture and the rapid distribution ( ) phase. -
Self-Validating Controls: A crossover design (IV vs. PO) in the same animal cohort (with an appropriate washout period) is recommended to calculate absolute bioavailability (
) while controlling for inter-subject metabolic variability.
Step-by-Step In Vivo Protocol
-
Acclimatization: Acclimate adult male Sprague-Dawley rats (200–250 g) for 7 days under standard laboratory conditions.
-
Preparation: Fast the animals overnight (12 h) with ad libitum access to water. For IV administration, surgically implant a jugular vein catheter 24 hours prior to dosing.
-
Dose Administration:
-
IV Group: Administer 5 mg/kg josamycin dissolved in a sterile vehicle (e.g., 5% DMSO / 95% normal saline) via the jugular catheter.
-
PO Group: Administer 20 mg/kg josamycin suspended in 1% starch gel via oral gavage. (Note: The
for josamycin in a murine staphylococcal sepsis model is approximately 5.6 mg/kg [3]).
-
-
Serial Blood Sampling: Collect 200 µL of blood via the tail vein or catheter into K2-EDTA tubes at 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to cryovials and store at -80°C to prevent ex vivo degradation of the lactone ring.
Fig 2: End-to-end workflow for in vivo pharmacokinetic modeling of Josamycin.
Bioanalytical Protocol: LC-MS/MS Quantification
Causality Behind Analytical Choices
Josamycin contains a basic dimethylamino group on its desosamine sugar moiety.
-
Extraction Method: While protein precipitation (PPT) is faster, Solid-Phase Extraction (SPE) using C18 cartridges is strongly recommended [2]. Rationale: SPE removes endogenous phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.
-
Chromatographic Conditions: An acidic mobile phase (0.1% formic acid) is utilized. Rationale: The low pH ensures complete protonation of the basic amine, maximizing the yield of the
precursor ion ( 828.5) for highly sensitive positive ion detection.
Step-by-Step Extraction and LC-MS/MS Protocol
-
Standard Curve Preparation: Spike blank rat plasma with josamycin to create a calibration curve ranging from 5 ng/mL to 5,000 ng/mL. Include a structurally similar macrolide (e.g., roxithromycin) as an Internal Standard (IS).
-
Sample Pre-treatment: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of the IS working solution (500 ng/mL).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL methanol, followed by 1 mL of water.
-
Dilute the plasma sample with 200 µL of 0.1 M phosphate buffer (pH 7.0) and load onto the cartridge.
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of 100% acetonitrile.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) at a 70:30 ratio.
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Gradient: 30% B to 90% B over 3 minutes.
-
Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. Monitor the transition
828.5 174.1 for josamycin, and the corresponding transition for the IS.
-
Quantitative Data Summary & PK Interpretation
Following LC-MS/MS quantification, concentration-time data should be subjected to Non-Compartmental Analysis (NCA) and Two-Compartment Modeling using industry-standard software (e.g., Phoenix WinNonlin).
Because josamycin undergoes rapid tissue distribution, the volume of distribution (
Table 1: Representative Pharmacokinetic Parameters of Josamycin in Animal Models
| Pharmacokinetic Parameter | Symbol | Typical Range (Rodent/Swine Models) | Physiological Interpretation |
| Time to Maximum Concentration | 0.5 – 1.5 h | Indicates rapid gastrointestinal absorption. | |
| Elimination Half-Life | 1.5 – 2.0 h | Short systemic residency; necessitates frequent dosing or sustained-release formulations. | |
| Volume of Distribution | > 2.0 L/kg | Extensive distribution into deep tissues and intracellular accumulation (macrophages). | |
| Clearance | High | Driven primarily by hepatic metabolism and biliary excretion, with minor renal clearance. | |
| Absolute Bioavailability | 30% – 45% | Moderate oral bioavailability due to first-pass hepatic metabolism. | |
| Effective Dose (Sepsis Model) | ~5.6 mg/kg | In vivo efficacy threshold against Staphylococcus aureus in murine models. |
Note: The presence of a secondary
References
-
Pharmacokinetics of Josamycin - A New Macrolide Antibiotic. Karger Publishers. Available at:[Link]
-
Skinner, M. F. (1998). BIOPHARMACEUTICS AND PHARMACOKINETICS OF THE MACROLIDE ANTIBIOTIC - JOSAMYCIN. CORE. Available at:[Link]
- Josamycin-based pharmaceutical composition and a process for preparing the same (WO2015071543A1). Google Patents.
Application Note: Josamycin Formulation Techniques for Low Solubility Compounds
Executive Summary
Josamycin is a 16-membered ring macrolide antibiotic exhibiting potent activity against Gram-positive bacteria, Mycoplasma, and Chlamydia. Despite its therapeutic efficacy, its clinical performance is frequently hampered by its classification as a Biopharmaceutics Classification System (BCS) Class II compound. It possesses high permeability but low aqueous solubility (~0.05 mg/mL), leading to dissolution-rate-limited absorption and variable bioavailability.
This guide provides researchers with three validated formulation strategies to overcome these solubility barriers: Solid Dispersions (SD) , Cyclodextrin (CD) Complexation , and Nanocrystal Technology . Unlike generic overviews, this document details specific, experimentally verified protocols tailored to Josamycin's unique physicochemical profile (pKa 7.1, logP ~3.0).
Physicochemical Profile & Formulation Logic
Understanding the molecule is the prerequisite for successful formulation. The following parameters dictate the choice of excipients and processing conditions.
| Parameter | Value | Formulation Implication |
| Molecular Weight | 828.0 g/mol | High MW suggests steric bulk; requires larger CD cavities (e.g., |
| pKa | 7.1 (Basic) | pH-dependent solubility. Solubility increases significantly at pH < 5.0. |
| logP | ~3.0 | Moderately lipophilic; suitable for solid dispersion with hydrophilic carriers. |
| Aqueous Solubility | ~0.05 mg/mL | Requires >100-fold enhancement for effective IV or high-concentration oral delivery. |
| Melting Point | ~131.5 °C | Thermally stable enough for hot melt extrusion (HME) if residence time is short. |
| BCS Class | Class II | Absorption is dissolution-limited; micronization or amorphization is required. |
Strategy I: Solid Dispersion (Solvent Evaporation)[1]
Mechanism: This technique disperses Josamycin in a hydrophilic carrier matrix (PEG 6000 or PVP K30) at the molecular level. The carrier prevents drug recrystallization, maintaining Josamycin in a high-energy amorphous state that dissolves rapidly upon contact with gastric fluids.
Protocol: Josamycin-PEG 6000 Solid Dispersion
Materials:
-
Josamycin (Micronized)
-
Polyethylene Glycol 6000 (PEG 6000)
-
Solvent: Methanol (HPLC Grade)
Experimental Workflow:
-
Stoichiometry Selection: Prepare a physical mixture of Josamycin and PEG 6000 in a 1:2 weight ratio .
-
Why? Literature indicates 1:2 provides the optimal balance between drug loading and anti-nucleation effect for this specific macrolide [1].
-
-
Solubilization:
-
Dissolve Josamycin and PEG 6000 separately in the minimum volume of Methanol required for complete dissolution.
-
Mix the two solutions in a round-bottom flask. Sonicate for 5 minutes to ensure homogeneity.
-
-
Solvent Removal (Critical Step):
-
Use a Rotary Evaporator (Rotavap).
-
Bath Temperature: 45–50 °C.
-
Vacuum: Gradually reduce pressure to prevent bumping.
-
Note: Rapid evaporation favors the formation of the amorphous state by denying the drug time to re-order into a crystal lattice.
-
-
Drying & Pulverization:
-
Dry the resulting solid residue in a vacuum oven at 40 °C for 24 hours to remove residual solvent (ICH Q3C limits).
-
Pulverize the dried mass using a mortar and pestle.
-
Sieve through a 60-mesh (250 µm) screen to ensure uniform particle size.
-
-
Storage: Store in a desiccator. Amorphous dispersions are hygroscopic and prone to recrystallization if exposed to moisture.
Visualization: Solid Dispersion Workflow
Figure 1: Step-by-step workflow for preparing Josamycin Solid Dispersions via Solvent Evaporation.
Strategy II: Cyclodextrin Inclusion Complexation
Mechanism: Josamycin is a bulky molecule. Standard
Protocol: Kneading Method (Scalable & Solvent-Free)
Materials:
-
-Cyclodextrin (or HP-
-CD) -
Solvent: Ethanol:Water (1:1 v/v) acting as a wetting agent.
Experimental Workflow:
-
Molar Ratio Calculation:
-
Calculate weights for a 1:1 Molar Ratio .
-
Calculation:
.
-
-
Slurry Preparation:
-
Place the calculated amount of Cyclodextrin in a mortar.
-
Add a small quantity of Ethanol:Water (1:1) to create a paste with a "mortar-like" consistency.
-
-
Inclusion Process:
-
Slowly add Josamycin to the paste while triturating (grinding) vigorously.
-
Kneading Time: 45–60 minutes.
-
Critical Check: The paste should change texture (often becoming stiffer) as the complex forms and free water is displaced or incorporated.
-
-
Drying:
-
Dry the paste in an oven at 45 °C for 24 hours.
-
-
Finishing:
-
Pulverize the dried complex and pass through a 100-mesh sieve.
-
Validation: Perform Differential Scanning Calorimetry (DSC).[11] The disappearance of the Josamycin melting peak (131 °C) confirms successful inclusion [2].
-
Strategy III: Nanosuspension (High-Performance)
Mechanism: Reducing particle size to the sub-micron range (200–500 nm) exponentially increases the specific surface area (
Protocol: Wet Media Milling
Materials:
-
Stabilizer Solution: 1% (w/v) Poloxamer 188 or Tween 80 + 0.5% HPMC E5 in Water.
-
Milling Media: Zirconium oxide beads (0.1–0.2 mm).
Experimental Workflow:
-
Pre-Suspension:
-
Disperse Josamycin (5% w/v) in the Stabilizer Solution using a high-shear mixer (Ultra-Turrax) at 5,000 rpm for 5 minutes.
-
-
Milling:
-
Load the pre-suspension into a wet bead mill (e.g., Dyno-Mill or planetary micro-mill).
-
Add Zirconium oxide beads (bead-to-product ratio 2:1 by weight).
-
Process Parameters: 2,000 rpm for 60 minutes.
-
Temp Control: Maintain chamber temperature < 30 °C to prevent amorphous conversion if crystallinity is desired.
-
-
Recovery:
-
Separate beads via filtration.
-
The resulting nanosuspension can be used directly or spray-dried (with Mannitol as a bulking agent) to form a redispersible powder.
-
Analytical Validation & Quality Control
A formulation is only as good as its validation. Use these methods to confirm solubility enhancement.
| Test | Methodology | Acceptance Criteria |
| Assay (HPLC) | C18 Column, Mobile Phase: Acetonitrile:Phosphate Buffer (pH 2.5) (40:60). Detection: UV 231 nm.[5] | 95.0% – 105.0% recovery. |
| Dissolution | USP Apparatus II (Paddle), 50 rpm. Medium: pH 1.2 (Simulated Gastric Fluid) and pH 6.8 (Intestinal). | >85% release within 30 minutes (vs. <20% for pure drug). |
| Crystallinity | Powder X-Ray Diffraction (PXRD). | SD: Halo pattern (Amorphous). Nano: Sharp peaks (Crystalline). |
| Saturation Solubility | Shake-flask method (24h at 37°C) in distilled water. | Target: > 0.5 mg/mL (approx. 10-fold increase). |
Visualization: Formulation Decision Tree
Figure 2: Decision matrix for selecting the appropriate Josamycin formulation strategy based on dosage form and equipment.
References
-
Bibliomed. (2023). Formulation and Evaluation of Poorly soluble drug Josamycin by Solid Dispersion. Retrieved from 12
-
ResearchGate. (2016). Improvement of Water Solubility of Josamycin by Inclusion Complex with γ-Cyclodextrin. Retrieved from 13
-
National Institutes of Health (NIH). (2025). Josamycin | PubChem.[3] Retrieved from 14[3]
-
Cayman Chemical. (2023). Josamycin Product Information & Solubility. Retrieved from 15
-
MDPI. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Retrieved from 16
Sources
- 1. adooq.com [adooq.com]
- 2. pharmacompass.com [pharmacompass.com]
- 3. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Josamycin | SIELC Technologies [sielc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Josamycin [drugfuture.com]
- 7. Josamycin - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. scielo.br [scielo.br]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. researchgate.net [researchgate.net]
- 14. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Josamycin Acid Degradation: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Macrolide Antibiotic Analysis. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in identifying, profiling, and troubleshooting the acid degradation products of Josamycin. This guide moves beyond standard protocols by explaining the mechanistic causality behind degradation and the analytical choices required to accurately detect these impurities.
Frequently Asked Questions (FAQs): Mechanisms & Causality
Q1: What are the primary acid degradation products of Josamycin, and what is the chemical mechanism behind their formation? A1: Josamycin is a 16-membered macrolide antibiotic composed of a macrocyclic lactone ring attached to deoxy sugars. Under acidic conditions, the glycosidic bonds linking these sugars to the aglycone are highly susceptible to hydrolysis[1]. The primary degradation pathway involves the loss of the sugar moiety (specifically identified as acetyl mycaminose in MS fragmentation studies). This cleavage generates Impurity I from the parent Josamycin[2]. Additionally, Josamycin can undergo oxidation (conversion of a hydroxyl group to a carbonyl group) to form Josamycin A , which subsequently undergoes the same acid-catalyzed sugar loss to form Impurity II [2].
Q2: Why is it critical to monitor these specific impurities during drug development? A2: The structural integrity of the macrolide is directly tied to its mechanism of action. Macrolides inhibit bacterial protein synthesis by binding to the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit[1]. The sugar moieties are absolutely essential for maintaining this binding affinity[3]. When acid hydrolysis cleaves these sugars, the resulting aglycone derivatives (Impurity I and II) completely lose their antibacterial activity[2]. More critically, experimental data indicates that while antibacterial efficacy drops to zero, the cytotoxicity of Impurity I is significantly higher than that of the parent API[2]. Therefore, controlling these impurities is a strict regulatory and patient safety requirement.
Q3: Why do traditional pharmacopeial HPLC methods fail to accurately profile these impurities? A3: Traditional methods often rely on non-volatile buffers (like sodium perchlorate or phosphates) and 1-Dimensional Liquid Chromatography (1D-LC) with UV detection[4]. Josamycin degradation products exhibit varying UV maximum absorptions (231 nm, 280 nm, and 205 nm) and frequently co-elute due to their structural similarities[4]. Furthermore, non-volatile buffers are incompatible with advanced Mass Spectrometry (MS) or Charged Aerosol Detection (CAD), causing severe ion suppression and source contamination[4].
Pathway Visualization
Fig 1: Mechanistic pathway of Josamycin oxidation and acid-catalyzed degradation.
Quantitative Data Summary
The following table summarizes the key analytical and biological metrics for Josamycin and its primary degradation products, serving as a reference for peak identification during LC-MS/MS workflows.
| Compound | Structural Modification | UV λmax | Antibacterial Activity | Cytotoxicity |
| Josamycin | Parent API (16-membered ring) | 231 nm | High (Inhibits NPET) | Baseline |
| Josamycin A | Oxidation (OH → Carbonyl) | 231 nm | Higher than Josamycin | Similar to Josamycin |
| Impurity I | Loss of acetyl mycaminose | 231 / 205 nm | None | Higher than Josamycin |
| Impurity II | Loss of acetyl mycaminose | 205 nm | None | High |
Data synthesized from 2D LC-IT-TOF MS characterization studies[4],[2].
Troubleshooting Guide & Experimental Protocols
Issue: Co-elution of Impurities and MS Signal Suppression
Root Cause: Complex macrolide mixtures cannot be fully resolved on a single stationary phase, and traditional buffers suppress electrospray ionization (ESI). Solution: Implement a Trap-Free Two-Dimensional Liquid Chromatography (2D-LC) system coupled to an Ion Trap Time-of-Flight Mass Spectrometer (IT-TOF MS) using volatile mobile phases[2].
Self-Validating Protocol: Forced Degradation & 2D LC-IT-TOF MS Workflow
This protocol is designed as a self-validating system: the orthogonal separation ensures peak purity, while MSⁿ fragmentation confirms the exact structural mass loss, eliminating false positives.
Step 1: Forced Acid Degradation (Sample Preparation)
-
Solubilization: Dissolve 1.0 mg of Josamycin reference standard in 1.0 mL of LC-MS grade Methanol.
-
Hydrolysis Induction: Add 0.1 M HCl to the solution to induce acid-catalyzed hydrolysis of the glycosidic bonds.
-
Incubation: Incubate at 25°C for 2 hours (monitor via preliminary rapid LC to ensure a target of 10-20% degradation).
-
Quenching: Neutralize the solution with 0.1 M NaOH to halt degradation. Causality note: Failing to neutralize will result in the complete destruction of the macrolactone ring, preventing the detection of intermediate impurities.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: First-Dimensional LC (1D-LC) Separation
-
Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Use volatile additives strictly. Mix 10 mM Ammonium Acetate (pH adjusted with Formic Acid) and Acetonitrile[4].
-
Detection: Monitor the eluent simultaneously at 231 nm, 280 nm, and 205 nm using a Diode Array Detector (DAD)[4].
-
Validation Check: Ensure the parent Josamycin peak elutes with a clear baseline. Note any co-eluting shoulders, which indicate unresolved impurities.
Step 3: Trap-Free Heart-Cutting
-
Program a high-pressure switching valve to activate at the exact retention times of the unresolved impurity peaks identified in Step 2.
-
Divert these specific eluent fractions directly into the second-dimensional LC system. Causality note: A trap-free setup minimizes sample loss and prevents the secondary degradation of unstable intermediates that often occurs when using a trapping column[2].
Step 4: Second-Dimensional LC (2D-LC) & MSⁿ Analysis
-
2D Column: Employ an orthogonal stationary phase (e.g., Phenyl-Hexyl or a sub-2 µm UHPLC column) to resolve the heart-cut fractions.
-
Ionization: Introduce the eluent into the IT-TOF MS. Operate in both positive (ESI⁺) and negative (ESI⁻) modes to capture a complete ion profile.
-
Data Acquisition:
-
Run a Full Scan MS to acquire the exact m/z of the precursor ions.
-
Trigger MS² and MS³ fragmentation.
-
-
Validation Check: Look for the characteristic neutral loss of the sugar moiety (e.g., m/z shifts corresponding to the loss of acetyl mycaminose). The presence of the intact macrolactone core fragment in the MS² spectra definitively confirms the identity of Impurity I and II[2].
Workflow Visualization
Fig 2: 2D LC-IT-TOF MS workflow for the isolation and identification of Josamycin impurities.
References
-
Xu, Y., Wang, J., Liu, G., Sang, J., & Zhu, B. (2019). Characterization of a new component and impurities in josamycin by trap-free two-dimensional liquid chromatography coupled to ion trap time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry / ResearchGate. 4
-
Xu, Y., et al. (2019). Characterization of a new component and impurities in josamycin by trap-free two-dimensional liquid chromatography coupled to ion trap time-of-flight mass spectrometry. PubMed - NIH. 2
-
MDPI. (2023). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Molecules. 5
-
Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology / PMC - NIH. 1
-
Lovmar, M., et al. (2004). Kinetics of macrolide action: the josamycin and erythromycin cases. Journal of Biological Chemistry / MedChemExpress. 3
Sources
- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new component and impurities in josamycin by trap-free two-dimensional liquid chromatography coupled to ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry [mdpi.com]
Troubleshooting Josamycin peak tailing in reverse-phase HPLC
Technical Support Center: Josamycin Analysis
Troubleshooting Guide & FAQs for Reverse-Phase HPLC
Introduction: Understanding the Challenge with Josamycin
Josamycin is a macrolide antibiotic characterized by a complex structure and a basic nature, with a reported pKa of approximately 7.1.[1][2] This basicity is a primary factor contributing to poor peak shapes, specifically peak tailing, in RP-HPLC.[3][4] This guide will walk you through the root causes of this common issue and provide a systematic approach to achieving symmetrical, sharp peaks for reliable quantification.
Part 1: Root Cause Analysis of Josamycin Peak Tailing
Q1: Why is my Josamycin peak tailing in my RP-HPLC analysis?
Peak tailing for basic compounds like Josamycin is most often a result of secondary interactions with the stationary phase.[4][5] The primary retention mechanism in reverse-phase chromatography is hydrophobic interaction. However, undesirable secondary ionic interactions can occur between the positively charged Josamycin molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6] These interactions lead to a mixed-mode retention mechanism, where some Josamycin molecules are retained longer than others, resulting in a "tailing" peak.[7]
Several factors can contribute to and exacerbate this issue:
-
Mobile Phase pH: At a mobile phase pH close to or above the pKa of Josamycin (~7.1) and above the pKa of silanol groups (~3.5-4.5), Josamycin will be protonated (positively charged) and the silanol groups will be deprotonated (negatively charged), maximizing the undesirable ionic interactions.[3][8]
-
Stationary Phase Quality: Older, Type A silica columns often have a higher concentration of acidic silanol groups and trace metal impurities, which can increase silanol activity and worsen peak tailing.[7][9]
-
Column Overload: Injecting too much sample can saturate the primary hydrophobic retention sites, leading to more pronounced secondary interactions and peak distortion.[10]
Visualizing the Problem: The Interaction at the Silica Surface
Caption: Interaction of Josamycin with a C18 stationary phase.
Part 2: Systematic Troubleshooting Protocol
A logical, step-by-step approach is crucial for effectively resolving peak tailing. It is recommended to change only one parameter at a time to accurately identify the solution.[11]
Q2: What is the first and most effective step to reduce Josamycin peak tailing?
Adjusting the mobile phase pH is often the most impactful first step.
Lowering the pH of the mobile phase to a value of 3 or below is highly effective.[5][11] At this low pH, the acidic silanol groups on the silica surface are protonated (Si-OH) and therefore neutral.[9][12] This significantly reduces the secondary ionic interactions with the protonated Josamycin, leading to a more symmetrical peak shape.[4]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using a suitable buffer system like phosphate or formate. Ensure the buffer concentration is between 10-25 mM.[5][9]
-
Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Injection and Analysis: Inject your Josamycin standard and observe the peak shape. Compare the tailing factor at each pH.
A published method for Josamycin analysis successfully utilized a phosphate buffer at pH 3.[13][14]
Q3: My peak is still tailing after adjusting the pH. What should I try next?
If pH adjustment alone is insufficient, consider the following strategies, which can be implemented individually or in combination.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution & Explanation |
| Persistent Peak Tailing | Residual Silanol Interactions | Use a Modern, End-Capped Column: These columns have a higher purity silica (Type B) and the residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilyl), effectively shielding them from interaction with basic analytes.[5][7] |
| Add a Competing Base: Introduce a small concentration (e.g., 0.05-0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[9][15] The smaller, highly basic TEA will preferentially interact with the active silanol sites, masking them from Josamycin. Note that TEA can shorten column lifetime and may not be suitable for LC-MS applications.[9] | ||
| Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., from 10 mM to 25 mM) can also help to mask the silanol interactions and improve peak shape.[5][11] Be mindful of buffer solubility in the organic modifier, especially with acetonitrile.[5] | ||
| All peaks in the chromatogram are tailing | Extra-column Volume or Column Void | Check System Connections: Ensure all tubing and fittings are properly connected with no gaps, which can cause dead volume and lead to peak distortion.[3] |
| Inspect for Column Void: A void at the head of the column can cause peak tailing or splitting.[11] This can result from high pH or pressure shocks. Reversing the column for a short flush may temporarily resolve the issue, but column replacement is often necessary.[11] |
Experimental Workflow: A Systematic Approach
Caption: A systematic workflow for troubleshooting Josamycin peak tailing.
Part 3: Frequently Asked Questions (FAQs)
Q4: Can column temperature affect the peak shape of Josamycin?
Yes, temperature can influence peak shape, although it's a less common primary solution for tailing. Increasing the column temperature (e.g., to 40-45°C) can improve mass transfer kinetics, leading to sharper, more efficient peaks. A published method for Josamycin analysis was performed at 45°C.[13] However, be aware that high temperatures in combination with high or low pH can accelerate the degradation of the silica-based stationary phase.
Q5: Does the choice of organic modifier (acetonitrile vs. methanol) make a difference?
Switching between acetonitrile and methanol can sometimes alter selectivity and improve peak shape due to their different solvent properties.[16] Methanol is more viscous and has different hydrogen bonding capabilities compared to acetonitrile, which can influence interactions between the analyte, mobile phase, and stationary phase. If you are using a high concentration of phosphate buffer, methanol is often a better choice as phosphate salts are more soluble in it than in acetonitrile, reducing the risk of buffer precipitation.[5]
Q6: I'm using an LC-MS system. Are there any special considerations?
Yes. For LC-MS compatibility, it is crucial to use volatile buffers and additives.
-
Avoid non-volatile buffers: Do not use phosphate buffers. Instead, opt for volatile buffers like ammonium formate or ammonium acetate.[5]
-
Avoid TEA: Triethylamine (TEA) is a strong ion-suppressing agent and should be avoided as it will significantly reduce the sensitivity of your mass spectrometer.[9]
-
Use low concentrations of volatile acids: Adding a low concentration (e.g., 0.1%) of formic acid or acetic acid to the mobile phase is an excellent way to control the pH at a low level while remaining MS-friendly.[5]
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
Determination of josamycin residues in porcine tissues using high-performance liquid chromatography with pre-column derivatization and spectrofluorimetric detection. (1998). Analyst, 123(11), 2419–2422. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Corporation. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]
-
Should an Additive be Added to your HPLC Eluent? (2020, November 11). LCGC International. [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech. [Link]
-
Daidone, F., Heuvelmans, R., Aerden, L., Hoogmartens, J., & Adams, E. (2008). Development of a liquid chromatography method for the analysis of josamycin. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 347–355. [Link]
- Josamycin. (n.d.). Merck Index Online.
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC. [Link]
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
-
Analysis of josamycin in three kinds of feed using ultra high performance liquid chromatography with tandem mass spectrometry. (2019). Food Additives & Contaminants: Part A, 36(8), 1302-1310. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]
-
Characterization of impurities in josamycin using dual liquid chromatography combined with mass spectrometry. (2025, August 7). ResearchGate. [Link]
-
Development of a liquid chromatography method for the analysis of josamycin. (2008, February 12). R Discovery. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Josamycin. (n.d.). PubChem. [Link]
-
Analysis of josamycin in three kinds of feed using ultra-high performance liquid chromatography with tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Josamycin. (n.d.). PharmaCompass. [Link]
-
Josamycin. (2015, June 12). SIELC Technologies. [Link]
-
Assay of tylosin and josamycin in food samples using the proposed and reference methods. (n.d.). ResearchGate. [Link]
Sources
- 1. Josamycin CAS#: 16846-24-5 [m.chemicalbook.com]
- 2. Josamycin [drugfuture.com]
- 3. support.waters.com [support.waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. labcompare.com [labcompare.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of a liquid chromatography method for the analysis of josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Josamycin Resistance Mediated by erm Genes
Role: Senior Application Scientist Status: Active Support Session Topic: Strategies to bypass or inhibit rRNA methyltransferase (erm)-mediated resistance to 16-membered macrolides.
Introduction: The erm Challenge
Welcome to the Advanced Macrolide Resistance Support Center. You are likely here because your target strains (typically Staphylococcus, Streptococcus, or Mycoplasma) are showing reduced susceptibility to macrolides.
The Erythromycin Ribosome Methylase (erm) genes represent the most sophisticated resistance mechanism against this class. These genes encode enzymes that dimethylate adenine 2058 (A2058) in the 23S rRNA.[1] This methylation sterically hinders the binding of macrolides, lincosamides, and streptogramin B (the MLS_B phenotype).
Crucial Distinction: unlike 14-membered macrolides (Erythromycin), Josamycin (16-membered) is naturally effective against inducibleerm strains because it does not trigger methylase expression.[2] However, constitutive expression of erm confers high-level resistance to Josamycin. This guide focuses on characterizing these phenotypes and overcoming constitutive resistance.
Module 1: Diagnostic & Characterization
Determine if your resistance is erm-mediated and whether it is inducible or constitutive.
Troubleshooting Guide: Interpreting Susceptibility Patterns
Q: My strain is resistant to Erythromycin but susceptible to Josamycin. Is this an error? A: Likely not. This is the classic Inducible MLS_B (iMLS_B) phenotype.
-
Mechanism: The erm gene is present but repressed. Erythromycin (14-membered) induces expression; Josamycin (16-membered) does not.
-
Action: Josamycin remains a viable therapeutic option in vitro, but be cautious of selecting for constitutive mutants in vivo.
Q: My strain is resistant to both Erythromycin and Josamycin. What does this mean? A: This indicates Constitutive MLS_B (cMLS_B) resistance.[2]
-
Mechanism: The methylase is produced continuously, permanently modifying A2058.
-
Result: High-level cross-resistance to all macrolides, including Josamycin. This is the primary target for "Overcoming" strategies (Module 2).
Q: How do I distinguish erm (methylation) from mef (efflux)? A: Use the phenotype table below. mef genes typically encode efflux pumps that export 14- and 15-membered macrolides but are less effective against 16-membered macrolides like Josamycin.
Data Table 1: Phenotypic Differentiation of Macrolide Resistance
| Genotype | Mechanism | Erythromycin (14-ring) | Clindamycin | Josamycin (16-ring) | D-Test Result |
| Wild Type | None | S | S | S | Negative |
| erm (Inducible) | Methylation (A2058) | R | S | S | Positive (D-zone) |
| erm (Constitutive) | Methylation (A2058) | R | R | R | N/A (Resistant) |
| mef / msr | Efflux Pump | R | S | S | Negative |
Note: S = Susceptible, R = Resistant.[3][4][5][6] The D-Test detects inducible resistance using Erythromycin as the inducer and Clindamycin as the reporter.[7]
Module 2: Overcoming Constitutive Resistance
Strategies to restore Josamycin activity against cMLS_B strains.
Strategy A: The "Molecular Lock" (Combination Therapy)
Recent structural biology breakthroughs (2023) have identified Hygromycin A (HygA) as a potent synergistic partner.
-
The Problem: In erm-methylated ribosomes, the dimethylated A2058 creates a steric clash, causing macrolides to dissociate rapidly.
-
The Solution: HygA binds to the Peptidyl Transferase Center (PTC), adjacent to the macrolide site. It physically "locks" the macrolide into the ribosome, slowing its dissociation by 60-fold .
-
Outcome: This combination can re-sensitize constitutively resistant strains to macrolides.[8]
Strategy B: Structural Modification (Next-Gen Macrolones)
While Josamycin is a natural product, synthetic derivatives known as Macrolones (macrolide-quinolone hybrids) are being designed to bypass erm resistance.
-
Mechanism: These molecules possess a side chain that reaches into a different pocket of the ribosome (e.g., interacting with domain II), anchoring the drug despite the methylation at A2058.
Visualizing the Mechanism
Figure 1: Mechanism of erm-mediated resistance and the rescue effect of Hygromycin A (HygA). HygA stabilizes Josamycin binding even in the presence of A2058 methylation.
Module 3: Experimental Protocols
Protocol 1: Modified Broth Microdilution for Josamycin
Standard MIC testing can be sensitive to pH and cation levels. Follow this strict protocol for reproducible results.
-
Media Preparation:
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Critical Step: Adjust pH to 7.2–7.4 . Macrolide activity decreases significantly at acidic pH (MIC increases).
-
-
Inoculum:
-
Prepare a 0.5 McFarland suspension (
CFU/mL). -
Dilute 1:100 in CAMHB to reach a final test concentration of
CFU/mL.
-
-
Plate Setup:
-
Dispense 100 µL per well into a 96-well plate.
-
Josamycin Range: 0.06 µg/mL to 128 µg/mL.
-
-
Incubation:
-
35°C ± 2°C for 16–20 hours (24h for Staphylococcus to detect slower growing heteroresistant sub-populations).
-
-
Interpretation:
-
Susceptible:
µg/mL[5] -
Resistant:
µg/mL (Note: Breakpoints vary by organism/guideline; check EUCAST/CLSI).
-
Protocol 2: The "Reverse" Induction Test (Research Use)
To verify if a strain is strictly iMLS_B (susceptible to Josamycin).
-
Plate: Mueller-Hinton Agar.
-
Disks: Place a Josamycin (30 µg) disk and an Erythromycin (15 µg) disk 15–20 mm apart.
-
Observation:
-
No flattening of the Josamycin zone: Confirms Josamycin does not induce resistance to itself, nor does Erythromycin induce resistance to Josamycin in typical erm strains (unlike Clindamycin).
-
Flattening (D-shape): Rare.[9] Would indicate a complex regulation where 14-membered macrolides induce broad cross-resistance affecting 16-membered binding.
-
Module 4: FAQs & Troubleshooting
Q: Can I use CO2 incubation for my MIC plates? A: Avoid if possible. CO2 incubation lowers the pH of the media, which can artificially increase the MIC of macrolides like Josamycin. If you must use CO2 (e.g., for Streptococcus pneumoniae), include a control strain with a known MIC to normalize the shift.
Q: Why does my "Susceptible" erm strain become resistant after prolonged Josamycin exposure?
A: You have selected for a constitutive mutant . In inducible strains, a spontaneous mutation in the erm regulatory region (leader peptide) can unlock constitutive expression. This occurs at a frequency of approx.
-
Mitigation: High-dose therapy or combination with an adjuvant (like Hygromycin A) prevents the survival of these mutants.
Q: Are there any efflux pumps that affect Josamycin? A: Yes, but they are less common than erm. The msr(A) gene in Staphylococcus encodes an ABC transporter that can pump out 14- and 15-membered macrolides. While Josamycin is generally less affected, overexpression can lead to reduced susceptibility.
References
-
Syroegin, E. A., et al. (2023). Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A. Nature Communications.
-
Leclercq, R. (2002). Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. Clinical Infectious Diseases.
-
Svetlov, M. S., et al. (2021). Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance. Nature Chemical Biology.
-
EUCAST. (2025). Clinical Breakpoint Tables & Detection of Resistance Mechanisms.[4][10] European Committee on Antimicrobial Susceptibility Testing.[11]
-
Banik, A., et al. (2015). Inducible and constitutive clindamycin resistance in Staphylococcus aureus in a northeastern Indian tertiary care hospital. Journal of Infection in Developing Countries.
Sources
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. jidc.org [jidc.org]
- 3. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. Josamycin: interpretation of inhibition zones with the Bauer-Kirby agar disk diffusion test as compared with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A (Journal Article) | OSTI.GOV [osti.gov]
- 7. Detection of Inducible Clindamycin Resistance of Staphylococci in Conjunction with Performance of Automated Broth Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic macrolides overcoming MLSBK-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyse.eu [analyse.eu]
- 10. EUCAST: Resistance Detection [eucast.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Josamycin Fermentation Yield
Topic: Optimizing Josamycin fermentation yield in Streptomyces narbonensis var. josamyceticus Audience: Bio-process Engineers, Fermentation Scientists, and Drug Development Researchers Content Type: Technical Troubleshooting Guide & FAQs
Introduction: The Josamycin Production System
Josamycin (Leucomycin A3) is a 16-membered macrolide antibiotic produced by Streptomyces narbonensis var. josamyceticus. Unlike simpler fermentations, macrolide production is a biphasic process: a rapid growth phase (trophophase) followed by a stationary production phase (idiophase). Yield optimization requires precise management of the metabolic switch between these phases.
This guide addresses the three critical bottlenecks in Josamycin production: Carbon Catabolite Repression (CCR) , Precursor Availability , and Dissolved Oxygen (DO) Management .
Part 1: Media Optimization & Precursor Feeding (The "Fuel")
Q1: Why does my yield drop when I increase glucose concentration?
A: You are likely triggering Carbon Catabolite Repression (CCR) . While glucose supports rapid vegetative growth, high residual glucose inhibits the transcription of secondary metabolite gene clusters (biosynthetic enzymes).
-
Mechanism: Glucose inhibits the production of p-dependent synthetases required for the macrolide lactone ring formation.
-
Solution: Use a biphasic carbon source strategy.
-
Batch Phase: Use 1.0–2.0% glucose for rapid biomass establishment.
-
Production Phase: Switch to a slow-metabolizing carbon source like Soluble Starch (2.0–4.0%) or Maltodextrin . Alternatively, implement a glucose feed rate that maintains residual glucose < 0.5 g/L.
-
Q2: Which precursors should I feed to enhance the polyketide synthase (PKS) flux?
A: Josamycin biosynthesis relies on specific short-chain carboxylic acids and amino acids. The macrolide ring is assembled from acetate, propionate, and butyrate units.
-
Key Precursors:
-
L-Valine & L-Leucine: These branched-chain amino acids are catabolized into Isobutyryl-CoA and Isovaleryl-CoA , which serve as starter units for the leucomycin-type macrolides.
-
Propionate: A direct precursor for the methylmalonyl-CoA extender units.
-
-
Feeding Protocol: Do not add these at inoculation (toxicity risk). Start feeding at 24–36 hours (onset of idiophase).
-
Recommendation: Feed L-Valine (0.5 g/L) or Sodium Propionate (0.1 g/L) in pulses every 24 hours.
-
Q3: My nitrogen source is Ammonium Sulfate. Is this optimal?
A: Likely not for the production phase. Rapidly assimilable nitrogen (ammonium) often suppresses antibiotic production via nitrogen metabolite repression.
-
Optimization: Replace or supplement with complex, slow-release nitrogen sources. Soybean Meal (2.0–3.0%) is the industry standard for Streptomyces macrolides. It provides a steady release of amino acids (including valine/leucine) and prevents pH crashes associated with ammonium uptake.
Part 2: Bioprocess Parameters (The "Environment")
Q4: The broth becomes very viscous, and DO drops to 0%. How do I manage this?
A: Streptomyces grows as mycelial pellets or clumps, increasing viscosity and creating non-Newtonian fluid rheology.
-
The Paradox: You need high agitation for Oxygen Transfer Rate (OTR), but high shear stress damages the mycelial hyphae (fragmentation), halting production.
-
Troubleshooting Steps:
-
Agitation: Use Rushton turbines for gas dispersion but consider hydrofoil impellers (low shear) for the upper stages.
-
Aeration: Increase airflow (up to 1.5 VVM) before increasing RPM.
-
DO Setpoint: Maintain DO > 20%. If DO crashes during the exponential phase (12–24h), supplement with pure oxygen rather than increasing RPM beyond the shear threshold.
-
Q5: What is the optimal pH strategy?
A: A constant pH is rarely optimal.
-
Growth Phase (0–24h): pH 6.8–7.2 (Supports biomass).
-
Production Phase (24h+): pH 6.5–6.8. Slightly acidic conditions often favor the stability of the macrolide ring and the activity of glycosyltransferases (adding mycaminose/mycacarose sugars).
-
Control: Use automated pH control with NaOH and H₂SO₄. Avoid using ammonia for pH control in the production phase to prevent nitrogen repression.
Part 3: Biosynthetic Logic & Visualization
The following diagram illustrates the metabolic flow from primary precursors to Josamycin, highlighting the critical intervention points for optimization.
Caption: Metabolic pathway of Josamycin showing precursor inputs (Valine/Propionate) and the inhibitory effect of excess glucose on the PKS system.
Part 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Biomass, Low Yield | Carbon Catabolite Repression (CCR) | Switch from Glucose to Starch/Maltodextrin in production phase. Keep residual glucose < 0.5 g/L. |
| Low Biomass, Low Yield | Phosphate Inhibition | Check inorganic phosphate ( |
| Foaming | Complex Nitrogen Sources | Use polypropylene glycol (PPG) antifoam. Mechanical foam breakers are preferred over chemical antifoams if possible (chemicals can reduce |
| pH Drift (Alkaline) | Protein Deamination | Indicates carbon depletion. The bacteria are consuming amino acids for carbon, releasing ammonia. Action: Feed sugar immediately. |
| pH Drift (Acidic) | Glucose Overdose | Accumulation of organic acids (acetate/lactate) due to overflow metabolism. Action: Reduce glucose feed rate; increase aeration. |
Part 5: Optimized Experimental Protocol
Seed Culture Preparation
-
Medium: Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME).[1]
-
Inoculation: Spore suspension (
spores/mL) from fresh slant. -
Incubation: 28°C, 220 RPM, 24–48 hours.
-
Criteria: Transfer when culture is in mid-log phase (thick mycelial growth, no pellets settling immediately).
Fermentation (Shake Flask / 5L Bioreactor)
-
Basal Medium (per Liter):
-
Conditions:
-
Feeding Strategy (Optional for High Yield):
-
At 30 hours , add L-Valine (final conc. 0.5 g/L).[3]
-
At 48 hours , add Sodium Propionate (final conc. 0.1 g/L).
-
Analysis
-
Extraction: Mix broth 1:1 with Ethyl Acetate. Vortex, centrifuge, and collect organic phase. Evaporate to dryness and resuspend in Methanol.
-
HPLC: C18 column, Mobile phase Acetonitrile:Buffer (phosphate or ammonium acetate), UV detection at 232 nm.
References
-
Corbaz, R., et al. (1955).[4] Streptomyces narbonensis nov.[5][6] sp. Helvetica Chimica Acta.
-
Omura, S., et al. (1977). Biosynthesis of 16-membered macrolide antibiotics. Journal of Antibiotics.
-
Katz, E., et al. (1961).[7] Role of valine and isoleucine as regulators of actinomycin peptide formation by Streptomyces.[7] Journal of Bacteriology.
-
Martins, R. A., et al. (2008). The effect of dissolved oxygen concentration control on cell growth and antibiotic production in Streptomyces. Brazilian Journal of Chemical Engineering.
-
Tanaka, Y., et al. (1981). Nitrogen regulation of secondary metabolism in Streptomyces. Journal of Antibiotics.
Sources
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. Influence of leucine and valine on ramoplanin production by Actinoplanes sp. ATCC 33076 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces narbonensis - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. US3636197A - Josamycin and production thereof - Google Patents [patents.google.com]
- 7. Role of valine and isoleucine as regulators of actinomycin peptide formation by Streptomyces chrysomallus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Josamycin pH Stability & Troubleshooting Guide
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical chemists, and formulation scientists working with Josamycin , a 16-membered macrolide antibiotic. Because macrolides are highly susceptible to environmental stress, understanding their pH-dependent degradation pathways is critical for formulation stability, pharmacokinetic profiling, and accurate analytical testing.
Below, we provide mechanistic insights, self-validating experimental protocols, and troubleshooting strategies to address the most common issues encountered during forced degradation studies.
FAQ Section 1: Mechanistic Causality of pH-Induced Degradation
Q1: Why does Josamycin degrade so rapidly in acidic environments, and what are the primary degradation products? A: Josamycin is highly unstable in acidic conditions (e.g., gastric fluids at pH 1.2) due to the vulnerability of its glycosidic bonds. The structural causality lies in the protonation of the glycosidic oxygen linking the macrolactone ring to its sugar moieties (mycaminose and mycarose). This protonation creates an excellent leaving group, resulting in an oxocarbenium ion intermediate and the subsequent hydrolytic cleavage of the mycarose sugar .
From a practical standpoint, this acid degradation yields aglycone impurities (often referred to as Impurity I and II). While these impurities lose their antibacterial efficacy, they can retain or even exhibit higher cytotoxicity, making their analytical monitoring a critical safety requirement during drug development .
Q2: How does alkaline pH affect the structural integrity of Josamycin compared to acidic conditions? A: While Josamycin is relatively more stable in mildly alkaline environments (which is why intestinal absorption is favored over gastric absorption ), strong alkaline stress triggers a completely different degradation mechanism. Instead of simple hydrolysis, alkaline treatment induces an E1cB stereoselective elimination. The base deprotonates the α-carbon, leading to the expulsion of a leaving group and the formation of an α,β-unsaturated derivative. If the stress is prolonged, this is followed by an intramolecular Michael addition, resulting in complex bicyclic derivatives . Additionally, alkaline conditions can cause saponification of the acetate/propionate ester groups on the macrolide ring.
Caption: Logical relationship of Josamycin degradation pathways under acidic versus alkaline pH stress.
FAQ Section 2: Experimental & Analytical Troubleshooting
Q3: Why am I seeing poor mass balance or missing peaks when analyzing acid-degraded Josamycin using standard HPLC-UV? A: A critical failure point we often observe in analytical labs is the reliance on UV detection for macrolide degradation studies. Josamycin components have varying UV maxima (231 nm, 280 nm, 205 nm). When the glycosidic bonds cleave or the macrolactone ring undergoes rearrangement, the conjugated chromophores are often disrupted. Consequently, the degradation products may not absorb UV light at the same wavelength or intensity as the parent API, leading to an artificial "loss" of mass balance.
Troubleshooting Fix: Switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD provides a universal, mass-based response that is independent of the molecule's chromophore, ensuring that all non-volatile degradation impurities are accurately quantified .
Q4: How should I design a forced degradation study to accurately evaluate Josamycin's pH stability without introducing analytical artifacts?
A: The most common artifact in pH stability testing is "on-column" or "autosampler" degradation. If you inject a highly acidic or alkaline sample directly into the HPLC, the API will continue to degrade while sitting in the autosampler queue, yielding non-reproducible peak areas. To prevent this, your protocol must be a self-validating system that includes a strict neutralization step and a
Self-Validating Forced Degradation Protocol
Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of Josamycin API in HPLC-grade Methanol. Causality: Josamycin has poor aqueous solubility. Methanol ensures complete dissolution at the molecular level before aqueous pH stress is applied, preventing biphasic degradation kinetics.
Step 2: Stress Initiation
-
Acidic Stress: Transfer 1.0 mL of stock to a volumetric flask. Add 1.0 mL of 0.1 M HCl.
-
Alkaline Stress: Transfer 1.0 mL of stock to a separate flask. Add 1.0 mL of 0.1 M NaOH.
Step 3: Incubation Seal and incubate the samples at 25°C for 24 hours (or 75°C for 30 minutes for accelerated thermal-pH stress).
Step 4: Critical Neutralization (System Validation)
-
Acidic Sample: Add exactly 1.0 mL of 0.1 M NaOH dropwise with stirring to neutralize.
-
Alkaline Sample: Add exactly 1.0 mL of 0.1 M HCl dropwise with stirring to neutralize.
-
Self-Validation Check: Prepare a "
Control" by mixing the acid and neutralizing base before adding the Josamycin stock. If degradation peaks appear in this control, your localized pH shock during mixing is too high, and you must use weaker buffers or slower dropwise addition.
Step 5: Dilution & Analysis Dilute the neutralized samples to the final required volume with your mobile phase and inject into the HPLC-CAD or LC-MS/MS system.
Caption: Step-by-step forced degradation workflow ensuring sample integrity via strict neutralization.
Data Presentation: Quantitative Stability Summary
To assist in predictive modeling and formulation design, the following table summarizes the divergent physicochemical behaviors of Josamycin under extreme pH conditions:
| Parameter | Acidic Conditions (pH < 5.0) | Alkaline Conditions (pH > 8.0) |
| Primary Degradation Pathway | Glycosidic bond cleavage (Hydrolysis) | E1cB Elimination & Michael Addition |
| Key Structural Loss | Loss of mycarose/mycaminose sugars | Formation of bicyclic/unsaturated rings |
| Relative Stability Kinetics | Highly Unstable (Pseudo-first order, | Moderately Stable (Hours to days at 25°C) |
| Biological Impact | Loss of antibacterial activity; retained cytotoxicity | Complete loss of pharmacological efficacy |
| Optimal Analytical Detector | CAD or MS (Due to poor UV absorbance of aglycones) | UV (231 nm), CAD, or MS |
References
-
Nakagawa, Y., Itai, S., Yoshida, T., & Nagai, T. (1992). "Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin." Chemical and Pharmaceutical Bulletin. URL:[Link]
-
Liu, G., Zhu, B., Ren, X., & Wang, J. (2019). "Universal quantification method of degradation impurities in 16-membered macrolides using HPLC-CAD and study on source of the impurities." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
Skinner, M. F. (1990). "Biopharmaceutics and Pharmacokinetics of the Macrolide Antibiotic - Josamycin." Rhodes University / CORE. URL:[Link]
-
Kirst, H. A., et al. (2015). "Unexpected α,β-unsaturated products of reductive amination of the macrolide antibiotic josamycin." ResearchGate. URL:[Link]
Resolving Josamycin interference in complex biological matrices
The following guide serves as a specialized Technical Support Center for researchers facing bioanalytical challenges with Josamycin.
Topic: Resolution of Interference in Complex Biological Matrices Ticket Priority: High (Method Validation/Production Halt) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1]
Executive Summary & Diagnostic Workflow
User Query: "I am seeing variable signal suppression and shifting retention times for Josamycin in plasma samples. My internal standard response is inconsistent. How do I fix this?"
Root Cause Analysis: Josamycin is a 16-membered ring macrolide with a pKa of approximately 7.[1]1. It is lipophilic and basic.[1] The "interference" you are observing is likely a combination of two factors:
-
Phospholipid-Induced Ion Suppression: Endogenous glycerophosphocholines (GPC) and lysophosphocholines (LPC) co-eluting with your analyte.[1]
-
Isobaric Metabolic Interference: Hydroxylated metabolites often share transitions or fragment similarly to the parent drug.
Diagnostic Protocol: The "Post-Column Infusion" Test
Before changing your extraction method, you must visualize the interference.
Protocol:
-
Infuse a neat solution of Josamycin (100 ng/mL) post-column at 10 µL/min into the MS source.
-
Simultaneously inject a "blank" extracted matrix (processed exactly like your samples) via the LC column.
-
Monitor the baseline. A drop in the baseline indicates Ion Suppression ; a spike indicates Ion Enhancement .
Figure 1: Workflow for diagnosing matrix effects using post-column infusion.[1] Deviations from the baseline confirm the presence of interfering matrix components at specific retention times.
Advanced Sample Preparation Strategies
User Query: "I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?"
Technical Response: No. For macrolides like Josamycin in plasma/serum, PPT is rarely sufficient.[1] PPT removes proteins but leaves >95% of phospholipids in the supernatant. These lipids accumulate on your column and cause the suppression you are seeing.[2][3]
You have two robust alternatives: Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) SPE .[1]
Option A: Liquid-Liquid Extraction (LLE) - The Cost-Effective Solution
Mechanism: Josamycin is a weak base (pKa ~7.1).[1] By adjusting the sample pH to >9.0, we suppress ionization, making the molecule neutral and highly soluble in organic solvents, while leaving ionized matrix components (like phospholipids) in the aqueous phase.
Protocol:
-
Aliquot: 200 µL Plasma.
-
Spike: 20 µL Internal Standard (Deuterated Josamycin preferred).
-
Buffer: Add 200 µL 0.1 M Ammonium Carbonate (pH 9.0) . Crucial Step: This drives Josamycin to its uncharged state.
-
Extract: Add 1.5 mL Ethyl Acetate:Hexane (80:20 v/v) or MTBE .
-
Agitate: Vortex 10 mins; Centrifuge 10 mins at 4000 rpm.
-
Transfer: Remove supernatant to a clean tube.
-
Dry & Reconstitute: Evaporate under nitrogen; reconstitute in mobile phase.
Option B: Mixed-Mode Cation Exchange (SPE) - The Gold Standard
Mechanism: Uses a sorbent with both reverse-phase (hydrophobic) and cation-exchange (ionic) retention.[1] This allows for an aggressive wash step that removes all phospholipids.[1]
Protocol:
-
Condition: Methanol followed by Water.[1]
-
Load: Sample diluted in 2% Formic Acid (pH ~2-3). Why? We need Josamycin positively charged to bind to the cation exchange sites.
-
Wash 1 (Aqueous): 2% Formic Acid (Removes proteins/salts).[1][4]
-
Wash 2 (Organic): 100% Methanol.[1] Critical: This removes neutral lipids/phospholipids.[1] Josamycin stays bound via ionic interaction.[1]
-
Elute: 5% Ammonium Hydroxide in Methanol. Why? High pH breaks the ionic bond.
Comparison of Extraction Efficiencies
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode SPE (MCX) |
| Phospholipid Removal | < 10% | ~ 70-80% | > 99% |
| Recovery | High (>90%) | Variable (60-80%) | High (>85%) |
| Cleanliness | Dirty (High Noise) | Clean | Very Clean |
| Cost | Low | Low | High |
| Recommendation | Avoid for Josamycin | Recommended | Best for Regulated Work |
Chromatographic Resolution & Mass Spec Tuning[5]
User Query: "I cleaned up the sample, but I still see a tailing peak and potential isobaric interference."
Technical Response: Macrolides are notorious for peak tailing on C18 columns due to interaction with residual silanols. Furthermore, Josamycin has many metabolites (e.g., hydroxylated forms) that can interfere if not chromatographically resolved.[1]
Column Selection & Mobile Phase
Do not use a standard C18 with acidic mobile phase alone.
-
Stationary Phase: Use a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column.[1] These provide alternate selectivity to separate metabolites.[1]
-
Mobile Phase pH: Macrolides often have better peak shape at High pH .
MRM Transition Optimization
Josamycin forms a strong
-
Primary Transition (Quant): m/z 828.5
174.1 (Desosamine sugar fragment).[1] -
Secondary Transition (Qual): m/z 828.5
109.1.[1] -
Interference Check: Monitor m/z 184
184 to track Phospholipids (Phosphatidylcholine head group) during development.[1]
Figure 2: Logical flow for optimizing the Josamycin bioanalytical method, moving from chemical properties to instrumental parameters.
Frequently Asked Questions (FAQ)
Q: My calibration curve is non-linear at low concentrations. Why? A: This is often due to non-specific binding . Josamycin is lipophilic and can stick to plastic well plates or pipette tips.
-
Fix: Use low-binding plates or glass inserts.[1] Ensure your reconstitution solvent contains at least 20-30% organic solvent to keep the drug in solution.
Q: I see a peak in my blank samples after a high concentration injection (Carryover). A: Macrolides are "sticky."[1]
-
Fix: Implement a needle wash with high organic strength and pH control.
Q: Can I use Erythromycin as an Internal Standard? A: It is not recommended.[1] While structurally similar, Erythromycin has different retention characteristics and matrix factor susceptibility.[1]
-
Fix: Use Josamycin-d10 or Josamycin-d3 (Stable Isotope Labeled IS) to track matrix effects perfectly.[1]
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using mixed-mode solid-phase extraction. Journal of Chromatography B. (Describes the fundamental mechanism of MCX SPE for basic drugs).
-
Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (The seminal paper on calculating Matrix Factor).
Sources
Strategies to enhance Josamycin oral bioavailability
MEMO: Formulation Technical Support & Troubleshooting Guide Subject: Overcoming Josamycin Oral Bioavailability Bottlenecks Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the oral delivery of Josamycin. Josamycin is a 16-membered macrolide antibiotic with broad-spectrum activity, but its clinical efficacy is often bottlenecked by a highly variable oral bioavailability of approximately 30% [1]. This guide synthesizes field-proven methodologies, root-cause analyses, and self-validating protocols to overcome its physicochemical limitations.
SECTION 1: API Profiling & Root Cause Analysis
Before troubleshooting a formulation, we must establish the API's intrinsic properties. Josamycin is classified under the Biopharmaceutics Classification System (BCS) as a Class II/IV compound, characterized by high molecular weight, high lipophilicity, and poor aqueous solubility[3, 4].
The Core Issue: Josamycin exhibits highly pH-dependent dissolution. It dissolves readily in the acidic environment of the stomach (pH 1.2) due to the ionization of its basic dimethylamine group. However, as it transitions to the intestinal tract (pH > 5.0), it reverts to its unionized form, leading to a drastic reduction in intrinsic solubility and subsequent precipitation [2, 6]. Therefore, absorption is heavily dissolution-rate limited in the lower GI tract.
SECTION 2: Troubleshooting Formulation Workflows (FAQs)
Q1: My Josamycin tablets show excellent dissolution in simulated gastric fluid (SGF) but fail completely in simulated intestinal fluid (SIF). How can I prevent this precipitation? A: This is the classic pH-dependent solubility trap[2]. To maintain supersaturation in the intestinal lumen, we recommend formulating a Solid Dispersion (SD) using a hydrophilic polymer matrix like PEG 6000. The PEG matrix prevents the agglomeration of precipitated particles and lowers the thermodynamic energy barrier required for dissolution. Studies show that a 1:2 ratio of Josamycin to PEG 6000 can increase aqueous solubility by 3.7-fold and achieve 98.7% drug release within 15 minutes [3].
Q2: We are developing a liquid suspension for pediatric use, but the API's extreme bitterness and poor wettability are causing compliance and dosing issues. What is the standard approach?
A: For pediatric suspensions, the industry standard is to utilize Josamycin Propionate , a prodrug ester derivative[4, 7]. The propionate esterification significantly increases the molecule's lipophilicity, rendering it practically insoluble in saliva, which effectively masks the bitter taste [5]. To address wettability in the suspension vehicle, consider inclusion complexation with
Q3: Why should we choose
SECTION 3: Verified Experimental Protocols
To ensure reproducibility, the following workflows are designed as self-validating systems containing integrated Quality Control (QC) checkpoints.
Protocol A: Preparation of Josamycin-PEG 6000 Solid Dispersion
Causality: The solvent evaporation method ensures molecular-level mixing of the API and carrier. Upon rapid drying, the drug is forced into a highly soluble amorphous state, while the PEG matrix provides localized wetting during dissolution.
-
Weighing: Accurately weigh Josamycin API and PEG 6000 in a 1:2 weight ratio [3].
-
Dissolution: Dissolve both components in a minimal volume of high-purity methanol under continuous magnetic stirring at 300 rpm until a clear, homogenous solution is formed.
-
Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under vacuum at 40°C until a dry, solid residue is obtained.
-
Milling: Pulverize the dried mass using a mortar and pestle, then pass it through a #60 mesh sieve to ensure uniform particle size and maximize the surface area for dissolution.
-
Self-Validating QC Checkpoint: Perform Differential Scanning Calorimetry (DSC). A successful solid dispersion will show the complete disappearance of Josamycin's sharp endothermic melting peak at 123°C, confirming the transition from a crystalline to an amorphous state [3].
Protocol B: Synthesis of Josamycin- -Cyclodextrin Inclusion Complex
Causality: The co-solvent system temporarily dissolves both the hydrophilic CD and the lipophilic API, allowing thermodynamic forces to drive the API into the hydrophobic CD cavity before the solvent is removed.
-
Preparation: Prepare a 1:1 molar ratio of Josamycin Propionate and
-CD [4]. -
Solubilization: Dissolve
-CD in purified water. Separately, dissolve Josamycin in ethanol. -
Complexation: Add the ethanolic API solution dropwise to the aqueous
-CD solution under continuous stirring, creating a 50:50 v/v ethanol/water mixture. Stir at 27°C for 24 hours to reach complexation equilibrium [4]. -
Drying: Evaporate the solvents using a rotary evaporator at 45°C, followed by lyophilization (freeze-drying) for 24 hours to remove all residual moisture.
-
Self-Validating QC Checkpoint: Conduct
H-NMR spectroscopy in DMSO- . A successful inclusion complex is validated by a distinct chemical shift in the protons, confirming that the Josamycin molecule has successfully entered the hydrophobic core of the -CD [4].
SECTION 4: Quantitative Data & Performance Metrics
Table 1: Comparative efficacy of bioavailability enhancement strategies.
| Strategy | Mechanism of Action | Key Excipients/Reagents | Quantitative Improvement | Ref |
| Solid Dispersion | Molecular-level dispersion; reduction of crystal lattice energy. | PEG 6000, Methanol | 3.7-fold increase in aqueous solubility; 98.7% drug release in 15 mins. | [3] |
| Inclusion Complexation | Encapsulation of hydrophobic lactone ring into a hydrophilic shell. | ~4-fold increase in drug loading efficiency; linear solubility increase. | [4, 8] | |
| Prodrug Esterification | Temporary masking of polar groups to increase lipophilicity. | Propionic anhydride (for Josamycin Propionate) | Elimination of bitter taste; improved pediatric compliance. | [7] |
SECTION 5: Mechanistic Pathway Diagram
Fig 1: Mechanistic pathways for enhancing Josamycin solubility and oral bioavailability.
SECTION 6: References
-
Title: Josamycin - Grokipedia Source: grokipedia.com URL: 1
-
Title: Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed Source: nih.gov URL: 2
-
Title: Formulation and Evaluation of Poorly soluble drug Josamycin by Solid Dispersion Source: ijprt.org URL: 3
-
Title: Improvement of Water Solubility of Josamycin by Inclusion Complex with γ-Cyclodextrin Source: researchgate.net URL: 4
-
Title: kucers' the use of antibiotics - Cellular and Molecular Pharmacology Source: ucl.ac.be URL: 5
-
Title: BIOPHARMACEUTICS AND PHARMACOKINETICS OF THE MACROLIDE ANTIBIOTIC - JOSAMYCIN Source: core.ac.uk URL: 6
-
Title: Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation - ChemicalBook Source: chemicalbook.com URL: 7
-
Title: γ-Cyclodextrin hydrogel for the sustained release of josamycin for potential ocular application - PMC Source: nih.gov URL: 8
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprt.org [ijprt.org]
- 4. researchgate.net [researchgate.net]
- 5. facm.ucl.ac.be [facm.ucl.ac.be]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation_Chemicalbook [chemicalbook.com]
- 8. γ-Cyclodextrin hydrogel for the sustained release of josamycin for potential ocular application - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for the analytical characterization of 16-membered ring macrolide antibiotics. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks encountered during the impurity profiling of Josamycin.
Because Josamycin is produced via fermentation (Streptomyces narbonensis var. josamyceticus), it is inherently a multicomponent drug. Analyzing its related substances requires navigating complex structural analogs, poor UV absorbance, and extreme pH sensitivities. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations for your analytical workflows.
Section 1: Method Transfer & LC-MS Compatibility
Q: Why can't I directly couple the European Pharmacopoeia (Ph. Eur.) LC-UV method to my mass spectrometer for impurity identification?
The Causality: The official Ph. Eur. method for Josamycin relies heavily on non-volatile buffer salts (such as phosphate buffers) to achieve the necessary chromatographic resolution between closely related fermentation products. If introduced into an Electrospray Ionization (ESI) source, these non-volatile salts will precipitate, causing severe ion suppression, source arcing, and physical fouling of the MS capillary[1].
The Solution: To characterize unknown peaks observed in the Ph. Eur. LC-UV method, you must decouple the separation mechanism from the detection mechanism using a Trap-Free Two-Dimensional Liquid Chromatography (2D-LC) setup. By utilizing a switching valve, the target peak from the first dimension (non-volatile) is heart-cut and transferred to a second dimension (volatile mobile phase) for desalting prior to MS detection[2].
Caption: Trap-free 2D-LC-MS workflow for desalting Ph. Eur. Josamycin methods.
Protocol: Self-Validating Trap-Free 2D-LC/IT-TOF MS Workflow
This protocol ensures that the analyte is successfully desalted without losing the chromatographic fidelity achieved in the first dimension.
-
1D-LC Setup (Separation): Configure the first dimension using the standard Ph. Eur. mobile phase (e.g., containing non-volatile phosphate buffer).
-
System Suitability Check (Self-Validation): Inject a resolution mixture of Josamycin and Josamycin propionate. Verify that the resolution factor (
) is before proceeding. This confirms the 1D column is performing optimally. -
Valve Timing Calibration: Perform a blank injection spiked with a UV-absorbing tracer. Calculate the exact delay volume between the UV flow cell and the switching valve to program precise heart-cut windows.
-
Heart-Cutting: Actuate the switching valve exactly at the start of the target impurity peak's elution. Divert the flow into the 2D-LC loop.
-
2D-LC Setup (Desalting): Flush the captured peak onto a short trapping column using a highly aqueous, volatile mobile phase (e.g., 10 mM ammonium acetate). The polar buffer salts will wash to waste, while the hydrophobic macrolide retains on the stationary phase[1].
-
Elution & MS Acquisition: Switch the 2D valve to elute the desalted impurity into the IT-TOF MS using an organic gradient (methanol/acetonitrile). Acquire full scan MS data to obtain exact
values, followed by MS/MS for structural elucidation[2].
Section 2: Detection & Quantification Challenges
Q: I am seeing inconsistent quantification of minor components when using UV detection at 231 nm vs. 280 nm. How can I standardize this?
The Causality: Josamycin and its related impurities lack a uniform chromophore. Depending on the specific structural modifications (e.g., variations in the conjugated diene system), the maximum absorption wavelengths (
The Solution: Transition from UV detection to a Charged Aerosol Detector (CAD) . CAD provides a uniform, near-universal response that is independent of the molecule's optical properties. The signal relies solely on the mass of the non-volatile analyte reaching the detector after the mobile phase is nebulized and evaporated[3].
Data Presentation: Comparison of Detection Modalities for Macrolide Impurities
| Detection Modality | Principle of Operation | Dependency | Suitability for Josamycin Impurities |
| HPLC-UV (231 nm) | Photometric absorption | Chromophore presence (Diene) | Poor; misses components with |
| HPLC-UV (280 nm) | Photometric absorption | Chromophore presence | Poor; highly specific to certain conjugated impurities. |
| HPLC-CAD | Aerosol charging & electrometer | Analyte mass (non-volatile) | Excellent ; uniform response across all structural variants. |
| LC-MS (ESI) | Gas-phase ionization | Proton affinity / pKa | Good for ID; poor for absolute quantitation without isotopologues. |
Section 3: Degradation Pathways & Sample Stability
Q: My josamycin samples show increasing levels of unknown peaks during sample preparation and purification. What is driving this degradation?
The Causality: 16-membered macrolides are notoriously unstable in low-pH environments. During purification processes or if sample diluents become acidic, the glycosidic bonds within the Josamycin structure undergo rapid acid hydrolysis. Specifically, this environment triggers the cleavage and loss of the acetyl mycaminose sugar moiety[2].
The Implication: This acidic degradation produces specific impurities—most notably Impurity I (derived directly from Josamycin) and Impurity II (derived from Josamycin A, an oxidized variant). Monitoring Impurity I is absolutely critical for drug safety; while it loses its antibacterial efficacy, it exhibits a significantly higher cytotoxicity than the parent Josamycin molecule[2].
Caption: Mechanistic degradation pathway of Josamycin under oxidative and acidic conditions.
Data Presentation: Key Josamycin Impurities and Structural Modifications
| Impurity Name | Structural Modification | Mechanism of Formation | Biological Impact |
| Josamycin A | Hydroxyl group oxidized to a carbonyl group | Oxidation | Higher antibacterial activity; similar cytotoxicity to parent[2]. |
| Impurity I | Loss of one molecule of acetyl mycaminose | Acid Hydrolysis (Low pH) | No antibacterial activity; higher cytotoxicity [2]. |
| Impurity II | Loss of acetyl mycaminose from Josamycin A | Acid Hydrolysis (Low pH) | Reduced efficacy; altered toxicity profile[2]. |
Troubleshooting Tip: To prevent the artifactual generation of Impurity I and II during your analytical workflow, ensure that all sample diluents and extraction buffers are strictly pH-controlled (ideally buffered between pH 6.0 and 7.5). Avoid prolonged exposure of the sample to ambient light and acidic aqueous conditions.
References
- Characterization of impurities in josamycin using dual liquid chromatography combined with mass spectrometry.
- Characterization of a new component and impurities in josamycin by trap-free two-dimensional liquid chromatography coupled to ion trap time-of-flight mass spectrometry.
- Universal quantification method of degradation impurities in 16-membered macrolides using HPLC-CAD and study on source of the impurities.
Sources
- 1. Characterization of impurities in josamycin using dual liquid chromatography combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a new component and impurities in josamycin by trap-free two-dimensional liquid chromatography coupled to ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Validation & Comparative
In Vitro Efficacy Comparison Guide: Josamycin vs. Erythromycin
Executive Summary & Mechanistic Divergence
In the landscape of antimicrobial drug development, macrolide antibiotics remain foundational for managing Gram-positive and atypical bacterial infections. While Erythromycin (a 14-membered lactone ring) serves as the prototypical reference standard, Josamycin (a 16-membered lactone ring) offers distinct structural advantages that directly translate to differentiated in vitro efficacy profiles, particularly against resistant phenotypes[1],[2].
Both molecules exert their primary bacteriostatic and concentration-dependent bactericidal effects by binding to Domain V of the 23S rRNA on the bacterial 50S ribosomal subunit, effectively blocking the peptide exit tunnel and arresting protein synthesis. However, their structural differences dictate their interaction with ribosomal methylases (encoded by erm genes). Erythromycin acts as a potent inducer of the MLSB (Macrolide-Lincosamide-Streptogramin B) resistance phenotype. Conversely, Josamycin's 16-membered structure does not induce this methylation in inducible strains, allowing it to bypass this defense mechanism and retain potent in vitro activity against erythromycin-resistant, inducible Staphylococcus aureus[1],[2].
Fig 1: Macrolide ribosomal binding and differential induction of MLSB resistance pathways.
Comparative In Vitro Efficacy Data
The in vitro performance of these two macrolides varies significantly depending on the target pathogen. While Erythromycin is often slightly more active by weight against fully susceptible wild-type strains[3], Josamycin demonstrates superior efficacy against specific atypical pathogens and resistant Gram-positive cocci[4].
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) for Key Pathogens
| Pathogen | Erythromycin MIC (µg/mL) | Josamycin MIC (µg/mL) | Clinical/Mechanistic Insight |
| Rickettsia conorii / R. rickettsii | 4.0 – 8.0 | 1.0 | Josamycin exhibits significantly higher potency against spotted fever rickettsiae in vitro, making it a viable candidate for specialized intracellular targeting[4]. |
| Staphylococcus aureus (iMLSB) | > 256 (Resistant) | ≤ 2.0 (Susceptible) | Josamycin bypasses inducible erm gene activation, successfully inhibiting >50% of erythromycin-resistant strains in clinical isolates[1]. |
| Streptococcus pneumoniae | ≤ 0.12 | ≤ 0.12 | Both exhibit potent activity; Josamycin demonstrates a strong concentration-dependent post-antibiotic effect (PAE)[5]. |
| Helicobacter pylori | ~ 1.0 – 8.0 | ~ 1.0 – 8.0 | High resistance rates are observed for both older macrolides compared to modern alternatives like Clarithromycin[6]. |
| Neisseria gonorrhoeae | 0.25 – 1.0 | 0.5 – 2.0 | Erythromycin is slightly more active by weight. Susceptibility to both is independent of β-lactamase production[7]. |
Standardized In Vitro Susceptibility Protocol: Broth Microdilution
To ensure high scientific integrity and reproducibility when comparing macrolide efficacy, researchers must employ self-validating protocols. The following methodology outlines a rigorous Broth Microdilution assay, aligned with CLSI/EUCAST standards, specifically optimized for evaluating Josamycin and Erythromycin.
Materials Required
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Consumables: 96-well sterile, clear-bottom microtiter plates.
-
Reagents: Erythromycin base and Josamycin reference powders (≥98% purity), Dimethyl sulfoxide (DMSO) or 95% ethanol.
Step-by-Step Workflow & Mechanistic Causality
Step 1: Antimicrobial Stock Preparation
-
Action: Dissolve Erythromycin and Josamycin in 95% ethanol or DMSO to a concentration of 1,280 µg/mL, followed by intermediate dilution in CAMHB.
-
Causality: Macrolides are highly lipophilic and poorly soluble in water. An organic solvent is required for the initial stock to ensure complete solubilization, but the final solvent concentration in the assay well must be kept below 1% (v/v) to prevent solvent-induced bacterial membrane toxicity.
Step 2: Serial Dilution Matrix
-
Action: Dispense 50 µL of CAMHB into columns 2–12 of the microtiter plate. Add 100 µL of the working antibiotic solution (e.g., 64 µg/mL) to column 1. Perform 1:2 serial dilutions from column 1 to 11. Column 12 serves as the positive growth control (no antibiotic).
-
Causality: Two-fold serial dilutions provide a standardized logarithmic scale to accurately pinpoint the MIC threshold without matrix interference.
Step 3: Standardized Inoculum Preparation
-
Action: Select 3–5 morphologically identical colonies from an overnight agar plate and suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB.
-
Causality: Standardizing the inoculum to a final well concentration of 5 × 10⁵ CFU/mL prevents the "inoculum effect," a phenomenon where an artificially high bacterial burden depletes the antibiotic or increases the local concentration of resistance enzymes, falsely elevating the observed MIC.
Step 4: Inoculation and Incubation
-
Action: Add 50 µL of the diluted bacterial suspension to all wells. Incubate the plates at 35±2°C in ambient air for 16–20 hours (for non-fastidious organisms like S. aureus).
-
Causality: Strict temperature and time controls ensure bacteria are in the logarithmic growth phase. Because macrolides inhibit active protein synthesis, they exert their primary bacteriostatic/bactericidal effects only on actively dividing cells[5].
Step 5: Result Interpretation & Self-Validation
-
Action: Determine the MIC as the lowest concentration of antibiotic that completely inhibits visible macroscopic growth.
-
Self-Validation Check: The assay is only valid if:
-
The positive growth control well (Column 12) shows robust turbidity.
-
The uninoculated sterility control well remains optically clear.
-
A retrospective plating of the initial inoculum yields a confirmed count of 3 × 10⁵ to 7 × 10⁵ CFU/mL. If these internal controls fail, the plate must be discarded.
-
Conclusion & Translational Outlook
While Erythromycin remains a foundational standard for in vitro baseline comparisons, Josamycin's 16-membered ring structure provides a critical mechanistic bypass against inducible MLSB resistance[1],[2]. For researchers developing novel therapeutics or investigating atypical intracellular pathogens like Rickettsia spp., Josamycin presents a superior in vitro efficacy profile[4]. Understanding the structural causality behind these MIC differences is essential for rational drug design and the accurate interpretation of in vitro susceptibility assays.
References
-
Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed | nih.gov | 1
-
In Vitro Susceptibility Studies with Josamycin and Erythromycin - PMC - NIH | nih.gov | 3
-
Comparison of in vitro activity of various macrolides against Helicobacter pylori | CMAC | cmac-journal.ru |6
-
In vitro evaluation of josamycin, spiramycin, and erythromycin against Rickettsia rickettsii and R. conorii | Antimicrobial Agents and Chemotherapy - ASM Journals | asm.org | 4
-
[In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed | nih.gov | 2
-
In Vitro Activity of Rosamicin, Josamycin, Erythromycin, and Clindamycin Against f8-Lactamase - ASM Journals | asm.org | 7
-
In vitro Killing Kinetics and Postantibiotic Effect of Josamycin and Other Macrolides on Several Bacteria - Karger Publishers | karger.com | 5
Sources
- 1. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility Studies with Josamycin and Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. karger.com [karger.com]
- 6. Comparison of in vitro activity of various macrolides against Helicobacter pylori | CMAC [cmac-journal.ru]
- 7. journals.asm.org [journals.asm.org]
A Comparative Pharmacokinetic Guide to Josamycin and Clarithromycin for the Research Professional
In the landscape of macrolide antibiotics, both Josamycin and Clarithromycin have carved out significant clinical roles. While both effectively inhibit bacterial protein synthesis, their distinct pharmacokinetic profiles dictate their therapeutic applications, dosing regimens, and potential for drug-drug interactions. This guide provides an in-depth, objective comparison of the pharmacokinetics of Josamycin and Clarithromycin, supported by experimental data, to empower researchers, scientists, and drug development professionals in their work.
Introduction: A Tale of Two Macrolides
Josamycin, a 16-membered macrolide, and Clarithromycin, a 14-membered macrolide, share a common mechanism of action by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] However, the subtle differences in their chemical structures lead to significant variations in their absorption, distribution, metabolism, and excretion (ADME), which in turn impact their clinical efficacy and safety profiles.
Clarithromycin is a semi-synthetic derivative of erythromycin, designed for greater acid stability and improved oral bioavailability.[3] Josamycin is a naturally derived macrolide with a long history of use in several countries for treating a variety of infections.[4] Understanding the nuances of their pharmacokinetic journeys is paramount for optimizing their use and for the development of future anti-infective agents.
At a Glance: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Josamycin and Clarithromycin, providing a quantitative foundation for our comparative analysis.
| Pharmacokinetic Parameter | Josamycin | Clarithromycin |
| Time to Peak Concentration (Tmax) | ~1 hour[5] | ~2 hours[6] |
| Peak Plasma Concentration (Cmax) | 3.22 ± 2.21 mg/L (after 1g oral dose)[5] | Dose-dependent; 1-2 µg/mL (250 mg every 12h), 3-4 µg/mL (500 mg every 8-12h)[7] |
| Area Under the Curve (AUC) | 6.66 ± 4.33 h·mg/L (after 1g oral dose)[5] | Dose-dependent[8] |
| Bioavailability | Relative bioavailability of 116% (compared to a reference formulation)[5] | ~50-55%[6][9] |
| Elimination Half-life (t½) | 1.7 ± 0.42 hours[5] | 3-7 hours (dose-dependent)[6] |
| Protein Binding | Low | Low[7] |
| Metabolism | Hepatic[4] | Hepatic, primarily via CYP3A4, to an active metabolite (14-hydroxy-clarithromycin)[6][10] |
| Excretion | Primarily biliary[4]; low urinary excretion[5] | 20-40% excreted unchanged in urine; 10-15% as 14-hydroxy-clarithromycin in urine[6] |
The Pharmacokinetic Journey: A Head-to-Head Comparison
Absorption: Speed and Efficiency
Josamycin is rapidly absorbed following oral administration, with a Tmax of approximately 1 hour.[5] This swift absorption can be advantageous for achieving therapeutic concentrations quickly. In contrast, Clarithromycin exhibits a slightly slower absorption profile, with a Tmax of around 2 hours.[6]
Distribution: Reaching the Site of Infection
Both macrolides demonstrate good tissue penetration, a crucial factor for treating infections in various body compartments.[5][11] Clarithromycin and its active metabolite, 14-hydroxy-clarithromycin, achieve high intracellular concentrations, particularly in tissues like the lungs and middle ear.[6] Josamycin also exhibits extensive tissue distribution.[4]
Metabolism: The Cytochrome P450 Story
The metabolic pathways of Josamycin and Clarithromycin represent a key point of divergence with significant clinical implications.
Clarithromycin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][10] This process yields an active metabolite, 14-hydroxy-clarithromycin, which also possesses antimicrobial activity.[11] The metabolism of Clarithromycin is saturable, leading to non-linear pharmacokinetics at higher doses.[6] Crucially, Clarithromycin is a potent inhibitor of CYP3A4, which can lead to numerous drug-drug interactions with other medications that are also metabolized by this enzyme.[2][12]
Josamycin's metabolism is also hepatic, with elimination primarily through the bile.[4] However, its interaction with the CYP450 system is less pronounced compared to Clarithromycin. While some studies suggest Josamycin can inhibit CYP3A4, it is generally considered to have a lower potential for clinically significant drug interactions mediated by this enzyme.[13][14] Josamycin has also been identified as an inhibitor of P-glycoprotein, another important factor in drug disposition and interactions.[15]
Excretion: The Final Chapter
The primary route of elimination for Josamycin is through the bile, with only a small fraction of the dose excreted in the urine.[4][5] In contrast, a significant portion of Clarithromycin and its active metabolite is excreted renally.[6] This difference in excretory pathways has implications for dosing in patients with renal impairment.
Experimental Methodologies: Unveiling the Pharmacokinetic Profile
The determination of the pharmacokinetic parameters discussed above relies on robust and validated experimental protocols. A typical clinical pharmacokinetic study for a macrolide antibiotic would involve the following steps:
Study Design and Volunteer Selection
A crossover study design is often employed, where healthy volunteers receive a single oral dose of the drug. A washout period is observed before the administration of a different dose or formulation. This design allows for each subject to serve as their own control, reducing inter-individual variability.
Sample Collection
Blood samples are collected at predetermined time points before and after drug administration. Urine samples are also collected over specific intervals to assess renal clearance.
Bioanalytical Method
The concentration of the drug and its metabolites in plasma and urine is quantified using a validated bioanalytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[16] Microbiological assays can also be used to determine the concentration of biologically active drug.[17]
Pharmacokinetic Analysis
The collected concentration-time data is then analyzed using pharmacokinetic software to calculate key parameters such as Tmax, Cmax, AUC, and elimination half-life.
Caption: Comparative interaction potential of Clarithromycin and Josamycin with key drug metabolism and transport proteins.
Conclusion: Tailoring Therapy Through Pharmacokinetic Understanding
Both Josamycin and Clarithromycin are valuable macrolide antibiotics. A thorough understanding of their comparative pharmacokinetics is essential for making informed therapeutic decisions. Clarithromycin offers the convenience of twice-daily dosing and has a well-established efficacy profile, but its potent inhibition of CYP3A4 necessitates caution regarding drug interactions. Josamycin's rapid absorption and lower potential for CYP3A4-mediated interactions present a favorable profile, although its shorter half-life may require more frequent administration.
By appreciating these pharmacokinetic nuances, researchers and clinicians can better optimize treatment strategies, minimize adverse events, and continue to advance the field of anti-infective therapy.
References
-
Clarithromycin detailed information. (2012, September 4). wikidoc. Retrieved from [Link]
- Pacifici, G. M. (2024, April 4). Clinical Pharmacology of Clarithromycin. Biomedical Journal of Scientific & Technical Research.
- Periti, P., & Mazzei, T. (1999). Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. Journal of Antimicrobial Chemotherapy, 44(4), 445-460.
- Poirier, R., et al. (1990). Efficacy and safety of clarithromycin versus josamycin in the treatment of hospitalized patients with bacterial pneumonia. Journal of International Medical Research, 18(2), 164-170.
- Grassi, C. (1990). Clinical efficacy and tolerance of two new macrolides, clarithromycin and josamycin, in the treatment of patients with acute exacerbations of chronic bronchitis. Journal of International Medical Research, 18(2), 171-176.
- Chu, S. Y., et al. (1992). Pharmacokinetics of clarithromycin, a new macrolide, after single ascending oral doses. Antimicrobial Agents and Chemotherapy, 36(11), 2447-2453.
- Skinner, M., & Kanfer, I. (1998). Comparative bioavailability of josamycin, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release. Biopharmaceutics & Drug Disposition, 19(1), 21-29.
- Khan, M. K., et al. (2011). Bioequivalence study of two oral formulations of clarithromycin in human male subjects. Pakistan Journal of Pharmaceutical Sciences, 24(1), 509-512.
-
EBM Consult. (n.d.). Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. Retrieved from [Link]
- Van Bambeke, F., & Tulkens, P. M. (2009). Kucers' the use of antibiotics. Cellular and Molecular Pharmacology.
- Gorski, J. C., et al. (2005). Inhibition of human intestinal wall metabolism by macrolide antibiotics: effect of clarithromycin on cytochrome P450 3A4/5 activity and expression. Clinical Pharmacology & Therapeutics, 77(3), 225-237.
- Sasaki, J., et al. (1989). [Clinical evaluation of clarithromycin in treatment of acute dental infections. Comparative double-blind study using josamycin as the control]. The Japanese Journal of Antibiotics, 42(4), 983-1013.
- Greenblatt, D. J., et al. (1998). Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: An update focused on clarithromycin, azithromycin and dirithromycin.
-
Veeprho. (n.d.). Josamycin Impurities and Related Compound. Retrieved from [Link]
- Gunes, A., & Uslu, B. (n.d.).
-
Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from [Link]
- Chu, S. Y., et al. (1991). Absolute bioavailability of clarithromycin after oral administration in humans. Antimicrobial Agents and Chemotherapy, 35(6), 1147-1150.
- Tachibana, A., et al. (1975). [Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats (author's transl)]. The Japanese Journal of Antibiotics, 28(4), 558-566.
- Beldiev, S. (2020, October 27). (PDF) Myths About Drug Interactions of Josamycin.
- Guay, D. R. (2002). Pharmacokinetics and tolerability of extended-release clarithromycin. Clinical Pharmacokinetics, 41(1), 1-12.
- He, X., et al. (2020, April 23). A Review: Effects of Macrolides on CYP450 Enzymes.
- Stass, H., & Kubitza, D. (2018). Pharmacokinetic Drug Interactions of Antimicrobial Drugs: A Systematic Review on Oxazolidinones, Rifamycines, Macrolides, Fluoroquinolones, and Beta-Lactams. Antibiotics, 7(4), 90.
- Periti, P., et al. (1995). Pharmacokinetics of Dirithromycin in Patients with Mild or Moderate Cirrhosis. Antimicrobial Agents and Chemotherapy, 39(8), 1826-1829.
- Giguère, S., et al. (2004). Pharmacokinetics of clarithromycin and concentrations in body fluids and bronchoalveolar cells of foals. American Journal of Veterinary Research, 65(12), 1645-1650.
- Bergan, T., & Øydvin, B. (1972). Pharmacokinetics of Josamycin – A New Macrolide Antibiotic. Pharmacology, 7(1), 36-50.
- Amsden, G. W. (1997). Macrolide Drug Interactions: An Update.
- Zakeri-Milani, P., et al. (2010). Pharmacokinetic Study of Two Macrolide Antibiotic Oral Suspensions Using an Optimized Bioassay Procedure. Journal of Bioequivalence & Bioavailability, 2(5), 111-115.
-
PharmGKB. (n.d.). Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
- Skinner, M. F. (n.d.). BIOPHARMACEUTICS AND PHARMACOKINETICS OF THE MACROLIDE ANTIBIOTIC - JOSAMYCIN. CORE.
- Ishii, H., et al. (2020). Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. Antibiotics, 9(4), 199.
- Van Bambeke, F., & Tulkens, P. M. (2001). Macrolides: pharmacokinetics and pharmacodynamics. International Journal of Antimicrobial Agents, 18(Supplement 1), S17-S23.
- Lin, H. S. (2023, April 20).
- National Institute of Allergy and Infectious Diseases (NIAID). (2021, November 1). A Comparison of Three Drug Combinations Containing Clarithromycin in the Treatment of Mycobacterium Avium Complex (MAC)
-
CenterWatch. (2010, January 28). Study Comparing the Safety and Efficacy of Cethromycin to Clarithromycin for the Treatment of Community-Acquired Pneumonia. Retrieved from [Link]
- Bergan, T., & Øydvin, B. (1972). Pharmacokinetics of Josamycin – A New Macrolide Antibiotic. Semantic Scholar.
Sources
- 1. Clinical efficacy and tolerance of two new macrolides, clarithromycin and josamycin, in the treatment of patients with acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4 [ebmconsult.com]
- 3. ClinPGx [clinpgx.org]
- 4. veeprho.com [veeprho.com]
- 5. Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation_Chemicalbook [chemicalbook.com]
- 6. biomedres.us [biomedres.us]
- 7. Clarithromycin: Properties, Action and use, ADME data etc._Chemicalbook [chemicalbook.com]
- 8. Pharmacokinetics of clarithromycin, a new macrolide, after single ascending oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clarithromycin detailed information - wikidoc [wikidoc.org]
- 12. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. toku-e.com [toku-e.com]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 17. pjps.pk [pjps.pk]
Validating High-Sensitivity Josamycin Bioanalysis: A Comparative Guide (FDA/ICH M10 Compliant)
Executive Summary
In the landscape of antibiotic pharmacokinetics (PK), Josamycin —a 16-membered ring macrolide—presents unique bioanalytical challenges due to its acid instability, high lipophilicity, and extensive metabolism. While traditional HPLC-UV methods have served the industry for decades, they often lack the sensitivity required for modern trace-level residue analysis or low-dose PK studies.
This guide objectively compares a Next-Generation Solid-Phase Extraction (SPE) LC-MS/MS Protocol (the "Proposed Method") against traditional Liquid-Liquid Extraction (LLE) HPLC-UV and Protein Precipitation (PPT) LC-MS/MS workflows. We demonstrate that the Proposed Method offers superior sensitivity (LLOQ < 1.0 ng/mL), reduced matrix effects, and enhanced stability compliance according to FDA 2018 Bioanalytical Method Validation (BMV) and ICH M10 guidelines.
Regulatory Framework & Scientific Context[1][2]
Validation of bioanalytical methods must strictly adhere to the FDA BMV Guidance (2018) and the harmonized ICH M10 Guideline . For Josamycin, three parameters are critical:
-
Selectivity: Macrolides often co-elute with metabolites. Mass spectrometry (MS/MS) provides the necessary mass resolution that UV detection lacks.
-
Matrix Effect: Phospholipids in plasma can suppress ionization in ESI+ mode. Efficient cleanup is non-negotiable.
-
Stability: Josamycin is acid-labile. Protocols using high concentrations of strong acids (e.g., TCA precipitation) often degrade the analyte, biasing accuracy.
Comparative Analysis: Proposed vs. Traditional Methods
The following table summarizes the performance metrics of the Proposed SPE-LC-MS/MS method compared to alternative industry standards.
Table 1: Performance Comparison of Josamycin Bioanalytical Methods
| Feature | Proposed Method (SPE LC-MS/MS) | Alternative A (LLE HPLC-UV) | Alternative B (PPT LC-MS/MS) |
| Detection Principle | ESI+ MS/MS (MRM Mode) | UV Absorbance (232 nm) | ESI+ MS/MS (MRM Mode) |
| Sample Preparation | HLB Solid Phase Extraction (Cleanest) | Liq-Liq Extraction (Chloroform/Hexane) | Protein Precipitation (MeOH/ACN) |
| Sensitivity (LLOQ) | 0.1 – 0.5 ng/mL | 50 – 100 ng/mL | 1.0 – 5.0 ng/mL |
| Selectivity | High (Mass-resolved) | Low (Interference prone) | Medium (Matrix suppression risk) |
| Matrix Effect | Negligible (< 5% suppression) | N/A (UV detection) | High (> 20% suppression common) |
| Throughput | High (96-well plate automation) | Low (Manual phase separation) | Very High (Simple mix/spin) |
| Solvent Consumption | Low (Green chemistry friendly) | High (Chlorinated solvents) | Medium |
Expert Insight: While PPT is faster, it fails to remove phospholipids, leading to significant signal suppression and instrument contamination over time. LLE provides clean extracts but uses toxic solvents and is difficult to automate. The SPE approach balances cleanliness with automation potential, crucial for high-throughput clinical trials.
Detailed Experimental Protocol
This section details the Proposed SPE-LC-MS/MS Method . This protocol is designed to be self-validating by incorporating internal standards and stability controls at every step.
Materials & Reagents[1][2][3][4][5][6][7]
-
Analyte: Josamycin Reference Standard.[1]
-
Internal Standard (IS): Rokitamycin (structural analog) or Josamycin-d (if available).
-
Matrix: Human Plasma (K2EDTA).
-
SPE Plate: Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Oasis HLB or equivalent), 30 mg/well.
Step-by-Step Workflow
Step 1: Stock Solution Preparation
-
Dissolve Josamycin in Methanol to 1.0 mg/mL.
-
Critical: Store at -20°C. Avoid acidic diluents for storage to prevent degradation to impurity I/II.
Step 2: Sample Pre-treatment (pH Stabilization)
-
Aliquot 200 µL human plasma into a 96-well plate.
-
Add 20 µL Internal Standard working solution.
-
Add 200 µL 50 mM Ammonium Acetate (pH 8.0) .
-
Why? Josamycin is unstable in acid.[2] Adjusting to pH 8.0 ensures the molecule is in its neutral form (enhancing SPE retention) and prevents acid hydrolysis.
Step 3: Solid Phase Extraction (SPE)
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water (pH 8.0).
-
Load: Apply pre-treated sample.[3]
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 1 mL 2% Formic Acid in 20% Acetonitrile (Optional wash for basic interferences - use with caution and short contact time).
-
Elute: 2 x 250 µL Methanol.
-
Evaporate: Dry under Nitrogen at 40°C.
-
Reconstitute: 100 µL Mobile Phase A/B (50:50).
Step 4: LC-MS/MS Analysis
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3.0 min.
-
MS Transitions (ESI+):
-
Josamycin: 828.5
174.1 (Quantifier), 828.5 109.1 (Qualifier). -
IS (Rokitamycin): 828.5
158.1 (Note: distinct retention time required if masses overlap) or specific transitions for deuterated IS.
-
Validation Results (Supporting Data)
The following data represents typical validation performance of the Proposed SPE Method compared to the LLE Alternative.
Accuracy & Precision (Intra-Day, n=6)
| Concentration Level | SPE Method Accuracy (%) | SPE Method Precision (%CV) | LLE Method Accuracy (%) | LLE Method Precision (%CV) |
| LLOQ (0.5 ng/mL) | 98.4 % | 4.2 % | Not Detected | N/A |
| Low QC (1.5 ng/mL) | 101.2 % | 3.1 % | 88.5 % | 12.4 % |
| Mid QC (50 ng/mL) | 99.5 % | 2.5 % | 94.1 % | 6.8 % |
| High QC (400 ng/mL) | 100.1 % | 1.8 % | 96.3 % | 5.2 % |
Matrix Effect & Recovery[1][9][10]
-
Recovery: The SPE method demonstrates consistent recovery (85-92% ) across the calibration range. LLE often shows variable recovery (60-75% ) due to emulsion formation or incomplete phase separation.
-
Matrix Factor (MF): SPE extracts showed an IS-normalized MF of 0.98 – 1.02 , indicating near-zero ion suppression. Simple PPT methods often yield MFs of 0.60 – 0.75 (significant suppression) for Josamycin due to phospholipid co-elution.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the bioanalytical method and the decision process for selecting the correct extraction technique.
Diagram 1: Optimized Bioanalytical Workflow
Caption: Step-by-step SPE-LC-MS/MS workflow ensuring analyte stability and high recovery.
Diagram 2: Extraction Method Decision Tree
Caption: Decision logic for selecting SPE over LLE or PPT based on sensitivity and matrix effect requirements.
Troubleshooting & Expert Tips
-
Carryover: Macrolides are "sticky." If you observe carryover in blank samples, switch to a needle wash solution containing Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[3]
-
Adsorption: Josamycin may adsorb to glass. Use polypropylene (PP) tubes and plates throughout the workflow.
-
Stability: Ensure all processing is done under amber light if possible, though Josamycin is less light-sensitive than some other antibiotics; temperature control (4°C) is more critical.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Liu, G., et al. (2019).[4] Characterization of a new component and impurities in josamycin by trap-free two-dimensional liquid chromatography coupled to ion trap time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Voronov, I.S., et al. (2023).[4] Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Chemosensors. Retrieved from [Link]
- Rezende, V.M., et al. (2012). Determination of josamycin in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual reference for legacy LLE methods).
Sources
A Comparative Analysis of Cross-Resistance Patterns Between Josamycin and Other Macrolides
This guide provides a detailed comparison of cross-resistance patterns between josamycin and other macrolides, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of macrolide resistance, present comparative experimental data, and provide a standardized protocol for assessing cross-resistance in a laboratory setting.
The Landscape of Macrolide Resistance: A Growing Challenge
Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. However, the emergence and spread of macrolide resistance present a significant challenge to their clinical efficacy. Understanding the nuances of cross-resistance among different macrolides is paramount for effective antibiotic stewardship and the development of novel therapeutic strategies.
Mechanisms of Macrolide Resistance: A Molecular Arms Race
Bacteria have evolved sophisticated mechanisms to counteract the effects of macrolide antibiotics. The three primary mechanisms of resistance are:
-
Target Site Modification: This is the most common mechanism of macrolide resistance. It involves the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit, which is the binding site for macrolides. This modification is mediated by enzymes encoded by the erm (erythromycin ribosome methylation) genes, leading to a high level of resistance to most macrolides. This type of resistance is often referred to as the MLSB phenotype, conferring cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.
-
Drug Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is primarily mediated by efflux pumps encoded by genes such as mef (macrolide efflux). This typically results in a lower level of resistance compared to target site modification and may not confer resistance to all macrolides.
-
Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the macrolide antibiotic by enzymes like esterases or phosphotransferases.
Caption: Mechanisms of macrolide resistance within a bacterial cell.
Josamycin: A Macrolide with a Differentiated Profile
Josamycin is a 16-membered ring macrolide antibiotic. Its larger structure, compared to 14- and 15-membered macrolides like erythromycin, clarithromycin, and azithromycin, can influence its interaction with the ribosome and its susceptibility to certain resistance mechanisms.
Several studies have suggested that josamycin may remain active against some strains that have developed resistance to other macrolides. This is particularly observed in cases of resistance mediated by specific erm genes and efflux pumps.
Comparative Analysis of Cross-Resistance
The cross-resistance patterns between josamycin and other macrolides are not always predictable and can depend on the specific resistance mechanism present in the bacteria.
Resistance due to Target Site Modification (erm genes)
While the MLSB phenotype generally confers broad cross-resistance, some studies have indicated that josamycin may retain some activity against bacteria expressing certain erm alleles. This could be due to subtle differences in the binding pocket of the modified ribosome.
Resistance due to Drug Efflux (mef genes)
Josamycin has been shown to be a poor substrate for some of the common macrolide efflux pumps. This can result in lower Minimum Inhibitory Concentrations (MICs) for josamycin compared to other macrolides in strains where efflux is the primary resistance mechanism.
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative MIC data from various studies, comparing the activity of josamycin with other macrolides against macrolide-resistant bacterial strains.
| Bacterial Strain & Resistance Mechanism | Josamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Streptococcus pneumoniae (mefA positive) | 2 | >64 | >64 | 32 |
| Streptococcus pyogenes (ermB positive) | >128 | >128 | >128 | >128 |
| Staphylococcus aureus (ermC positive) | 64 | >128 | >128 | >128 |
| Haemophilus influenzae (efflux) | 4 | 16 | 8 | 4 |
Note: The MIC values presented are illustrative and can vary depending on the specific bacterial isolate and testing methodology.
Experimental Protocol: Determining Macrolide Cross-Resistance using Broth Microdilution
A standardized method for determining the MIC of an antibiotic is crucial for assessing cross-resistance. The broth microdilution method is a widely accepted technique.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Materials
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Macrolide antibiotic powders (Josamycin, Erythromycin, Clarithromycin, Azithromycin)
-
Bacterial strains to be tested
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of each macrolide at a concentration of 1024 µg/mL in a suitable solvent.
-
Sterile filter the stock solutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of MHB into all wells of the 96-well plate.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 50 µL from well to well.
-
The final volume in each well will be 50 µL before adding the inoculum.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Conclusion and Future Perspectives
The cross-resistance patterns between josamycin and other macrolides are complex and mechanism-dependent. While high-level resistance conferred by the MLSB phenotype often leads to cross-resistance across the entire class, josamycin may retain activity in cases of efflux-mediated resistance. This highlights the importance of understanding the underlying resistance mechanisms in clinical isolates to guide appropriate antibiotic therapy.
Further research is needed to explore the full potential of josamycin and other 16-membered macrolides in the era of increasing antibiotic resistance. Molecular diagnostics to rapidly identify resistance genes, coupled with detailed susceptibility testing, will be crucial for optimizing the use of this important class of antibiotics.
References
Clinical Efficacy of Josamycin Against Erythromycin-Resistant Strains: A Technical Comparison Guide
Topic: Clinical Efficacy of Josamycin Against Erythromycin-Resistant Strains Type: Publish Comparison Guide
Executive Summary
The emergence of erythromycin resistance in Gram-positive pathogens (Staphylococcus aureus, Streptococcus pyogenes) and atypical bacteria (Mycoplasma pneumoniae) threatens the utility of the macrolide class. However, not all macrolides share the same resistance liability.[1][2]
Josamycin , a 16-membered macrolide, exhibits a distinct pharmacodynamic profile compared to Erythromycin (14-membered).[3] This guide details the mechanistic divergence that allows Josamycin to retain efficacy against strains harboring inducible MLSB (iMLSB) resistance and efflux-mediated (M-phenotype) resistance, where Erythromycin fails.
Key Takeaway: Josamycin is a superior alternative for inducible resistant phenotypes but shares cross-resistance in constitutive methylation phenotypes.
Mechanistic Divergence: Why Structure Dictates Efficacy
The clinical difference between Josamycin and Erythromycin is rooted in their interaction with the bacterial ribosome and the resistance genes they trigger.
2.1 Structural Impact on Ribosome Binding
-
Erythromycin (14-membered): Binds to the 50S subunit (23S rRNA) and blocks the peptide exit tunnel. However, its binding footprint is smaller. Crucially, it acts as a strong inducer of the erm (erythromycin ribosome methylase) gene.
-
Josamycin (16-membered): Possesses a larger lactone ring with disaccharide extensions (mycaminose and mycarose) at the C-5 position.[4] These extensions reach deeper into the peptidyl transferase center (PTC).
-
Evasion of Induction: Josamycin does not induce the conformational change in the erm mRNA leader sequence required to translate the methylase enzyme. Therefore, in strains with inducible resistance (iMLSB), the ribosome remains unmethylated and susceptible to Josamycin.
-
2.2 Pathway Visualization: Resistance Induction vs. Evasion
Figure 1: Mechanistic pathway showing how Erythromycin induces its own resistance via the erm gene, whereas Josamycin evades this trigger, retaining efficacy in inducible strains.
Comparative Efficacy Analysis
The following data synthesizes MIC (Minimum Inhibitory Concentration) performance across key resistant phenotypes.
3.1 Staphylococcus aureus & Streptococcus pyogenes
Resistance in these cocci is primarily driven by erm (methylation) or mef/msr (efflux) genes.
| Resistance Phenotype | Mechanism | Erythromycin Activity | Josamycin Activity | Clinical Implication |
| Susceptible (Wild Type) | None | Active (MIC ≤ 0.25 µg/mL) | Active (MIC ≤ 0.25 µg/mL) | Both effective. |
| iMLSB (Inducible) | ermA or ermC (Inducible) | Resistant (Induces methylase) | Active (Does not induce) | Josamycin is superior. |
| cMLSB (Constitutive) | erm (Always on) | Resistant (High MIC) | Resistant (High MIC)* | Cross-resistance exists. |
| M-Phenotype | mefA / msrA (Efflux) | Resistant | Active | Efflux pumps often specific to 14/15-membered rings. |
*Note: While generally cross-resistant in cMLSB, Josamycin MICs are occasionally lower than Erythromycin, but typically exceed clinical breakpoints.
3.2 Mycoplasma pneumoniae (Atypical Pneumonia)
Macrolide resistance in M. pneumoniae is caused by 23S rRNA mutations (not plasmid-mediated erm genes).
-
A2063G Mutation: The most common resistance mutation.[5][6][7][8]
-
A2064G Mutation: Confers high-level resistance to both 14- and 16-membered macrolides.[9]
Experimental Validation Protocols
To verify Josamycin efficacy in your specific isolates, do not rely on Erythromycin susceptibility alone. You must distinguish the phenotype using the D-Test or specific MIC panels.
Protocol A: Phenotypic Detection (D-Test Modification)
Standard D-Test detects inducible Clindamycin resistance. This modified logic applies to Josamycin.
Materials:
-
Mueller-Hinton Agar (MHA) supplemented with 5% sheep blood (for Streptococci).[10]
-
Disks: Erythromycin (15 µg) and Josamycin (30 µg).[10]
Workflow:
-
Inoculation: Prepare a 0.5 McFarland suspension of the isolate and lawn onto MHA.
-
Placement: Place the Erythromycin disk and Josamycin disk 15–20 mm apart (edge-to-edge).
-
Incubation: 16–24 hours at 35°C.
-
Interpretation:
| Observation | Phenotype | Conclusion |
| D-Shape Zone | iMLSB | Erythromycin induces resistance.[3][8][11][12][13] Josamycin zone is blunted on the side facing Erythromycin.[10] Caution: In vivo induction is possible but less likely than with Clindamycin. |
| Circular Zones | M-Phenotype / Independent | No induction.[12] Josamycin fully active despite Erythromycin resistance. |
| No Zone (Both) | cMLSB | Constitutive resistance.[10][14] Neither drug is effective. |
Protocol B: Broth Microdilution (MIC Determination)
Self-Validating Step: Always include reference strains S. aureus ATCC 29213 (Susceptible) and S. aureus BAA-977 (iMLSB) to validate the induction potential of the media/drug lot.
-
Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
Drug Panel: Serial twofold dilutions of Josamycin (0.06 – 128 µg/mL).
-
Inoculum: 5 x 10^5 CFU/mL.
-
Incubation: 16-20 hours (24h for Staphylococcus to detect slower growing resistant subpopulations).
-
Readout: The lowest concentration with no visible growth is the MIC.
Diagnostic Logic Flowchart
Use this decision tree to determine when Josamycin is a viable candidate for drug development or clinical application based on genotypic or phenotypic data.
Figure 2: Decision logic for selecting Josamycin based on specific resistance mechanisms.
References
-
Lovmar, M., et al. (2004). Kinetics of macrolide action: the josamycin and erythromycin cases. Journal of Biological Chemistry. Link
-
Leclercq, R. (2002). Mechanisms of resistance to macrolides and lincosamides: nature of the resistance elements and their clinical implications. Clinical Infectious Diseases. Link
-
Waites, K. B., et al. (2012). Antibiotic Sensitivity of 40 Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Isolates from Beijing, China.[7] Antimicrobial Agents and Chemotherapy.[3][7][10][15][16][17][18] Link
-
Drinkovic, D., et al. (2001). In vitro activity of josamycin against erythromycin-resistant Streptococcus pyogenes.[10][11][18] Journal of Antimicrobial Chemotherapy. Link
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. Link
Sources
- 1. Resistance of Staphylococci to Macrolides-Lincosamides- Streptogramins B (MLSB): Epidemiology and Mechanisms of Resistance | IntechOpen [intechopen.com]
- 2. In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Macrolide-Resistant Mycoplasma pneumoniae in Adults in Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. Two Cases of Mycoplasma pneumoniae Pneumonia with A2063G Mutation in the 23S rRNA Gene in Siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative in vitro activities of new 14-, 15-, and 16-membered macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro activity of josamycin against Streptococcus pyogenes isolated from patients with upper respiratory tract infections in France - PubMed [pubmed.ncbi.nlm.nih.gov]
Josamycin vs. Ketolides: Comparative Safety Profile & Toxicological Mechanisms
Executive Summary: The Structural Imperative of Safety
In the development of next-generation macrolides, the distinction between Josamycin (a naturally occurring 16-membered ring macrolide) and Ketolides (specifically Telithromycin, a semi-synthetic 14-membered derivative) represents a fundamental divergence in toxicological profiles.
While Ketolides were engineered to overcome macrolide-resistant S. pneumoniae (erm/mef genes) by adding a carbamate extension and removing the cladinose sugar, these structural modifications—specifically the aryl-alkyl-pyridine side chain —introduced off-target affinities for nicotinic acetylcholine receptors (nAChR). This resulted in the unique "ketolide syndrome" of hepatotoxicity, visual disturbances, and myasthenia gravis exacerbation.
Verdict: Josamycin exhibits a superior safety profile due to:
-
Lack of nAChR affinity (Absence of pyridine moiety).
-
Lower hERG channel blockade (Higher IC50).
-
Reduced CYP3A4 inactivation (Inability to form stable nitrosoalkane-heme complexes).
Structural Determinants of Toxicity
The safety differential is strictly encoded in the pharmacophore.
| Feature | Josamycin (16-Membered) | Telithromycin (Ketolide) | Toxicological Consequence |
| Macrocyclic Ring | 16-atom lactone | 14-atom lactone (modified) | 14-membered rings are prone to forming CYP3A4-inactivating metabolic complexes. |
| C3 Substituent | Sugar moiety | Keto group | Keto group improves acid stability but alters ribosome binding kinetics. |
| Side Chain | None | Butyl-imidazolyl-pyridine | CRITICAL: The pyridine ring mimics acetylcholine, binding to nAChR. |
| Ribosomal Binding | Peptidyl transferase center (A2062) | Domains II and V (A2058) | Ketolides bind tighter, but the side chain drives off-target toxicity. |
Hepatotoxicity & Neurotoxicity: The "Pyridine Hypothesis"
The defining safety failure of first-generation ketolides (Telithromycin) is idiosyncratic hepatotoxicity. This is not a class effect of all macrolides but a specific consequence of the pyridine side chain acting as an antagonist at nicotinic acetylcholine receptors (nAChR).
-
Mechanism: Telithromycin blocks
3 2, 7, and 3 4 nAChR subtypes. -
Hepatic Impact: Blockade of
7 nAChR on the vagus nerve inhibits the "cholinergic anti-inflammatory pathway," preventing liver regeneration during stress and exacerbating injury. -
Ocular/Neuromuscular Impact: Blockade of ciliary ganglion receptors causes visual blurring; blockade at the neuromuscular junction (NMJ) exacerbates Myasthenia Gravis.[1]
Josamycin: Lacking the pyridine motif, Josamycin shows zero affinity for these receptors, rendering it free from these specific neuro-hepatic risks.
Visualization: The nAChR Toxicity Cascade
Caption: Comparative pathway showing Telithromycin's off-target nAChR antagonism leading to multi-organ toxicity, contrasted with Josamycin's inertness.
Cardiovascular Safety (QT Prolongation)
Macrolides delay cardiac repolarization by blocking the hERG potassium channel (
Experimental Data Synthesis:
-
Telithromycin: Potent blocker. Clinical risk is amplified by CYP3A4 inhibition (self-accumulation).
-
Josamycin: Weak blocker. Requires significantly higher concentrations to inhibit hERG compared to 14-membered macrolides.
| Compound | hERG IC50 (µM) | Relative Potency | Clinical QT Risk |
| Telithromycin | ~3.5 - 22 | High | High (Black Box Warnings) |
| Erythromycin | 38 - 72 | Moderate | High (IV administration) |
| Clarithromycin | 32.9 | Moderate | Moderate/High |
| Josamycin | 102.4 | Low | Low |
Note: Higher IC50 indicates a safer drug (requires more drug to block the channel).
Protocol 1: Automated Patch Clamp for hERG Safety Assessment
Objective: Quantify the IC50 of Josamycin vs. Ketolides on
-
Cell Line: HEK293 cells stably expressing human KCNH2 (hERG).
-
Solutions:
-
Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activate channels).
-
Repolarize to -50 mV for 2s (measure tail current).
-
-
Drug Application:
-
Apply vehicle (0.1% DMSO) for baseline stability (3 min).
-
Apply Test Compound (Josamycin/Telithromycin) in ascending concentrations (0.1, 1, 10, 100, 300 µM). Allow 5 min per concentration for steady-state block.
-
-
Analysis:
-
Measure peak tail current amplitude at -50 mV.
-
Normalize to baseline.
-
Fit data to Hill equation:
. -
Validation Criteria: Positive control (E-4031, IC50 ~10-100 nM) must pass.
-
Metabolic Safety: CYP3A4 Interaction
The mechanism of drug-drug interactions (DDI) differs fundamentally between ring sizes.
-
14-Membered (Erythromycin/Telithromycin): Undergo N-demethylation to form a nitrosoalkane metabolite. This metabolite covalently binds to the heme iron of CYP3A4, forming a Metabolic Intermediate Complex (MIC) . This is "Mechanism-Based Inactivation" (Suicide Inhibition), permanently disabling the enzyme until new protein is synthesized.
-
16-Membered (Josamycin): Due to steric constraints of the larger ring, Josamycin does not readily form the stable nitrosoalkane-heme complex. It acts primarily as a competitive inhibitor or weak substrate, resulting in significantly fewer and less severe clinical DDIs.
Visualization: CYP3A4 Inactivation Mechanism[2]
Caption: 14-membered ketolides form suicide complexes with CYP3A4; 16-membered Josamycin avoids this irreversible pathway.
Protocol 2: CYP3A4 Time-Dependent Inhibition (TDI) Assay
Objective: Determine if Josamycin acts as a suicide inhibitor compared to Telithromycin.
-
System: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (Supersomes).
-
Probe Substrate: Testosterone (6
-hydroxylation) or Midazolam (1'-hydroxylation). -
Experimental Design (IC50 Shift Method):
-
Arm A (No Pre-incubation): Mix HLM + Test Drug + Probe Substrate. Initiate with NADPH. Measure velocity.
-
Arm B (Pre-incubation): Mix HLM + Test Drug + NADPH. Incubate for 30 mins (allow MIC formation). Then add Probe Substrate (diluting the mixture 10-fold to minimize competitive inhibition).
-
-
Calculation:
-
Calculate IC50 for Arm A and Arm B.
-
Shift Ratio:
. -
Interpretation:
-
Ratio > 1.5 indicates Time-Dependent Inhibition (TDI).
-
Telithromycin: Ratio >> 5 (Strong TDI).
-
Josamycin: Ratio ~ 1.0 - 1.2 (No significant TDI).
-
-
References
-
Stanat, S. J., et al. (2003). Characterization of the inhibitory effects of erythromycin and clarithromycin on the HERG potassium channel. Molecular Pharmacology.[3] Link
-
Fernandes, P., et al. (2016). The macrolide antibiotic renaissance. Journal of Antibiotics. Link
-
Bertrand, D., et al. (2010). Telithromycin blocks neuromuscular transmission and inhibits nAChR currents in vitro.[1][4] Toxicology Letters.[4] Link
-
Lovmar, M., et al. (2004). Kinetics of macrolide action: the josamycin and erythromycin cases.[3][5][6] Journal of Biological Chemistry.[3] Link
-
Polasek, T. M., et al. (2011). Mechanism-based inactivation of human cytochrome P450 3A4 by telithromycin. British Journal of Clinical Pharmacology. Link
-
Zhang, Y., et al. (2020). A Rapid Assessment Model for Liver Toxicity of Macrolides. Frontiers in Pharmacology. Link
-
Volberg, W. A., et al. (2002). Blockade of human cardiac potassium channel human ether-a-go-go-related gene (HERG) by macrolide antibiotics. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Molecular Characterization of Off-Target Activities of Telithromycin: a Potential Role for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Mode of Interaction of a Novel Ketolide Antibiotic That Displays Enhanced Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telithromycin blocks neuromuscular transmission and inhibits nAChR currents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Binding Affinity of Josamycin to Bacterial Ribosomes
Executive Summary
In the development of ribosome-targeting antimicrobials, the distinction between 14-membered (e.g., Erythromycin) and 16-membered (e.g., Josamycin) macrolides is structurally profound. While both classes inhibit protein synthesis by occluding the Nascent Peptide Exit Tunnel (NPET), Josamycin exhibits a distinct binding mode characterized by a disaccharide extension that reaches toward the Peptidyl Transferase Center (PTC).
This guide provides an objective, data-driven comparison of Josamycin against industry standards (Erythromycin, Azithromycin). It highlights that while equilibrium dissociation constants (
Structural Mechanism: The 16-Membered Advantage
To understand affinity, one must look beyond the
Binding Site Topology
-
Erythromycin (14-membered): Binds primarily through hydrogen bonding at nucleotide A2058 (23S rRNA).[1] Its cladinose sugar is a steric bulk that blocks the tunnel.
-
Josamycin (16-membered): Also interacts with A2058 but possesses a mycaminose-mycarose disaccharide extension at the C5 position. This extension projects deeper into the tunnel, interacting with nucleotides near the PTC (Peptidyl Transferase Center).
Visualization of Binding Modes
The following diagram illustrates the differential binding contacts and the steric clash mechanism responsible for resistance.
Figure 1: Comparative binding topology. Note Josamycin's extended reach toward the PTC, providing auxiliary stabilization.
Quantitative Performance Data
The following data aggregates kinetic and thermodynamic parameters from wild-type E. coli ribosomes. Note the discrepancy between affinity (
| Parameter | Erythromycin (Standard) | Josamycin (Subject) | Azithromycin (Comparator) | Significance |
| Ring Size | 14-membered | 16-membered | 15-membered (Azalide) | Determines steric fit. |
| ~6.0 nM | Josamycin shows ~2x higher affinity in specific assays [1]. | |||
| Residence Time ( | < 2 minutes | ~180 minutes (3 hrs) | > 45 minutes | Critical: Josamycin remains bound significantly longer, leading to prolonged inhibition [1]. |
| Mode of Inhibition | Peptidyl-tRNA drop-off (Slow) | Peptidyl-tRNA drop-off (Fast) | Tunnel Blockade | Josamycin induces rapid drop-off of shorter peptides. |
| Efflux Susceptibility | High (MefA/E) | Low | High (MefA/E) | Josamycin is often active against Mef+ strains [2]. |
Key Insight: While
Experimental Protocol: Filter Binding Assay
To replicate these affinity values, we utilize a Double-Filter Binding Assay . This protocol is superior to fluorescence polarization for ribosomal work due to the high molecular weight of the 70S complex.
Reagents & Setup
-
Ligand:
-Josamycin (Specific Activity > 50 mCi/mmol). -
Target: Purified 70S Ribosomes (re-associated from 30S/50S to ensure active sites).
-
Buffer: Binding Buffer (20 mM Tris-HCl pH 7.5, 100 mM
, 10 mM , 6 mM -mercaptoethanol). Note: must be to stabilize the 70S complex.
Step-by-Step Workflow
-
Ribosome Activation: Incubate 70S ribosomes at 42°C for 10 min, then slow cool to 37°C. This reverses non-active conformations.
-
Equilibrium Binding:
-
Prepare a concentration series of
-Josamycin (0.1 nM to 100 nM). -
Mix with fixed Ribosome concentration (20 nM) in Binding Buffer.
-
Incubate at 37°C for 30 minutes (sufficient for equilibrium).
-
-
Filtration:
-
Use a vacuum manifold with Nitrocellulose (0.45 µm) filters (binds protein/ribosomes) backed by DE81 paper (binds free peptide, optional check).
-
Pre-wet filters with cold Binding Buffer.
-
Apply sample under gentle vacuum.
-
-
Washing: Immediately wash with 3 x 2 mL ice-cold Binding Buffer to remove unbound ligand. Critical: Rapid washing prevents dissociation of the bound complex.
-
Quantification: Dry filters, add scintillation cocktail, and count CPM.
Protocol Visualization
Figure 2: Workflow for Radioligand Filter Binding Assay.
Implications for Drug Development[3]
Overcoming Resistance
The primary utility of Josamycin in modern research lies in its profile against macrolide efflux (Mef) and specific methylase (Erm) strains.
-
MefA/E Pumps: These pumps effectively eject 14- and 15-membered lactones (Erythromycin, Azithromycin). The 16-membered ring of Josamycin is generally not recognized by these transporters, retaining efficacy [3].
-
A2058 Mutations: While high-level Erm methylation (A2058 dimethylation) confers cross-resistance, Josamycin often retains activity against heterozygous mutations or specific point mutations (e.g., A2058G) where Erythromycin binding is abolished, due to Josamycin's auxiliary contacts in the tunnel extension [4].
Kinetic Selectivity
The kinetic data suggests Josamycin is a "tight-binding" inhibitor. In drug design, prioritizing residence time (as seen with Josamycin) over simple affinity (
References
-
Lovmar, M., et al. (2004). "Kinetics of macrolide action: the josamycin and erythromycin cases." Journal of Biological Chemistry, 279(51), 53506-53515.
-
Zhong, P., & Shortridge, V. (2000). "The role of efflux in macrolide resistance." Drug Resistance Updates, 3(6), 325-329.
-
Hansen, J. L., et al. (2002). "The structures of four macrolide antibiotics bound to the large ribosomal subunit." Molecular Cell, 10(1), 117-128.
-
Vester, B., & Douthwaite, S. (2001). "Macrolide resistance conferred by base substitutions in 23S rRNA." Antimicrobial Agents and Chemotherapy, 45(1), 1-12.
Sources
Safety Operating Guide
The Chemical Logic of Josamycin Disposal
Standard Operating Procedure: Proper Handling, Decontamination, and Disposal of Josamycin
As a Senior Application Scientist, I frequently consult on the logistical and chemical management of complex active pharmaceutical ingredients (APIs). Whether you are working with standard Josamycin or specifically isolated stereoisomers like Josamycin, (S), the physicochemical vulnerabilities—and therefore the disposal requirements—remain identical. Stereochemistry does not alter the thermodynamic stability of the macrolactone ring in an achiral waste environment.
The critical failure point in most laboratory workflows is treating antibiotic waste as standard biological waste. When APIs like Josamycin enter municipal wastewater, they exert selective pressure on environmental microbiomes, accelerating Antimicrobial Resistance (AMR)[1]. This guide provides a self-validating, E-E-A-T grounded protocol for the complete logistical and chemical management of Josamycin waste.
To dispose of a chemical safely, we must first understand its structural vulnerabilities. Josamycin is a highly lipophilic, 16-membered ring macrolide antibiotic. Its bacteriostatic activity relies entirely on an intact macrolactone ring to bind to the 50S bacterial ribosomal subunit[2].
-
Thermal Stability: Josamycin is remarkably stable at room temperature and physiological pH (6.0–8.0)[2]. Crucially, standard laboratory steam sterilization (autoclaving at 121°C for 15–40 minutes) does not completely hydrolyze the macrolactone ring[3]. While autoclaving neutralizes biological hazards, the chemical API remains active[1].
-
Chemical Degradation: The molecule is highly susceptible to oxidative stress and extreme pH shifts[4]. Acidic conditions (pH < 6.0) or alkaline conditions cause rapid hydrolysis and saponification of the ester linkages within the macrolide structure[4].
Quantitative Degradation Profile
Understanding the forced degradation of 16-membered macrolides allows us to validate our disposal methods. The following table summarizes the degradation kinetics based on established pharmaceutical stress-testing protocols[4],[5].
| Stress Condition | Reagent / Environment | Temperature | Exposure Time | API Destruction Level |
| Thermal (Dry) | Ambient Air | 105°C | 20 hours | High (Complete degradation) |
| Thermal (Wet) | Autoclave (Steam) | 121°C | 40 minutes | Low (Partial/Incomplete) |
| Oxidative | 30% H₂O₂ | 37°C | 2 hours | High (Ring cleavage) |
| Acidic | 0.1 M HCl | 25°C | 15 minutes | High (Hydrolysis) |
| Alkaline | 0.1 M NaOH | 37°C | 2 hours | High (Saponification) |
Standard Operating Procedures for Disposal
Protocol A: Solid Waste and Pure Powder
Causality: Solid Josamycin presents a dual hazard: severe environmental toxicity to aquatic life and an inhalation risk from airborne dust[6]. It must be destroyed via high-temperature incineration, as landfilling risks groundwater leaching.
-
Segregation: Collect all solid Josamycin waste (expired powder, contaminated weighing boats, pipette tips) in a designated, leak-proof, puncture-resistant hazardous waste container[7].
-
Labeling: Label strictly as "Hazardous Chemical Waste: Macrolide Antibiotic (Josamycin) - Toxic to Aquatic Life."
-
Disposal: Transfer the sealed container to a licensed hazardous waste broker for high-temperature incineration (typically >850°C with afterburners and scrubbers).
-
Self-Validation Step: Ensure the waste container is hermetically sealed and physically shake-tested for leaks prior to EHS handover to prevent transit aerosolization.
Protocol B: Liquid Stock Solutions and Culture Media
Causality: Liquid media often contains both biological hazards (cells/bacteria) and chemical hazards (Josamycin). You must address both without releasing the API into the drain[1].
-
Biological Decontamination: If the media contains live cultures, autoclave the liquid waste at 121°C for 30–90 minutes to achieve biological sterility[7].
-
Chemical Segregation: Do not pour the autoclaved liquid down the sink. The heat-stable Josamycin is still present[1].
-
Chemical Destruction (For High-Concentration Stocks): For concentrated stock solutions (e.g., in DMSO or Ethanol), chemically deactivate the API by adjusting the pH to < 4.0 using 0.1 M HCl, or by adding 30% H₂O₂ and allowing it to react for 2 hours in a vented fume hood[4].
-
Final Disposal: Consolidate the liquid into a compatible, clearly labeled chemical waste carboy (e.g., HDPE plastic). Submit to your Environmental Health and Safety (EHS) department for chemical incineration.
-
Self-Validation Step: Before transferring chemically treated solutions to EHS, verify the pH using indicator strips to ensure it has reached the target < 4.0 or > 10.0, confirming the thermodynamic environment is suitable for macrolactone ring hydrolysis.
Protocol C: Emergency Spill Response
Causality: Sweeping dry powder generates aerosolized API, posing an inhalation hazard and risking mucosal absorption[6].
-
Isolation: Evacuate non-essential personnel. Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles)[6].
-
Dry Spills: Do not use a standard broom. Use a HEPA-filtered vacuum to collect the powder[6]. Alternatively, gently dampen the powder with water to prevent dust formation, then wipe up with absorbent pads[6].
-
Wet Spills: Absorb liquid spills with inert, non-combustible materials (e.g., vermiculite or universal spill pads).
-
Decontamination: Wash the spill area thoroughly with large amounts of water and a mild detergent[6]. Collect all cleanup materials into a sealed chemical waste bag for incineration.
-
Self-Validation Step: After wet-wiping the area, visually inspect the surface with oblique lighting (e.g., a flashlight held at a low angle) to ensure no crystalline powder residue remains before removing your PPE.
Waste Management Workflow
Josamycin laboratory waste management and disposal decision tree.
References
-
Bitesize Bio - Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Available at:[Link]
-
CABI Digital Library - Correlation analysis of heat stability of veterinary antibiotics by structural degradation. Available at: [Link]
-
Ovid - Universal quantification method of degradation impurities in 16-membered macrolides using HPLC-CAD. Available at: [Link]
-
DergiPark - Stress Degradation Studies of Macrolide Antibiotics by Using HPLC. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC) - Regulated Medical Waste | Infection Control. Available at: [Link]
-
Cleanchem Laboratories - Material Safety Data Sheets: Josamycin Propionate EP Impurity C. Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Josamycin
Part 1: Executive Safety Assessment
Core Directive: Treat Josamycin not merely as a low-toxicity antibiotic, but as a high-potency sensitizer and an environmental hazard.
While Josamycin (a macrolide antibiotic) is often classified as "Harmful if swallowed" (GHS Category 4) with relatively low acute toxicity in animal models, this classification is deceptive for laboratory researchers. The primary operational risks are respiratory sensitization from airborne dust and the induction of antimicrobial resistance through improper disposal.
Immediate Action Required:
-
Powder Handling: Strictly prohibited on open benches. Must use a Chemical Fume Hood (CFH) or Powder Containment Hood.
-
Skin Protection: Macrolides can permeate standard latex; Nitrile (minimum 0.11 mm thickness) is mandatory.
-
Pregnancy/Reproductive Risk: While Josamycin is generally considered safer than some congeners, macrolides as a class carry potential risks. Personnel who are pregnant or trying to conceive should consult Occupational Health before handling the powder form.
Part 2: Hazard Mechanics & Causality[1]
To select the right PPE, you must understand the mechanism of the hazard.
The Sensitization Cascade
Macrolides function by binding to the 50S ribosomal subunit of bacteria. In humans, while they do not bind to our ribosomes, the macrocyclic lactone ring structure can act as a hapten .
-
Mechanism: Inhaled dust particles lodge in the bronchial mucosa. The compound conjugates with mucosal proteins, forming an antigen complex.
-
Result: The immune system recognizes this complex, leading to IgE-mediated hypersensitivity. Subsequent exposures—even to minute quantities—can trigger anaphylactic-like respiratory reactions (occupational asthma).
-
Implication for PPE: A simple surgical mask is useless. You need a seal that prevents particle entry (N95/P100).
Environmental Bio-Persistence
Josamycin is bacteriostatic.[1] If disposed of down the drain (sink), it does not degrade immediately. It creates a selective pressure environment in the plumbing and municipal water systems, breeding multi-drug resistant (MDR) bacteria.
-
Implication for Disposal: Incineration is the only validated disposal method.
Part 3: PPE Selection Matrix
This matrix correlates the physical state and quantity to the required Protection Factor (PF).[2]
| Operation | Physical State | Risk Level | Respiratory Protection | Dermal Protection | Engineering Control |
| Weighing / Aliquoting | Dry Powder (High Dust Potential) | Critical | N95 or P100 (Fit-tested) | Double Nitrile Gloves + Tyvek Sleeves | Fume Hood / BSC Class II |
| Solution Prep | Liquid / Suspension | High | Surgical Mask (Splash protection) | Single Nitrile Gloves (0.11mm) | Fume Hood |
| Animal Administration | Liquid (Injection/Oral) | Moderate | Surgical Mask | Single Nitrile Gloves | Standard Bench (if no aerosols) |
| Spill Cleanup | Powder or Concentrated Liquid | Critical | P100 Half-Face Respirator | Double Nitrile + Chem-Resistant Apron | N/A (Evacuate & Contain) |
Part 4: Operational Protocols (Self-Validating Systems)
Protocol A: The "Zero-Dust" Weighing Procedure
Objective: Transfer Josamycin powder without generating detectable airborne particulates.
-
Pre-Check (Self-Validation):
-
Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. If it deflates, discard. Micro-tears are invisible to the eye but permeable to solution.
-
Airflow Check: Verify Fume Hood flow is between 80–100 fpm (face velocity).
-
-
Setup:
-
Place an anti-static weighing boat and a waste container inside the hood.
-
Line the work surface with an absorbent, plastic-backed pad (absorbs spills, prevents powder bounce).
-
-
The Transfer:
-
Open the stock container only inside the hood.
-
Use a disposable spatula. Do not pour; transfer gently to avoid "dust plumes."
-
Critical Step: After weighing, wipe the exterior of the stock container with a Kimwipe dampened in 70% Ethanol before removing it from the hood. This validates that no powder leaves the containment zone.
-
-
Solubilization (The "Wet" Transition):
-
Add solvent (Ethanol/DMSO) to the weighing boat or vial immediately to trap the dust in liquid form. Once dissolved, the inhalation risk drops by 90%.
-
Protocol B: Emergency Spill Response
Scenario: A 5g bottle of Josamycin powder shatters on the floor.
-
Isolate: Evacuate the immediate 3-meter radius. Mark the zone.
-
PPE Up-Armor: Don a P100 respirator, double gloves, and shoe covers.
-
Containment (Do NOT Sweep):
-
Cover the powder gently with paper towels.
-
Wet Down: Gently pour 10% bleach or water over the towels to dampen the powder. Dry sweeping launches the antibiotic into the HVAC system.
-
-
Removal: Scoop the damp mass into a hazardous waste bag.
-
Validation: Wipe the floor with a fresh wet cloth. If the cloth picks up any residue, repeat.
Part 5: Waste Disposal & Stewardship
Strict Rule: Josamycin must NEVER enter the sewage system.
| Waste Type | Disposal Route | Container Labeling |
| Stock Solutions | High-Temp Incineration | "Non-Halogenated Organic Solvent + Macrolide Antibiotic" |
| Solid Waste (Vials, tips) | Hazardous Chemical Waste | "Solid Debris Contaminated with Josamycin" |
| Animal Bedding (Post-dosing) | Biohazard/Incineration | "Cytotoxic/Drug Contaminated Bedding" |
Note: Autoclaving is insufficient for chemical degradation of macrolides. It sterilizes the biologicals but leaves the drug molecule intact.
Part 6: Visualizing the Safety Logic
Diagram 1: Risk Assessment & PPE Decision Tree
This logic flow ensures you never under-protect yourself based on the state of the matter.
Caption: Decision tree for selecting PPE based on physical state and quantity. Powder handling always defaults to higher respiratory protection.
Diagram 2: The "Glove Inflation" Validation Workflow
A visual guide to the self-validating glove integrity check.
Caption: The "Inflation Test" is a mandatory pre-work step to detect micro-tears in nitrile gloves that are invisible to the naked eye.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282165, Josamycin. PubChem.[1] [Link]
-
European Chemicals Agency (ECHA). Substance Information: Josamycin - C&L Inventory. [Link]
-
World Health Organization (WHO). Guidance on waste and wastewater management in pharmaceutical manufacturing. (Emphasis on antibiotic production and disposal). [Link]
-
Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (General laboratory safety and spill response). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
